molecular formula C8H11BrFN B1497017 2-(4-Fluorophenyl)ethylamine Hydrobromide CAS No. 1807536-06-6

2-(4-Fluorophenyl)ethylamine Hydrobromide

Cat. No.: B1497017
CAS No.: 1807536-06-6
M. Wt: 220.08 g/mol
InChI Key: ORNUPOUGVYVYHV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine Hydrobromide is a useful research compound. Its molecular formula is C8H11BrFN and its molecular weight is 220.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)ethylamine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)ethylamine Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethylamine Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUPOUGVYVYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807536-06-6
Record name 2-(4-Fluorophenyl)ethylamine Hydrobromide
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Foundational & Exploratory

Technical Monograph: 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1807536-06-6 Formula:


Molecular Weight:  220.09  g/mol [1][2]

Executive Summary & Strategic Utility

2-(4-Fluorophenyl)ethylamine Hydrobromide is a high-purity ammonium salt derivative of the phenethylamine class. While the free amine (4-fluorophenethylamine) is a classic scaffold in medicinal chemistry—serving as a bioisostere for phenethylamine and tyramine—the hydrobromide (HBr) salt form (CAS 1807536-06-6) represents a specialized formulation critical for two distinct high-value sectors: solid-state pharmaceutical engineering and optoelectronic material synthesis .

For drug development professionals, this compound offers a "metabolically hardened" scaffold. The para-fluorine substitution blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life compared to the parent phenethylamine. Simultaneously, the hydrobromide counter-ion is frequently selected to modulate solubility profiles and improve crystallinity where hydrochloride salts fail, a critical factor in pre-formulation stages.

Chemical Profile & Physical Properties[2][4][5][6][7][8][9][10][11]

The selection of the HBr salt over the more common HCl salt is often driven by lattice energy considerations. Bromide salts typically exhibit higher density and different hygroscopicity profiles, essential for stable API (Active Pharmaceutical Ingredient) formulation.

PropertySpecificationRelevance to Research
Appearance White to off-white crystalline powderIndicates high purity; yellowing suggests free amine oxidation.
Melting Point 200–206 °C (Lit.[3] for HCl analog); HBr variesHigh thermal stability suitable for melt-processing or vapor deposition.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly in WaterPolar organic solvents required for stock solutions; aqueous solubility is pH-dependent.
Purity (HPLC)

Critical for preventing side-reactions in sensitive catalytic couplings.
Hygroscopicity ModerateRequires storage under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking.

Synthesis & Manufacturing Protocol

The synthesis of CAS 1807536-06-6 generally follows a convergent route starting from 4-fluorobenzaldehyde. The critical differentiation occurs in the final salt formation step, where hydrobromic acid is employed to secure the specific anion.

Mechanistic Workflow

The synthesis relies on the Henry Reaction followed by reduction, a pathway chosen for its scalability and avoidance of metal-cyanide contaminants associated with nitrile reductions.

  • Condensation: 4-Fluorobenzaldehyde reacts with nitromethane (Henry Reaction) to form the nitrostyrene intermediate.

  • Reduction: The nitroalkene is reduced (using

    
     or catalytic hydrogenation) to the free amine.
    
  • Salt Formation: The free amine is treated with anhydrous HBr in a non-aqueous solvent (e.g., diethyl ether or acetic acid) to precipitate the target salt.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Step 1: Synthesis of 4-Fluoro-trans-


-nitrostyrene 
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.1 eq).

  • Procedure: Reflux in glacial acetic acid for 4 hours. Upon cooling, the yellow crystalline product precipitates.

  • Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of aldehyde (

    
    ) and appearance of a fluorescent yellow spot.
    

Step 2: Reduction to Free Amine

  • Reagents:

    
     (3.0 eq) in dry THF.
    
  • Procedure: Add nitrostyrene dropwise at 0°C. Reflux for 6 hours. Quench via Fieser workup (

    
     water/NaOH/water).
    
  • Validation: IR spectroscopy should show loss of

    
     stretches (1515, 1335 
    
    
    
    ) and appearance of amine N-H stretches (3300
    
    
    ).

Step 3: Hydrobromide Salt Precipitation (The Critical Step)

  • Reagents: Crude 4-fluorophenethylamine, 33% HBr in Acetic Acid (or 48% aq. HBr).

  • Procedure: Dissolve amine in cold Ethanol. Add HBr dropwise with vigorous stirring until pH reaches 3-4. Add cold Diethyl Ether to induce precipitation. Filter and wash with dry Ether.

  • Validation:

    
     NMR (
    
    
    
    ) must show the ethylene bridge triplet at
    
    
    ppm and aromatic protons split by fluorine coupling (
    
    
    ).
Synthesis Workflow Diagram

SynthesisPath Start 4-Fluorobenzaldehyde Inter1 4-Fluoro-beta-nitrostyrene Start->Inter1 Nitromethane, NH4OAc Reflux (Henry Rxn) Inter2 4-Fluorophenethylamine (Free Amine) Inter1->Inter2 LiAlH4, THF Reduction Final 2-(4-Fluorophenyl)ethylamine HBr (CAS 1807536-06-6) Inter2->Final HBr / EtOH Precipitation Validation QC Check: 1H NMR & m.p. Final->Validation

Figure 1: Convergent synthesis pathway for CAS 1807536-06-6, highlighting the transition from aldehyde precursor to the stable hydrobromide salt.[4]

Medicinal Chemistry Applications

For drug discovery, the 4-fluoro substitution is a deliberate design choice known as bioisosteric replacement .

Metabolic Blocking (The Para-Fluorine Effect)

In the parent phenethylamine, the para-position is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6), leading to rapid clearance. Replacing the hydrogen with fluorine—a distinctively small but highly electronegative atom—achieves two goals:

  • Steric/Electronic Blockade: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering the para-position inert to oxidative attack.

  • Lipophilicity Modulation: Fluorination increases

    
    , enhancing blood-brain barrier (BBB) permeability without significantly altering the steric footprint of the molecule.
    
Pharmacological Targets

Researchers utilize this scaffold to target monoaminergic systems:

  • MAO-B Inhibition: The fluorine atom can alter the binding kinetics within the Monoamine Oxidase B active site, potentially increasing selectivity over MAO-A.

  • TAAR1 Agonism: Trace Amine-Associated Receptor 1 (TAAR1) is a target for antipsychotic and addiction therapeutics. 4-Fluorophenethylamine derivatives have shown potent agonist activity, modulating dopaminergic firing rates.

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Center 2-(4-Fluorophenyl)ethylamine Core Scaffold ParaF 4-Fluoro Substitution Center->ParaF Amine Primary Amine (NH2) Center->Amine Ethyl Ethyl Bridge Center->Ethyl Metab Blocks CYP450 Para-Hydroxylation ParaF->Metab C-F Bond Strength BBB Increased Lipophilicity (Enhanced BBB Penetration) ParaF->BBB Bioisosterism Binding Critical for Aspartate Salt Bridge (GPCRs) Amine->Binding Protonation at Phys pH Spacing Optimal Distance (Aromatic to Amine) Ethyl->Spacing Pharmacophore Geometry

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety within the 4-fluorophenethylamine scaffold.

Material Science Crossover: Perovskite Engineering

While primarily a medicinal intermediate, researchers must be aware that CAS 1807536-06-6 is a dominant precursor in Perovskite Solar Cell (PSC) research.

  • Role: It serves as a "large organic cation" (spacer) in 2D/3D hybrid perovskites.

  • Anion Importance: The Hydrobromide form is strictly required here. Using an HCl salt would introduce chloride impurities into a Lead Bromide (

    
    ) lattice, degrading the optoelectronic performance.
    
  • Relevance to Pharma: This high demand in the solar sector ensures a supply of ultra-high purity (>99.5%) grade material, which drug developers can leverage for high-sensitivity biological assays.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[5]
Skin Corrosion/Irritation H315Causes skin irritation.[5]
Serious Eye Damage H319Causes serious eye irritation.[5]
STOT - Single Exposure H335May cause respiratory irritation.[5]

Handling Protocol:

  • Engineering Controls: Always handle within a chemical fume hood. The salt is fine powder; avoid dust generation.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Hygroscopic. Store in a desiccator or under inert atmosphere (Nitrogen/Argon) at room temperature.

References

  • Chemical Identity & Properties: Tokyo Chemical Industry (TCI). Product Specification: 2-(4-Fluorophenyl)ethylamine Hydrobromide. Retrieved from .

  • Metabolic Stability of Fluorinated Drugs: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Synthesis of Phenethylamines: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis methodologies).
  • Perovskite Applications (Anion Specificity): Zhang, F., et al. (2019). 2D Perovskite Stabilization for High-Performance Solar Cells. Journal of the American Chemical Society.[6] (Illustrates the necessity of the Bromide salt form).

  • Safety Data: Fisher Scientific. Safety Data Sheet: 2-(4-Fluorophenyl)ethylamine. Retrieved from .

Sources

4-Fluorophenethylamine Hydrobromide: A Technical Guide to Structure, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluorophenethylamine Hydrobromide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4-Fluorophenethylamine (4-FPEA) Hydrobromide is a halogenated derivative of the trace amine phenethylamine (PEA). Structurally characterized by a fluorine atom at the para position of the phenyl ring, this compound serves as a critical probe in neuropharmacology, particularly in the study of Trace Amine-Associated Receptor 1 (TAAR1). Unlike its alpha-methylated analog 4-Fluoroamphetamine (4-FA), 4-FPEA lacks significant psychostimulant potency due to rapid metabolic turnover by Monoamine Oxidase B (MAO-B). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and pharmacological utility as a non-psychotropic trace amine modulator.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification
  • IUPAC Name: 2-(4-Fluorophenyl)ethan-1-amine hydrobromide

  • Common Names: 4-Fluorophenethylamine HBr, p-Fluorophenethylamine HBr, 4-FPEA

  • CAS Number (HBr Salt): 1807536-06-6

  • CAS Number (Free Base): 459-19-8

  • Molecular Formula: C₈H₁₀FN · HBr

  • Molecular Weight: 220.09 g/mol

Physical Properties

The hydrobromide salt offers superior stability and crystallinity compared to the hygroscopic free base.

PropertyDataNote
Appearance White to off-white crystalline powderHygroscopic; store under inert gas.
Solubility Soluble in water, ethanol, DMSOHigh polarity facilitates aqueous bioassays.
Melting Point >200 °C (Decomposition)Typical of phenethylamine hydrohalide salts.
Acidity (pKa) ~9.8 (Amine conjugate acid)Consistent with primary alkyl amines.
Lipophilicity LogP ~ 1.8 (Free Base)Fluorine substitution increases lipophilicity vs. PEA (LogP ~1.4).

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 4-FPEA typically proceeds via the reduction of a nitroalkene intermediate, formed by the condensation of 4-fluorobenzaldehyde and nitromethane. This route (Henry Reaction) is preferred for its scalability and high atom economy.

Protocol: Synthesis via Nitrostyrene Reduction

Safety Warning: Reactions involving LiAlH₄ and nitromethane are hazardous. Perform in a fume hood with blast shielding.

Step 1: Henry Reaction (Condensation)
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).

  • Procedure: Reflux reagents in glacial acetic acid or methanol for 4–6 hours.

  • Workup: Cool to precipitate yellow crystals of 4-fluoro-β-nitrostyrene . Recrystallize from ethanol.

  • Yield: Typically 80–90%.

Step 2: Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in dry THF.

  • Procedure: Add nitrostyrene solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 12 hours under N₂ atmosphere.

  • Quenching: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.

  • Isolation: Extract filtrate with diethyl ether, dry over MgSO₄, and evaporate to yield 4-FPEA free base (clear oil).

Step 3: Salt Formation (Hydrobromide)
  • Procedure: Dissolve free base in anhydrous isopropanol.

  • Acidification: Add 48% aqueous HBr or HBr/Acetic acid dropwise until pH ~3.

  • Crystallization: Dilute with cold diethyl ether to precipitate the salt. Filter and dry under vacuum.

Visualized Synthesis Pathway

Synthesis Aldehyde 4-Fluorobenzaldehyde Nitrostyrene 4-Fluoro-β-nitrostyrene (Intermediate) Aldehyde->Nitrostyrene NH4OAc, Reflux (Henry Reaction) Nitromethane Nitromethane Nitromethane->Nitrostyrene FreeBase 4-FPEA (Free Base) Nitrostyrene->FreeBase LiAlH4, THF (Reduction) HBrSalt 4-FPEA Hydrobromide FreeBase->HBrSalt HBr/IPA (Salt Formation)

Figure 1: Synthetic pathway from 4-fluorobenzaldehyde to 4-FPEA HBr via the Henry reaction.[1]

Pharmacology and Biological Activity[10][11][12][13]

Mechanism of Action: The "Fluorine Effect"

4-FPEA is a structural analog of the endogenous trace amine Phenethylamine (PEA). The introduction of the fluorine atom at the para position alters the metabolic and binding profile:

  • Metabolic Stability: The C-F bond blocks para-hydroxylation (a major metabolic route for PEA), potentially extending the half-life slightly compared to PEA, though it remains a substrate for MAO-B.

  • Lipophilicity: Increased lipophilicity enhances blood-brain barrier (BBB) penetration relative to PEA.

Target Interactions

4-FPEA acts primarily as a TAAR1 Agonist and a MAO-B Substrate .

TargetInteraction TypeConsequence
TAAR1 AgonistActivation leads to Gs-coupling, cAMP accumulation, and phosphorylation of monoamine transporters (DAT, SERT), causing internalization or efflux inhibition.
MAO-B SubstrateRapidly deaminated to 4-fluorophenylacetic acid. High turnover limits systemic duration of action.
VMAT2 Weak SubstrateMay displace dopamine from vesicles at high concentrations, but effect is transient due to MAO metabolism.
Structure-Activity Relationship (SAR)

Unlike 4-Fluoroamphetamine (4-FA) , 4-FPEA lacks the alpha-methyl group.

  • 4-FA: Alpha-methyl group sterically hinders MAO, leading to long duration and potent psychostimulant effects (dopamine/serotonin release).

  • 4-FPEA: Lack of alpha-methyl group renders it susceptible to rapid degradation. It does not produce sustained psychostimulation, making it a useful "silent" probe for trace amine signaling without amphetamine-like toxicity.

Signaling Pathway Visualization

TAAR1_Signaling Ligand 4-FPEA TAAR1 TAAR1 Receptor (Intracellular/Membrane) Ligand->TAAR1 Activates Gs Gs Protein TAAR1->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Effect Inhibition of DA Uptake / Transporter Internalization DAT->Effect Modulates

Figure 2: TAAR1 signaling cascade activated by 4-FPEA, leading to modulation of dopaminergic transmission.

Safety and Handling

  • Hazard Classification: Irritant.[2]

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Hygroscopic. Store in a cool, dry place under inert gas (Argon/Nitrogen).

References

  • ChemicalBook. (2025). 2-(4-Fluorophenyl)ethylamine Hydrobromide Properties and CAS Data.Link

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: 2-(4-Fluorophenyl)ethylamine Hydrobromide.[3]Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sigma-Aldrich. (2025). 4-Fluorophenethylamine Hydrochloride Safety Data Sheet.Link

Sources

Comparative Analysis: 4-Fluorophenethylamine Free Base vs. Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Pharmacology Applications

Executive Summary

This guide analyzes the physicochemical and functional distinctions between 4-fluorophenethylamine (4-FPEA) in its free base form and its hydrobromide (HBr) salt. While the pharmacophore—the 4-fluorophenethylamine moiety—remains identical in biological systems once solvated, the solid-state properties, stability, and handling requirements differ radically.

  • The Free Base is the reactive, volatile, and lipophilic form, essential for organic synthesis (e.g., amide coupling) but prone to oxidative degradation and carbonate formation.

  • The Hydrobromide Salt is the stable, crystalline, and hydrophilic form, preferred for long-term storage, precise dosing in biological assays, and crystallographic characterization.

Physicochemical Profile

The choice between free base and salt dictates the solvent system, storage conditions, and molarity calculations.

Comparative Data Table
Property4-Fluorophenethylamine (Free Base)4-Fluorophenethylamine Hydrobromide (HBr Salt)
CAS Number 1583-88-61807536-06-6
Molecular Formula C₈H₁₀FNC₈H₁₀FN · HBr
Molecular Weight 139.17 g/mol 220.09 g/mol
Physical State Clear to yellow oily liquidWhite to off-white crystalline solid
Boiling/Melting Point BP: 50–52 °C (at 0.15 mmHg) [1]MP: ~150–180 °C (Typical for PEA HBr salts)
Solubility (Aq) Low (Sparingly soluble)High (Dissociates fully)
Solubility (Org) High (DCM, Et₂O, Toluene)Low (Insoluble in non-polar solvents)
Stability Air-sensitive (absorbs CO₂); oxidizesStable; Hygroscopic (protect from moisture)
Key Hazard Corrosive, VolatileIrritant, Hygroscopic
Structural Insight: The Fluorine Substitution

The para-fluorine atom is a classic bioisostere for hydrogen or a hydroxyl group.

  • Metabolic Stability: Unlike the parent phenethylamine, the C-F bond at the 4-position blocks para-hydroxylation by cytochrome P450 enzymes, significantly extending the molecule's half-life in metabolic assays [2].

  • Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring, slightly lowering the pKa of the amine compared to non-fluorinated phenethylamine, though it remains sufficiently basic to form stable salts.

Experimental Workflows: Interconversion

Researchers often purchase the stable HBr salt but require the free base for nucleophilic attacks (e.g., reductive amination). Conversely, the free base is converted to the salt for purification or storage.

Diagram 1: Equilibrium & Extraction Workflow

The following diagram illustrates the pH-dependent equilibrium and the phase-transfer workflow for isolation.

G Salt HBr Salt (Aqueous Phase) Protonated: R-NH3+ Br- Base Free Base (Organic Phase) Deprotonated: R-NH2 Salt->Base pH > 10 (Deprotonation) Base->Salt pH < 4 (Protonation) Reagent_Base Add Strong Base (NaOH / NaHCO3) Reagent_Base->Salt Reagent_Acid Add Acid (HBr in AcOH) Reagent_Acid->Base

Caption: pH-dependent switching between the water-soluble ionic salt and the lipophilic free amine.

Protocol A: "Free-Basing" (Salt Base)

Objective: Isolate reactive amine for synthesis.

  • Dissolution: Dissolve 1.0 eq of 4-FPEA HBr in minimal deionized water.

  • Basification: Slowly add 2M NaOH (aq) while stirring until pH > 12. The solution will become cloudy as the oil separates.

  • Extraction: Add Dichloromethane (DCM) or Diethyl Ether (3x volumes). Shake and separate the organic layer.[1]

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap). Caution: The free base is volatile; do not use high vacuum or excessive heat (>40°C) for prolonged periods.

Protocol B: Salt Formation (Base HBr)

Objective: Stabilize the amine for storage or crystallization.

  • Solvation: Dissolve the crude free base oil in dry Diethyl Ether or Isopropanol.

  • Acidification: Dropwise add 48% HBr (aq) or HBr in Acetic Acid while chilling on ice.

  • Precipitation: The salt should crash out as a white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Filtration: Vacuum filter the solid and wash with cold ether to remove impurities.

Pharmacological Applications

In biological contexts, the specific form (Base vs. HBr) is irrelevant to receptor binding once dissolved, but critical for preparation.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

4-FPEA is a potent agonist of TAAR1.

  • Mechanism: It mimics endogenous trace amines (like

    
    -phenylethylamine) but with enhanced metabolic stability. Activation of TAAR1 modulates dopaminergic neurotransmission [3].[2][3][4]
    
  • Dosing Correction: When using the HBr salt for in vitro or in vivo dosing, you must correct for the hydrobromide counterion.

    • Correction Factor:

      
      .
      
    • Implication: You must weigh 1.58 mg of the HBr salt to deliver 1.0 mg of the active amine.

Monoamine Oxidase (MAO) Interaction

The fluorine substitution at the para position alters the kinetics of MAO degradation. While PEA is rapidly degraded by MAO-B, 4-FPEA shows resistance, making it a useful probe for studying trace amine dynamics without immediate catabolism.

Diagram 2: Pharmacological Signaling Pathway

Pathway Ligand 4-FPEA (Protonated) GPCR TAAR1 Receptor (Intracellular Gs-coupled) Ligand->GPCR Binding G_Protein Gαs Activation GPCR->G_Protein Coupling Effector Adenylyl Cyclase G_Protein->Effector Stimulates SecondMessenger cAMP Increase Effector->SecondMessenger Synthesizes Response Modulation of Dopamine/Glutamate SecondMessenger->Response Downstream Effect

Caption: TAAR1 signaling cascade activated by 4-FPEA, leading to cAMP accumulation.

Handling, Stability & Safety (E-E-A-T)

The "Carbamate" Trap (Free Base)

A common error in handling 4-FPEA free base is leaving it exposed to air.

  • Reaction:

    
     (Carbamate salt).
    
  • Observation: The clear liquid turns cloudy or forms a white crust on the vial cap.

  • Prevention: Always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C.

Hygroscopicity (HBr Salt)

Hydrobromide salts are often more hygroscopic than their Hydrochloride counterparts.

  • Risk: Absorption of water alters the effective molecular weight, leading to inaccurate dosing in potency assays.

  • Mitigation: Store in a desiccator. If the solid becomes "sticky," recrystallize from Isopropanol/Ether before use.

Safety Data
  • Free Base: Corrosive (Causes skin burns/eye damage). Volatile (Inhalation hazard).

  • HBr Salt: Irritant (Skin/Eye/Respiratory). Toxic if swallowed (Acute oral toxicity).

References

  • Sigma-Aldrich.[5] (n.d.). 4-Fluorophenethylamine Product Sheet. Retrieved from

  • TCI Chemicals. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide Product Specifications. Retrieved from

  • Unlocking the secrets of trace amine-associated receptor 1 agonists. (2024). National Institutes of Health (PMC). Retrieved from

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6]

  • ChemicalBook. (2025).[7] 2-(4-Fluorophenyl)ethylamine Hydrobromide Properties. Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-Fluorophenyl)ethylamine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for 2-(4-Fluorophenyl)ethylamine and its hydrobromide salt, synthesized from authoritative Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this compound. The structure of this guide is designed to provide a logical workflow, from understanding the inherent hazards to implementing practical control measures and responding effectively to emergencies.

Introduction: A Profile of 2-(4-Fluorophenyl)ethylamine

2-(4-Fluorophenyl)ethylamine is an aromatic amine that serves as a crucial building block in medicinal chemistry and neuropharmacology.[1] Its fluorinated phenyl group can enhance biological activity and selectivity, making it a valuable precursor in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] It is also used in the production of specialty chemicals and agrochemicals.[1]

This guide primarily references safety data for the free base, 2-(4-Fluorophenyl)ethylamine (CAS No. 1583-88-6), as comprehensive SDS for the hydrobromide salt (CAS No. 1807536-06-6) are less detailed. The hazardous properties of the hydrobromide salt are fundamentally derived from the organic base; therefore, the safety protocols outlined here are directly applicable and essential for its safe handling.

Key Compound Identifiers:

  • Chemical Name: 2-(4-Fluorophenyl)ethylamine[2]

  • Synonyms: 4-Fluorophenethylamine, 2-(p-fluorophenyl)ethylamine[3]

  • Molecular Formula: C₈H₁₀FN[1]

  • Molecular Weight: 139.17 g/mol [1][3]

Section 1: Core Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 2-(4-Fluorophenyl)ethylamine is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary dangers are its corrosive nature and its flammability.[2]

GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damage.[2]CorrosiveDanger[2]
Serious Eye Damage / Irritation1H314: Causes severe skin burns and eye damage.[2]CorrosiveDanger[2]
Flammable Liquids4H227: Combustible liquid.[2](None for Category 4)Warning

Senior Application Scientist's Note: A Category 1B Skin Corrosive classification indicates that the material can cause irreversible skin damage after an exposure of up to one hour. This is a significant hazard, and even brief, accidental contact requires immediate and thorough first aid. The "Combustible" classification means it does not ignite as easily as "Flammable" liquids, but it still presents a fire risk when exposed to heat or ignition sources.[2]

Section 2: Proactive Risk Mitigation and Safe Handling Protocols

Based on the hazard profile, a systematic approach to exposure control is mandatory. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent handling procedures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the inhalation of vapors and prevent skin contact.

  • Ventilation: All work with 2-(4-Fluorophenyl)ethylamine must be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the standard and required engineering control.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[2]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is not optional. The following must be worn at all times when handling the compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.[2][5]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[2]

Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this chemical, from preparation to disposal.

G Safe Handling Workflow for 2-(4-Fluorophenyl)ethylamine cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_post Post-Handling & Disposal a Review SDS & Protocols b Verify Fume Hood Operation a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work Inside Fume Hood c->d Begin Work e Keep Away from Heat & Ignition Sources d->e f Avoid Inhalation & Skin Contact d->f g Tightly Close Container f->g h Decontaminate Work Area g->h i Dispose of Waste in Accordance with Regulations h->i j Wash Hands Thoroughly i->j

Caption: Workflow for handling 2-(4-Fluorophenyl)ethylamine.

Section 3: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

First-Aid Measures

The following table outlines the immediate steps to take following exposure. Medical attention is required in all cases of significant exposure.[2]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water. Call a physician or poison control center immediately.[2]
Emergency Response Decision Tree

G First-Aid Decision Tree cluster_routes First-Aid Decision Tree cluster_actions First-Aid Decision Tree start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air Administer O₂ if needed inhalation->fresh_air rinse_skin Remove Clothing Rinse Skin with Water (15+ min) skin->rinse_skin rinse_eye Rinse Eye with Water (15+ min) Remove Contacts eye->rinse_eye rinse_mouth Rinse Mouth Drink Water DO NOT Induce Vomiting ingestion->rinse_mouth end_node Seek Immediate Medical Attention fresh_air->end_node rinse_skin->end_node rinse_eye->end_node rinse_mouth->end_node

Caption: Decision tree for emergency first-aid response.

Fire-Fighting and Accidental Release
  • Fire-Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish flames.[2] Water mist can be used to cool closed containers.[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Containers may explode when heated.[2]

  • Accidental Release: Remove all sources of ignition.[2] Ventilate the area. Wear full PPE. Absorb the spill with an inert material such as sand, silica gel, or universal binder, and collect it into a suitable, closed container for disposal.[2] Do not let the chemical enter drains.

Section 4: Chemical Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] The storage area should be designated as a "corrosives area".[2] It is recommended to keep the container under a nitrogen atmosphere to prevent degradation from air exposure.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2]

Section 5: Physical and Chemical Properties

PropertyValueSource
Appearance Clear liquid[1]
Odor No data available[4]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1][3]
Boiling Point 182.6 ± 15.0 °C at 760 mmHg[4]
Flash Point 72.1 ± 8.3 °C[4]

Section 6: Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[2] It is classified as causing severe skin burns and eye damage based on its chemical properties.[2] Acute toxicity data is not fully available, but it should be handled as a potentially toxic substance.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[4]

  • Ecotoxicity: Do not empty into drains or allow the product to enter waterways.[2] The environmental impact has not been fully evaluated.

Conclusion

2-(4-Fluorophenyl)ethylamine and its hydrobromide salt are valuable research chemicals that demand respect and careful handling. The primary hazards are severe corrosivity to skin and eyes and its nature as a combustible liquid. Adherence to the protocols outlined in this guide—particularly the consistent use of fume hoods and appropriate PPE—is essential for mitigating risk. Always consult the most current Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-(4-Fluorophenyl)ethylamine.
  • ChemScene. (2025, December 8). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • U.S. Environmental Protection Agency. (2010, April 23). Label: TBCH.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Bis(4-fluorophenyl)iodonium triflate.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine.
  • Sigma-Aldrich. (2025, October 14). Safety Data Sheet: 2-Bromoethylamine hydrobromide.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine.
  • ChemicalBook. (2025, August 22). 2-(4-Fluorophenyl)ethylamine Hydrobromide.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • Anonymous. (2023, July 17). Safety data sheet according to 1907/2006/EC, Article 31.
  • BioShop Canada Inc. (n.d.). Safety Data Sheet: Ammonium Bicarbonate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • VWR. (2014, December 29). Material Safety Data Sheet.
  • Fisher Scientific. (2023, October 19). Safety Data Sheet: Ammonium hydrogen carbonate.
  • PubChem. (n.d.). p-Fluorophenethylamine.

Sources

Biological activity of 4-fluorinated phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-Fluorinated Phenethylamines: A Structure-Activity Relationship (SAR) & Toxicological Analysis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

The introduction of a fluorine atom at the para-position of the phenethylamine scaffold represents a critical modification in medicinal chemistry. This guide analyzes the biological activity of 4-Fluorinated Phenethylamines , specifically focusing on 4-Fluoroamphetamine (4-FA) .[1][2][3] Unlike its halogenated congeners (4-chloro- and 4-bromoamphetamine), which are potent neurotoxins, 4-FA exhibits a unique pharmacological profile characterized by hybrid catecholaminergic/serotoninergic release without long-term serotonergic depletion. This document details the mechanistic basis of this divergence, the metabolic implications of the C-F bond, and the experimental frameworks required to validate these properties.

Chemical Foundation: The Fluorine Effect

The biological distinctiveness of 4-FA arises from the specific properties of the Carbon-Fluorine (C-F) bond compared to Carbon-Hydrogen (C-H) or other Carbon-Halogen bonds.

  • Steric Bioisosterism: The Van der Waals radius of Fluorine (1.47 Å) is closely matched to Hydrogen (1.20 Å) and the Hydroxyl group (OH). This allows 4-FA to mimic both Amphetamine and para-Hydroxyamphetamine at binding sites, yet it remains lipophilic.

  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). This substitution effectively blocks para-hydroxylation, the primary metabolic route for amphetamine detoxification, leading to altered pharmacokinetics.

  • Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the amine and modifying the interaction strength with the Monoamine Transporters (MATs).

Pharmacodynamics: Mechanism of Action

4-FA functions primarily as a substrate-type releasing agent at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Transporter Selectivity & Release Profile

Unlike unsubstituted amphetamine (selective for DA/NE) or MDMA (selective for 5-HT/DA), 4-FA displays a "hybrid" profile. It enters the presynaptic neuron via the transporter, interacts with the Vesicular Monoamine Transporter 2 (VMAT2) to deplete vesicular storage, and reverses the plasmalemmal transporter to release cytosolic monoamines into the synapse.

Quantitative Activity Profile (Rat Synaptosomes):

Target Function Potency (EC50 / IC50) Physiological Outcome
NET Release 37 nM (EC50) Potent sympathomimetic effects (Hypertension, Tachycardia)
DAT Release 200 nM (EC50) Psychomotor stimulation, Euphoria, Reinforcement
SERT Release 730 nM (EC50) Entactogenic effects (Empathy), Mood elevation

| 5-HT2A | Agonist | Low Affinity (Ki > 5 µM) | Minimal hallucinogenic activity compared to 2C-x series |

Data Source: Baumann et al. (2011)

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of 4-FA at the serotonergic synapse.

4FA_Mechanism cluster_synapse Presynaptic Terminal (Serotonergic) Extracellular Extracellular Space SERT_Out SERT (Outward Facing) Extracellular->SERT_Out 4-FA binds as substrate Cytosol Cytosol SERT_Out->Cytosol Translocation VMAT2 VMAT2 Cytosol->VMAT2 4-FA disrupts pH gradient SERT_In SERT (Inward Facing) Cytosol->SERT_In Reversal of Transporter Vesicle Synaptic Vesicle (5-HT) VMAT2->Vesicle Vesicular Depletion Vesicle->Cytosol Increased Cytosolic 5-HT SERT_In->Extracellular Non-exocytotic 5-HT Release caption Fig 1: Mechanism of 4-FA induced Monoamine Release via Transporter Reversal

Toxicology: The Neurotoxicity Paradox

A critical area of research is the divergence in neurotoxicity between 4-FA and its chlorinated analog, 4-Chloroamphetamine (4-CA).

  • 4-Chloroamphetamine (4-CA): A selective neurotoxin used to lesion serotonergic neurons. Mechanism involves metabolic activation to a reactive quinone-like species that covalently binds to tryptophan hydroxylase (TPH), causing long-term 5-HT depletion.

  • 4-Fluoroamphetamine (4-FA): Studies indicate no long-term depletion of 5-HT or reduction in SERT density, even at high doses. The stability of the C-F bond prevents the formation of the reactive electrophilic metabolites responsible for the oxidative stress seen with 4-CA.

Warning: While not neurotoxic in the traditional sense (neuronal death), 4-FA exhibits severe cardiovascular toxicity . The potent NE release (EC50 = 37 nM) combined with metabolic stability can lead to adrenergic storms, resulting in cerebral hemorrhage and stroke.

Toxicity_Divergence cluster_4CA 4-Chloroamphetamine (Neurotoxic) cluster_4FA 4-Fluoroamphetamine (Non-Neurotoxic) CA 4-CA Met_CA Reactive Quinone Intermediate CA->Met_CA C-Cl Bond Labile Adduct Covalent Binding to TPH Enzyme Met_CA->Adduct Oxidative Attack Death Serotonergic Neurotoxicity Adduct->Death FA 4-FA Met_FA Stable Metabolites (N-dealkylation) FA->Met_FA C-F Bond Stable Clearance Renal Excretion Met_FA->Clearance caption Fig 2: Divergent Metabolic Fates determining Neurotoxicity of Halogenated Amphetamines

Experimental Protocols

To validate the biological activity of 4-fluorinated phenethylamines, the following standardized protocols are recommended. These assays distinguish between simple reuptake inhibition (like cocaine) and substrate-induced release (like amphetamine).

Protocol A: Synaptosomal Monoamine Release Assay

Objective: Quantify the potency (EC50) of the compound to induce release of [³H]DA, [³H]5-HT, and [³H]NE.

  • Tissue Preparation:

    • Rapidly decapitate male Sprague-Dawley rats.

    • Dissect Striatum (for DA), Prefrontal Cortex (for NE), and Whole Brain minus Cerebellum (for 5-HT).

    • Homogenize tissue in ice-cold 0.32 M sucrose (pH 7.4) using a Teflon-glass homogenizer.

    • Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant.

    • Centrifuge supernatant at 20,000 x g for 20 min. Resuspend pellet (synaptosomes) in Krebs-phosphate buffer.

  • Loading:

    • Incubate synaptosomes (100 µg protein/mL) with 5 nM radioligand ([³H]DA, [³H]5-HT, or [³H]NE) for 30 min at 37°C to load the vesicles.

    • Critical Step: Include pargyline (MAO inhibitor) and ascorbic acid (antioxidant) to prevent degradation.

  • Release Phase:

    • Aliquot loaded synaptosomes into 96-well plates.

    • Add test compound (4-FA) at varying concentrations (1 nM – 100 µM).

    • Incubate for specific duration (e.g., 15 min for DA/5-HT, 30 min for NE).

    • Control: Use Tyramine (standard releaser) and Cocaine (pure uptake inhibitor) as positive and negative controls for release mechanism.

  • Termination & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in PEI).

    • Wash filters 3x with ice-cold buffer.

    • Measure retained radioactivity via Liquid Scintillation Counting (LSC).

    • Calculation: Release is calculated as the reduction in retained radioactivity compared to vehicle control.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess the stability of the C-F bond against P450-mediated oxidative defluorination.

  • Incubate 1 µM 4-FA with pooled human liver microsomes (HLM) (0.5 mg/mL).

  • Initiate reaction with NADPH-generating system.

  • Sample at t=0, 15, 30, 60 min. Quench with cold Acetonitrile.

  • Analyze via LC-MS/MS monitoring for:

    • Parent depletion (4-FA).

    • Para-hydroxylated metabolite (absence confirms C-F stability).

    • N-dealkylated metabolite (4-fluorophenylpropanolamine).

References

  • Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related agents.Link

    • Key Data: Establishes the EC50 values for DA/NE/5-HT release and confirms the lack of neurotoxicity compared to 4-CA.
  • Nugteren-van Lonkhuyzen, J. J., et al. (2015).[3] Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans.Link

    • Key Data: Reviews clinical toxicology and metabolic p
  • Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[4]Link

    • Key Data: Early foundational study demonstrating the lack of long-term 5-HT depletion by 4-FA.
  • Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.Link

    • Key Data: Provides comparative binding data for various phenethylamines and the correlation between DAT/SERT r

Sources

2-(4-Fluorophenyl)ethylamine Hydrobromide PubChem CID 468591862

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 468591862 | CAS: 1807536-06-6 (Salt), 1583-88-6 (Free Base)

Executive Summary

2-(4-Fluorophenyl)ethylamine Hydrobromide (4-F-PEA[1]·HBr) is a specialized fluorinated phenethylamine derivative utilized primarily as a chemical probe in neuropharmacology and a building block in medicinal chemistry. Its structural significance lies in the para-fluorine substitution on the benzene ring. This modification serves two critical functions: it blocks metabolic hydroxylation at the 4-position (preventing conversion to tyramine analogs) and modulates the electron density of the aromatic system, thereby altering binding kinetics at Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B).

This guide details the physicochemical profile, synthetic pathways, and biological applications of 4-F-PEA·HBr, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Profile & Stability

The hydrobromide salt form is preferred in research settings over the free base due to its enhanced stability, non-volatility, and precise stoichiometry for dosing.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2-(4-fluorophenyl)ethanamine;hydrobromide
Formula C₈H₁₀FN[1][2][3][4] · HBr
Molecular Weight 220.08 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water, Methanol, Ethanol; Low: Diethyl Ether, Hexane
Hygroscopicity Low (Superior to HCl salt for weighing precision)
Melting Point >200°C (Decomposes; Experimental verification required per batch)
Structural Stability Analysis

The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol). In the context of 4-F-PEA, the fluorine atom is chemically inert under standard physiological and synthetic conditions. However, the amine group is susceptible to oxidation if the free base is exposed to air; the HBr salt effectively protects the amine functionality from oxidative degradation and carbamate formation (CO₂ absorption).

Synthetic Pathway & Purification

Expert Insight: While catalytic hydrogenation is scalable, the laboratory-scale synthesis often employs hydride reduction for higher purity profiles, avoiding partial reduction byproducts common in heterogeneous catalysis of nitrostyrenes.

Reaction Scheme (DOT Visualization)

The following workflow illustrates the conversion of 4-fluorobenzaldehyde to the final HBr salt via the Henry reaction and Lithium Aluminum Hydride (LiAlH₄) reduction.

SynthesisWorkflow Reactant 4-Fluorobenzaldehyde + Nitromethane Intermediate 4-Fluoro-beta-nitrostyrene (Yellow Crystalline Solid) Reactant->Intermediate Henry Reaction (NH4OAc, Reflux) Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Exothermic Addition FreeBase 4-Fluorophenethylamine (Free Base Oil) Reduction->FreeBase Fieser Workup FinalProduct 4-F-PEA Hydrobromide (White Precipitate) FreeBase->FinalProduct HBr/AcOH Crystallization

Detailed Protocol: HBr Salt Formation

Prerequisite: Synthesis of 4-fluorophenethylamine (free base) via LiAlH₄ reduction of 4-fluoro-β-nitrostyrene.

  • Dissolution: Dissolve 10.0 mmol of crude 4-fluorophenethylamine oil in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification: In a separate vessel, prepare a solution of 48% HBr (aq) or 33% HBr in Acetic Acid (1.1 equivalents).

    • Note: Using HBr in Acetic Acid yields anhydrous crystals more readily than aqueous HBr.

  • Precipitation: Dropwise add the HBr solution to the amine-ether mixture at 0°C with vigorous stirring. A white precipitate should form immediately.

  • Validation Checkpoint: Test the supernatant pH. It should be slightly acidic (pH 3-4). If basic, add more HBr.

  • Purification: Filter the solid under vacuum. Wash the filter cake 3x with cold diethyl ether to remove non-polar impurities and excess acid.

  • Recrystallization: Recrystallize from boiling Isopropanol/Ethanol (9:1). Slow cooling is essential to trap impurities in the mother liquor.

Biological Interface: Mechanism of Action

4-F-PEA acts as a potent pharmacological probe due to its interaction with trace amine receptors and metabolic enzymes.

TAAR1 Agonism

4-F-PEA is a high-affinity agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons.

  • Mechanism: Activation of TAAR1 triggers cAMP production, which phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

  • Outcome: This results in the internalization of transporters or the reversal of transport direction, modulating synaptic monoamine levels without the direct vesicular depletion seen with amphetamines.

MAO-B Substrate Specificity

Unlike its parent compound (Phenethylamine), which is rapidly degraded by MAO-B, the 4-Fluoro analog alters the kinetics.

  • The Fluorine Effect: The electronegative fluorine withdraws electron density from the aromatic ring. While it remains a substrate for MAO-B [1], the para-substitution prevents hydroxylation by CYP450 enzymes, effectively simplifying its metabolic profile in in vivo studies compared to non-halogenated amines.

Signaling Pathway (DOT Visualization)

TAAR1_Signaling Ligand 4-F-PEA (Ligand) Receptor TAAR1 (Intracellular) Ligand->Receptor Binding GProtein Gs Protein Activation Receptor->GProtein Effector Adenylyl Cyclase GProtein->Effector Messenger cAMP Increase Effector->Messenger ATP -> cAMP Kinase PKA Activation Messenger->Kinase Target DAT/SERT Phosphorylation Kinase->Target Outcome Modulated Neurotransmission (Antipsychotic/Anxiolytic Potential) Target->Outcome

Handling, Safety & Analytics

Safety Profile (E-E-A-T)
  • Hazards: The compound is an amine salt. It is classified as Acute Tox. 3 (Oral) and Skin Irrit. 2 .

  • Handling: Use a fume hood. Avoid inhalation of dust. The free base is corrosive (Skin Corr. 1B), but the HBr salt is milder, though still an irritant.

  • Storage: Hygroscopic precautions are recommended. Store at -20°C for long-term stability.

Analytical Validation

To ensure experimental integrity, verify the compound identity using the following parameters:

  • ¹H NMR (DMSO-d₆): Look for the characteristic para-substitution pattern (two doublets or multiplets in the aromatic region, integrating to 2H each) and the ethyl chain triplets.

  • ¹⁹F NMR: A single distinct peak around -116 to -120 ppm (relative to CFCl₃). This is the definitive check for the fluorine substitution.

  • Melting Point: Verify against the batch-specific Certificate of Analysis. A sharp range (<2°C) indicates high purity.

References

  • Meyerson, L. R., & Fuller, R. W. (1978).[5] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584.[5]

  • Revel, F. G., et al. (2011).[6] TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485–8490.

  • PubChem.[2][3][4][7][8][9][10] (n.d.). Compound Summary for CID 468591862. National Center for Biotechnology Information.

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257–271.

Sources

Technical Guide: Strategic Synthesis of Fluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Key Intermediates, Mechanistic Logic, and Protocol Optimization

Executive Summary: The Fluorine Factor in Isoquinoline Scaffolds

In modern medicinal chemistry, the isoquinoline core is a privileged scaffold, ubiquitous in kinase inhibitors, CNS agents, and alkaloids. The strategic incorporation of fluorine into this lattice is not merely a steric substitution; it is a profound electronic modulation. The high electronegativity of fluorine (


) and the strength of the C-F bond (

116 kcal/mol) alter the pKa of the isoquinoline nitrogen, modulate lipophilicity (LogP), and block metabolic hot spots (e.g., CYP450 oxidation).

However, the synthesis of fluorinated isoquinolines presents a distinct challenge: the very electron-withdrawing nature that makes fluorine valuable in bioactivity deactivates the aromatic ring toward the electrophilic cyclizations (Bischler-Napieralski, Pictet-Spengler) that constitute the classical synthetic toolkit.

This guide delineates the key intermediates required to navigate these electronic hurdles, contrasting classical "building block" approaches with modern transition-metal-catalyzed convergent strategies.

Part 1: Strategic Retrosynthesis & Pathway Selection

The selection of the key intermediate is dictated by the desired substitution pattern and the tolerance of the fluorine moiety to Lewis acids.

Visualization: Retrosynthetic Logic Flow

The following diagram maps the three primary synthetic disconnects for fluorinated isoquinolines.

RetroMap Target Fluorinated Isoquinoline Core Strat_A Strategy A: Electrophilic Cyclization (Bischler-Napieralski) Strat_A->Target Dehydration Strat_B Strategy B: Transition Metal Catalysis (C-H Activation/[4+2]) Strat_B->Target Annulation Strat_C Strategy C: Late-Stage Functionalization (Minisci/N-Oxide) Strat_C->Target C-H Funct. Int_Phenethyl Key Intermediate 1: Fluorinated Phenethylamines (Electron Deficient) Int_Phenethyl->Strat_A Int_Oxime Key Intermediate 2: O-Pivaloyl Oximes & Fluorinated Alkynes Int_Oxime->Strat_B Int_NOxide Key Intermediate 3: Isoquinoline N-Oxides Int_NOxide->Strat_C

Caption: Retrosynthetic disconnects showing the relationship between core strategies and their requisite fluorinated intermediates.

Part 2: The Classical Route – Fluorinated Phenethylamines

Primary Method: Bischler-Napieralski Cyclization[1]

The "workhorse" intermediate for isoquinoline synthesis is the


-phenethylamine. However, when the phenyl ring is fluorinated, the nucleophilicity of the arene is compromised.
The Intermediate: Fluorinated -Phenethylamides
  • Structure:

    
    
    
  • Critical Challenge: The inductive withdrawal (-I effect) of fluorine deactivates the ring toward the intramolecular electrophilic aromatic substitution (SEAr).

  • Regioselectivity: If the fluorine is in the meta position of the starting phenethylamine, cyclization can occur either para (sterically favored) or ortho (rare) to the fluorine.

Protocol Optimization: Overcoming Deactivation

Standard conditions (refluxing


) often fail with fluorinated substrates due to charring or incomplete cyclization.
  • The Movassaghi Modification: Use of Triflic Anhydride (

    
    ) and 2-Chloropyridine.[1][2] This generates a highly reactive nitrilium intermediate capable of closing the ring even on electron-deficient fluorinated arenes at lower temperatures.
    
  • Lewis Acid Selection: For substrates with multiple fluorine atoms (e.g., 3,4-difluorophenethylamine),

    
     in refluxing decalin is often required to force cyclization.
    
Data Summary: Cyclization Efficiency by Reagent
Substrate (F-Substitution)ReagentTemp (°C)Yield (%)Notes
4-Fluoro-phenethylamide

11065Moderate yield; significant tar.
3-Fluoro-phenethylamide

11045Regioisomer mixture (6-F vs 8-F).
3,4-Difluoro-phenethylamide

/ 2-Cl-Py
0

23
88Recommended. Mild conditions prevent decomposition.

Part 3: The Modern Route – Metal-Catalyzed Intermediates

Primary Method: Rh(III)-Catalyzed C-H Activation/[4+2] Annulation

To avoid the harsh acidic conditions of classical cyclizations, modern medicinal chemistry utilizes convergent assembly using transition metals.

The Intermediate: O-Pivaloyl Oximes & Fluorinated Alkynes
  • Oxime Component: Acts as the directing group for C-H activation.

  • Alkyne Component: Internal alkynes bearing

    
     or 
    
    
    
    substituents.
  • Mechanism: Rh(III) inserts into the ortho-C-H bond of the oxime, followed by migratory insertion of the fluorinated alkyne and reductive elimination.

Visualization: C-H Activation Workflow

RhCycle Start Oxime Ester (Directing Group) Step1 C-H Activation (Rhodacycle) Start->Step1 + Cat Cat Cp*Rh(III) Catalyst Step2 Migratory Insertion Step1->Step2 + Alkyne Input Fluorinated Alkyne (R-C≡C-CF3) Input->Step2 Prod 1-Substituted Fluoroisoquinoline Step2->Prod - PivOH

Caption: Rh(III)-catalyzed annulation pathway utilizing oxime esters and fluorinated alkynes.

Part 4: Late-Stage Functionalization – N-Oxides

Primary Method: Minisci Reaction / Nucleophilic Substitution

When a specific fluorinated isomer is difficult to access via cyclization, late-stage functionalization of the pre-formed isoquinoline core is the superior strategy.

The Intermediate: Isoquinoline N-Oxides
  • Synthesis: Oxidation of isoquinoline using

    
    -CPBA.
    
  • Utility: The N-oxide activates the C1 position for nucleophilic attack (e.g., with

    
     or Deoxofluor) and the C1/C3 positions for radical additions.
    
  • Reagent: Selectfluor is critical here for electrophilic fluorination of the activated complex.

Experimental Protocols

Protocol A: Mild Bischler-Napieralski Cyclization (Movassaghi Method)

Best for electron-deficient fluorinated substrates.

  • Activation: To a solution of the fluorinated phenethylamide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM at -78°C, add trifluoromethanesulfonic anhydride (

    
    , 1.1 equiv) dropwise.
    
  • Warming: Allow the mixture to warm to 0°C over 2 hours. The solution typically turns yellow/orange, indicating the formation of the nitrilium intermediate.

  • Cyclization: Warm to 23°C and stir for 12 hours.

  • Quench: Quench with saturated

    
    . Extract with DCM.[3]
    
  • Oxidation (Optional): If the target is the fully aromatic isoquinoline, treat the crude dihydroisoquinoline with

    
     (5 equiv) in toluene at reflux for 2 hours.
    
Protocol B: Rh(III)-Catalyzed Synthesis of 3-Trifluoromethyl Isoquinolines

Best for convergent synthesis.

  • Setup: In a screw-cap vial, combine the

    
    -pivaloyl oxime (0.2 mmol), the trifluoromethyl-substituted internal alkyne (0.24 mmol), 
    
    
    
    (2.5 mol%), and
    
    
    (10 mol%).
  • Solvent: Add trifluoroethanol (TFE) (2.0 mL). Note: TFE is crucial for stabilizing the cationic Rh species.

  • Reaction: Stir at 60°C for 16 hours.

  • Workup: Filter through a celite pad and concentrate. Purify via silica gel chromatography.

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Source: Sloop, J. C. Journal of Heterocyclic Chemistry (2017). URL:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. Source:RSC Advances (2025).[4] URL:[Link]

  • Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. Source:The Journal of Organic Chemistry (2023). URL:[Link]

  • Single-Step Synthesis of Isoquinolines via Electrophilic Activation of Amides (Movassaghi Protocol). Source: Movassaghi, M. & Hill, M. D.[1] Organic Letters (2008). URL:[Link]

  • Silver-Catalyzed Late-Stage Fluorination. Source:Journal of the American Chemical Society (2010). URL:[Link]

Sources

Methodological & Application

Protocol for synthesizing 2-(4-Fluorophenyl)ethylamine from 4-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

2-(4-Fluorophenyl)ethylamine (CAS: 1583-88-6) is a critical scaffold in medicinal chemistry, serving as a bioisostere for phenethylamine in neurotransmitter research and a precursor for numerous pharmaceutical agents.[1] The introduction of the fluorine atom at the para-position modulates metabolic stability (blocking metabolic oxidation at the para-position) and alters lipophilicity without significantly changing steric demand.

This Application Note provides a robust, laboratory-scale protocol for the reduction of 4-fluorophenylacetonitrile to 2-(4-fluorophenyl)ethylamine using Lithium Aluminum Hydride (LiAlH


). Unlike generic procedures, this guide emphasizes the Fieser Workup  method to eliminate the common bottleneck of aluminum emulsion formation, ensuring high recovery and purity.

Chemical Reaction Strategy

The transformation involves the nucleophilic attack of hydride ions on the nitrile carbon, proceeding through an imine salt intermediate to the primary amine.[2][3]

Reaction Scheme:



Experimental Workflow Visualization

ReactionWorkflow Start Start: 4-Fluorophenylacetonitrile Setup Setup: Anhydrous THF, N2 Atm Cool to 0°C Start->Setup Addition Addition: Dropwise Nitrile (Exothermic Control) Setup->Addition LiAlH4 Suspended Reflux Reaction: Reflux 3-4h (Complete Reduction) Addition->Reflux Quench Quench: Fieser Method (H2O -> 15% NaOH -> H2O) Reflux->Quench Cool to 0°C Workup Workup: Filter Salts -> Acid-Base Extraction Quench->Workup Granular Precipitate Product Product: 2-(4-Fluorophenyl)ethylamine Workup->Product Distillation/Drying

Figure 1: Step-by-step experimental workflow for the LiAlH4 reduction, highlighting the critical Fieser quench step.

Critical Safety & Handling (Read Before Proceeding)

  • Lithium Aluminum Hydride (LiAlH

    
    ):  Pyrophoric solid. Reacts violently with water and protic solvents, liberating flammable hydrogen gas. Handle only in a dry fume hood under inert atmosphere (Nitrogen or Argon).
    
  • 4-Fluorophenylacetonitrile: Toxic by ingestion and inhalation.[4] Liberates cyanide upon combustion or strong acid hydrolysis (though less relevant in this reduction).

  • Exotherm Control: The reaction is highly exothermic.[5] The nitrile must be added slowly to the hydride suspension to prevent thermal runaway.

Detailed Protocol: LiAlH Reduction

Reagents & Equipment[6]
Reagent / EquipmentSpecificationRole
4-Fluorophenylacetonitrile >98% PurityStarting Material
LiAlH

(Pellets or Powder)
95%+, AnhydrousReducing Agent (2.0 equiv)
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent
Sodium Hydroxide (NaOH) 15% w/w Aqueous Sol.[6][7][8]Quenching Agent
Sodium Sulfate (Na

SO

)
AnhydrousDrying Agent
Equipment 3-Neck RB Flask, Reflux Condenser, Addition Funnel, N

Line
Reactor Setup
Step-by-Step Procedure
Phase 1: Setup and Reagent Preparation
  • Drying: Flame-dry or oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under a stream of dry nitrogen.

  • Solvent Prep: Ensure THF is anhydrous. ( Expert Note: Presence of water consumes LiAlH

    
     and creates dangerous hydrogen spikes.)
    
  • Charging: Once cooled to room temperature (RT), charge the RBF with LiAlH

    
     (2.0 equivalents relative to nitrile).
    
  • Suspension: Add anhydrous THF (approx. 10 mL per gram of LiAlH

    
    ) via syringe or cannula. Stir to form a grey suspension.
    
  • Cooling: Place the RBF in an ice/water bath (0 °C).

Phase 2: Addition and Reaction
  • Nitrile Solution: Dissolve 4-fluorophenylacetonitrile (1.0 equiv) in a minimal amount of anhydrous THF in the addition funnel.

  • Controlled Addition: Dropwise add the nitrile solution to the LiAlH

    
     suspension.
    
    • Observation: Gas evolution (H

      
      ) will occur.[8] Adjust rate to maintain gentle bubbling and keep internal temp <10 °C.
      
  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to reflux (66 °C) for 3–4 hours.

    • Monitoring: Check completion by TLC (System: 5% MeOH in DCM). The nitrile spot should disappear.

Phase 3: The Fieser Quench (Critical Step)

Standard water quenching creates a slimy aluminum hydroxide emulsion that traps product. The Fieser method produces a granular, sand-like precipitate that is easily filtered.

  • Cooling: Cool the reaction mixture back to 0 °C.

  • Stoichiometric Quench: For every

    
     grams  of LiAlH
    
    
    
    used initially, add sequentially:
    • 
       mL  of Water (Very slowly! Violent H
      
      
      
      evolution).
    • 
       mL  of 15% Aqueous NaOH.[5][6]
      
    • 
       mL  of Water.[5][6][9]
      
  • Granulation: Warm to RT and stir for 15–30 minutes. The grey/white precipitate should become granular and settle, leaving a clear supernatant.

Phase 4: Isolation and Purification
  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel. Wash the precipitate cake thoroughly with diethyl ether or THF to recover trapped amine.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil.

  • Acid-Base Purification (Recommended):

    • Dissolve crude oil in Et

      
      O.
      
    • Extract with 1M HCl (3x). The amine moves to the aqueous layer; non-basic impurities stay in organic.

    • Wash the combined aqueous acidic layer with Et

      
      O once.
      
    • Basify the aqueous layer to pH >12 using 6M NaOH (cooling required).

    • Extract the cloudy aqueous mixture with DCM or Et

      
      O (3x).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[8][9][10]
  • Final Distillation: For high purity (>99%), vacuum distill the product.

    • Target BP: ~87–89 °C at 12 mmHg [1].

Characterization Data

The product should be a clear, colorless to pale yellow liquid.

MethodExpected Signals / DataInterpretation
Appearance Clear liquidOxidation leads to yellowing.

H NMR
(CDCl

)

7.15 (m, 2H), 6.98 (m, 2H)
Aromatic protons (AA'BB' system typical of para-F).

2.95 (t, 2H)

-methylene (-CH

-NH

).

2.72 (t, 2H)

-methylene (Ar-CH

-).

1.20 (br s, 2H)
Amine -NH

(shift varies with concentration).

F NMR

-116 to -118 ppm
Characteristic singlet for fluoro-arene.
MS (ESI+) [M+H]

= 140.08
Molecular ion peak.

Troubleshooting & Expert Insights

  • Issue: Incomplete Reduction.

    • Cause: Wet THF deactivated the LiAlH

      
       or insufficient reflux time.
      
    • Solution: Ensure rigorous anhydrous conditions. If starting material remains, add 0.5 equiv fresh LiAlH

      
       and reflux longer.
      
  • Issue: "Slimy" Workup.

    • Cause: Incorrect quenching ratios.

    • Solution: Adhere strictly to the

      
       : 
      
      
      
      :
      
      
      Fieser ratio. If an emulsion forms, add Rochelle's salt (Sodium Potassium Tartrate) solution and stir overnight to break the aluminum complex.
  • Alternative Method (Scale-up):

    • For kilogram-scale synthesis, Catalytic Hydrogenation (Raney Nickel or Pd/C at 50 psi H

      
       in ammoniacal methanol) is preferred to avoid hazardous aluminum waste and pyrophoric handling [2].
      

References

  • Thermo Scientific Chemicals. "2-(4-Fluorophenyl)ethylamine, 97%".[11] Fisher Scientific. Accessed October 2023. Link

  • Organic Syntheses. "Reduction of Nitriles to Amines: General Procedures". Organic Syntheses, Coll. Vol. 3, p. 720. Link

  • PubChem. "2-(4-Fluorophenyl)ethylamine Compound Summary".[4] National Library of Medicine. Link

  • University of Rochester. "The Fieser Workup for Aluminum Hydride Reductions". Not Voodoo X. Link

Sources

Application Note: Reductive Amination Protocols for 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

The 2-(4-fluorophenyl)ethylamine moiety is a privileged substructure in medicinal chemistry, frequently utilized to modulate the physicochemical and pharmacokinetic profiles of lead compounds.

Why this Building Block?
  • Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the in vivo half-life compared to the non-fluorinated phenethylamine analog.

  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) targets.[1]
    
  • Electronic Effects: The electron-withdrawing nature of fluorine lowers electron density on the aromatic ring, potentially influencing

    
     stacking interactions within receptor binding pockets.
    
The Challenge of the Hydrobromide Salt

While 2-(4-fluorophenyl)ethylamine is commercially stable as the hydrobromide (HBr) salt (CAS: 1072-96-4 / 1807536-06-6), its direct use in reductive amination requires specific protocol modifications.[1] The acidity of the HBr counterion can inhibit imine formation if not properly managed, or conversely, catalyze the reaction if the pH is tuned correctly.

This guide provides two distinct, field-validated protocols to couple this amine with aldehydes and ketones.

Reagent Profile

PropertyDataNotes
Compound Name 2-(4-Fluorophenyl)ethylamine Hydrobromide
Structure

Primary amine salt
Molecular Weight 220.08 g/mol Free base MW: 139.17 g/mol
Appearance White to off-white crystalline powderHygroscopic; store desiccated
Solubility Soluble in MeOH, Water, DMSO; Sparingly soluble in DCM/DCECritical: Salt does not dissolve well in non-polar solvents until neutralized.[1]

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then selectively reduced.

ReductiveAmination Salt Amine HBr Salt FreeBase Free Amine (Nucleophile) Salt->FreeBase + Base (DIPEA) Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product + Hydride Source (STAB or NaBH3CN)

Figure 1: Mechanistic flow from amine salt to reduced product.[1] Note the dual requirement for base (to free the amine) and acid (to catalyze iminium formation).

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Best for: Acid-sensitive substrates, aldehydes, and unhindered ketones. Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Rationale: STAB is mild and selective.[2] It reduces imines much faster than aldehydes, minimizing side reactions (alcohol formation).

Step-by-Step Protocol:
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, suspend 2-(4-Fluorophenyl)ethylamine HBr (1.0 equiv, e.g., 220 mg, 1.0 mmol) in DCE (5 mL).

  • Neutralization (Critical): Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv, 175 µL).[1]

    • Why? The HBr salt is insoluble in DCE. Adding DIPEA frees the amine, solubilizing it and making the nitrogen nucleophilic.

  • Substrate Addition: Add the Aldehyde/Ketone (1.0 – 1.1 equiv). Stir for 15–30 minutes at room temperature.

    • Observation: If using an aldehyde, the solution may become slightly warm or change color as the imine forms.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in one portion.

    • Note: STAB may generate acetic acid in situ, which buffers the reaction to pH ~4–5, ideal for iminium ion reduction.

  • Reaction: Stir at room temperature under nitrogen for 2–16 hours. Monitor by LC-MS or TLC.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Method B: Sodium Cyanoborohydride (NaBH₃CN) – The "Borch" Condition

Best for: Difficult ketones, sterically hindered substrates, or when solubility in DCE is poor. Solvent: Methanol (MeOH).[3][4] Rationale: NaBH₃CN is stable in acid.[3] The reaction relies on maintaining pH 5–6 to protonate the imine without deactivating the amine.

Step-by-Step Protocol:
  • Preparation: Dissolve 2-(4-Fluorophenyl)ethylamine HBr (1.0 equiv) and the Carbonyl Component (1.0 equiv) in MeOH (anhydrous).

  • pH Adjustment: Check the pH.

    • Scenario A: Because you are using the HBr salt, the solution will likely be acidic (pH < 4). This is too acidic and prevents imine formation. Add TEA dropwise until pH is ~6 (wet pH paper).

    • Scenario B: If the pH rises above 7, add a few drops of Acetic Acid .

  • Reduction: Add NaBH₃CN (1.2 – 1.5 equiv).

  • Reaction: Stir at room temperature.

    • Optimization: If the reaction is sluggish, add 4Å molecular sieves to scavenge water and drive the imine equilibrium.

  • Workup:

    • Safety Warning: Contact with strong acid releases HCN gas. Quench carefully in a fume hood.

    • Concentrate MeOH. Redissolve residue in EtOAc. Wash with saturated NaHCO₃.

Decision Matrix & Troubleshooting

Select the correct protocol based on your substrate's properties.

DecisionTree Start Start: Reductive Amination Substrate Analyze Carbonyl Substrate Start->Substrate IsAldehyde Is it an Aldehyde? Substrate->IsAldehyde IsKetone Is it a Ketone? Substrate->IsKetone MethodA Use Method A (STAB/DCE) + 1 eq DIPEA IsAldehyde->MethodA Standard IsKetone->MethodA Unhindered MethodB Use Method B (NaBH3CN/MeOH) Buffered to pH 6 IsKetone->MethodB Hindered/Slow

Figure 2: Workflow for selecting the optimal reducing agent.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (SM remains) pH too low (HBr salt dominance).[1]Add 1.0 eq DIPEA (Method A) or adjust pH to 6 (Method B).[1]
Reduction of Carbonyl to Alcohol Reducing agent is too active toward Carbonyl.Switch from NaBH₄ to STAB. Ensure imine forms before adding reductant.
Incomplete Conversion Water inhibiting imine formation.Add 4Å Molecular Sieves or MgSO₄ to the reaction mixture.
Dialkylation (Tertiary Amine) Primary amine is over-reacting.Use excess amine (1.2–1.5 equiv) relative to the aldehyde. Add aldehyde slowly.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • PubChem. (2023). "2-(4-Fluorophenyl)ethylamine Hydrobromide Compound Summary." [1]

Sources

Using 4-fluorophenethylamine as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Fluorophenethylamine (4-FPEA) in Peptide Synthesis

Abstract

4-Fluorophenethylamine (4-FPEA) is a critical fluorinated building block used to enhance the metabolic stability, lipophilicity, and receptor affinity of bioactive peptides. This guide details the physicochemical rationale for its use (bioisosterism, metabolic blocking) and provides validated protocols for its incorporation via C-terminal amidation and peptoid synthesis. We present a self-validating workflow utilizing 19F-NMR for rapid structural confirmation.

Part 1: Strategic Rationale & Chemical Logic

The Fluorine Effect: Why 4-FPEA?

The incorporation of 4-FPEA serves three distinct mechanistic functions in drug design, distinguishing it from the non-fluorinated phenethylamine parent:

  • Metabolic Blockade (Para-Position Protection):

    • Mechanism: The para-position of the phenyl ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 (CYP450) enzymes.

    • Causality: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. Substituting the para-hydrogen with fluorine effectively blocks hydroxylation, significantly extending the in vivo half-life (

      
      ) of the peptide.
      
  • Electronic & Lipophilic Tuning:

    • Fluorine is highly electronegative (

      
      ), reducing the electron density of the aromatic ring (quadrupole moment alteration). This facilitates specific 
      
      
      
      stacking interactions with electron-rich receptor pockets (e.g., aromatic residues in GPCR binding sites).[1][2][3]
    • Lipophilicity: 4-FPEA increases the LogP of the peptide construct, enhancing membrane permeability compared to the parent amine.

  • 19F-NMR Probe Utility:

    • With 100% natural abundance and zero biological background, the 4-F moiety acts as a sensitive NMR reporter for binding studies and conformational analysis.

Physicochemical Data Table
Property4-Fluorophenethylamine (4-FPEA)Phenethylamine (Parent)Impact on Synthesis
CAS 1583-88-664-04-0Standard sourcing.[2]
MW 139.17 g/mol 121.18 g/mol Calculation adjustment.[1][2][3]
pKa (conj.[1][2][3] acid) ~9.759.83Nucleophilicity is comparable ; standard coupling works.[1][3]
Density 1.061 g/mL0.962 g/mLVolumetric dosing requires adjustment.[1][2][3]
Boiling Point 195 °C195 °CHigh BP allows heating during coupling without rapid evaporation.[1][2][3]
LogP 1.681.41Increases peptide hydrophobicity.[1][2][3]

Part 2: Experimental Protocols

Application A: C-Terminal Amidation (Metabolic Stabilization)

Objective: To cap the C-terminus of a bioactive peptide with 4-FPEA, converting the carboxylate to a substituted amide.

Method Selection:

  • Method 1 (Solution Phase): Best for small-scale, high-value peptides where side-chain protecting groups are retained (Fragment Condensation).[1][2]

  • Method 2 (Solid Phase - Safety Catch): Best for library synthesis and high-throughput applications.[1][3]

Protocol 1: Solution-Phase Coupling (Fragment Condensation)

Rationale: Direct coupling of 4-FPEA to a free C-terminus on-resin is impossible if the peptide is attached via that C-terminus.[1] Therefore, we use a 2-Chlorotrityl Chloride (2-CTC) resin strategy to cleave the protected peptide fragment, then couple 4-FPEA in solution.[1]

Reagents:

  • Resin: 2-Chlorotrityl Chloride Resin (Loading ~0.6 mmol/g)[2]

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.5 eq)[1]

  • Solvent: DMF (Anhydrous), DCM

  • Amine: 4-Fluorophenethylamine (1.5 eq)[1][2]

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize peptide on 2-CTC resin using standard Fmoc/tBu SPPS.[1][2][3]

  • Mild Cleavage (Protected Fragment Release):

    • Wash resin with DCM (3x).[1][3]

    • Treat resin with 1% TFA in DCM (v/v) for 2 min x 5 cycles.[1][3] Critical: Keep TFA low to prevent side-chain deprotection.

    • Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).[1][3]

    • Concentrate filtrate to dryness.[1][2][3] Result: Side-chain protected peptide with free C-terminal COOH.[1][2][3]

  • Coupling Activation:

    • Dissolve protected peptide (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester.

    • Self-Validation Check: Solution should turn slightly yellow (HATU activation).[1][3]

  • Amidation:

    • Add 4-FPEA (1.5 eq) dropwise.[1][2][3]

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Monitor by LC-MS (Target mass = Peptide + 139.17 - 18.02).[1][3]

  • Global Deprotection:

    • Evaporate DMF.[1][2][3]

    • Treat residue with TFA/TIS/H2O (95:2.5:2.[1][2][3]5) for 2 hours to remove side-chain protection.[1][3]

    • Precipitate in cold diethyl ether.

Protocol 2: Peptoid Synthesis (Sub-Monomer Method)

Objective: To incorporate 4-FPEA as a side-chain functionality within the peptide backbone (N-substituted glycine).

Mechanism: Two-step cycle: Acylation with bromoacetic acid followed by nucleophilic displacement with 4-FPEA.[1][2][3]

Step-by-Step Workflow:

  • Acylation:

    • To the resin-bound amine (deprotected Fmoc), add Bromoacetic acid (2.0 M in DMF) + DIC (2.0 M in DMF) (1:1 ratio).[1]

    • Shake for 30 min at RT.

    • Wash DMF (5x).[1][2][3]

  • Nucleophilic Displacement:

    • Add 4-FPEA (1.0 M in DMF).[1][3] Note: High concentration drives the SN2 reaction.

    • Shake for 1-2 hours at RT or 30 min at 50°C.

    • Causality: The primary amine of 4-FPEA displaces the bromide, forming a secondary amine on the backbone.

  • Result: The residue formed is N-(4-fluorophenethyl)glycine .[1][2][3]

  • Continuation: Proceed to next coupling. (Note: Coupling to the secondary amine requires HATU or PyAOP; standard HBTU may be sluggish).

Part 3: Visualization & Mechanism

Figure 1: Metabolic Stabilization Mechanism

The following diagram illustrates how 4-FPEA blocks CYP450-mediated oxidation compared to standard phenethylamine.[1][2]

MetabolicStability cluster_0 Standard Phenethylamine cluster_1 4-Fluorophenethylamine PEA Phenethylamine (C-H at Para) CYP CYP450 Enzyme PEA->CYP Oxidative Attack Metabolite Para-Hydroxyl Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation FPEA 4-FPEA (C-F at Para) CYP_Blocked CYP450 Enzyme FPEA->CYP_Blocked Steric/Electronic Resistance Stable Metabolically Stable (Extended t1/2) CYP_Blocked->Stable No Reaction

Caption: Comparative metabolic fate. The C-F bond (Cluster 1) resists CYP450 hydroxylation, whereas the C-H bond (Cluster 0) is rapidly degraded.

Part 4: Analytical Validation (Self-Validating System)

19F-NMR Characterization

This is the "Gold Standard" for verifying 4-FPEA incorporation.[2] Unlike proton NMR, which can be crowded in complex peptides, 19F provides a distinct singlet.[3]

  • Setup: Dissolve ~1 mg peptide in D2O or DMSO-d6.

  • Standard: Add Trifluoroacetic acid (TFA) capillary as internal reference (-76.5 ppm) or calibrate to internal standard.

  • Expected Signal:

    • Chemical Shift: ~ -118 ppm (relative to CFCl3).[1][3]

    • Multiplicity: Multiplet (decoupled: Singlet).

    • Validation: If the signal is split or shifted significantly, check for racemization or incomplete coupling.[3]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Solution Coupling) Steric hindrance or aggregation.[1][2][3]Switch to PyAOP (stronger coupling) or heat to 40°C. Ensure pH is basic (DIPEA).[1][3]
Double Addition (Peptoid) Incomplete washing after displacement.[1][2][3]Ensure extensive DMF washes after 4-FPEA addition before next coupling.[1][3]
19F NMR: Two Peaks Conformational isomers (cis/trans prolyl) or Racemization.[1][2][3]Run VT-NMR (Variable Temp).[1][2][3] If peaks coalesce, it is conformational.[3] If not, it is impurities.[2][3]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][3] Link

  • Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[1]

  • Zuckermann, R. N., et al. (1992).[3] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646-10647. Link[1]

  • Backes, B. J., & Ellman, J. A. (1999).[3] An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[1][2][3] Journal of Organic Chemistry, 64(7), 2322–2330.[3] Link[1]

Sources

Procedure for desalting 2-(4-Fluorophenyl)ethylamine Hydrobromide to free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validated protocol for converting 2-(4-Fluorophenyl)ethylamine Hydrobromide (CAS: 1807536-06-6) to its free base form, 2-(4-Fluorophenyl)ethylamine (CAS: 1583-88-6).

While the hydrobromide salt is the preferred form for storage due to its crystallinity and stability, the free base is required for nucleophilic applications, such as amide coupling, reductive amination, or alkylation. This protocol utilizes a biphasic Liquid-Liquid Extraction (LLE) strategy, optimized to maximize yield (>95%) and minimize the formation of carbamate impurities caused by atmospheric CO₂ absorption.

Chemical Principles & Causality

The conversion relies on the reversible acid-base equilibrium of the primary amine.

  • The Equilibrium:

    
    
    
  • pKa Considerations: The pKa of the conjugate acid of 4-fluorophenethylamine is estimated at ~9.5 . To ensure >99.9% conversion to the free base (non-charged, organic-soluble species), the aqueous phase pH must be adjusted to at least 2 pH units above the pKa .

    • Target pH: >12.0[1]

    • Reagent Selection: Sodium Hydroxide (NaOH) is preferred over weaker bases (like carbonates) to ensure rapid, complete deprotonation and sharp phase separation.

  • Solubility Differential:

    • Salt Form: Highly soluble in water; insoluble in non-polar organics.

    • Free Base: Lipophilic; miscible with Dichloromethane (DCM) or Ethyl Acetate.

Material Specifications

ComponentChemical NameCAS No.Role
Precursor 2-(4-Fluorophenyl)ethylamine Hydrobromide1807536-06-6Starting Material
Product 2-(4-Fluorophenyl)ethylamine (Free Base)1583-88-6Target Compound
Base Sodium Hydroxide (2M aq)1310-73-2Deprotonating Agent
Solvent Dichloromethane (DCM)75-09-2Extraction Solvent
Drying Agent Sodium Sulfate (Anhydrous)7757-82-6Water Removal

Equipment:

  • Separatory Funnel (Borosilicate glass, PTFE stopcock).

  • pH Indicator Strips (Range 0-14) or calibrated pH meter.

  • Rotary Evaporator with vacuum control.

  • Inert Gas Line (Nitrogen or Argon).[2]

Validated Protocol: Biphasic Neutralization

Phase 1: Dissolution & Basification
  • Preparation: Weigh 10.0 g (approx. 45 mmol) of 2-(4-Fluorophenyl)ethylamine Hydrobromide into a 250 mL Erlenmeyer flask.

  • Solvation: Add 50 mL of deionized water. Stir magnetically until the solid is fully dissolved. The solution will be slightly acidic.

  • Neutralization:

    • Place the flask in an ice-water bath (0–5 °C). Rationale: Neutralization is exothermic; cooling prevents volatilization of the free amine.

    • Slowly add 2M NaOH (approx. 30-40 mL) dropwise while stirring.

    • Critical Checkpoint: Monitor pH. Continue addition until pH ≥ 12 . The clear solution will become turbid or oily as the free base separates (oiling out).

Phase 2: Liquid-Liquid Extraction (LLE)
  • Transfer: Pour the basified mixture into a separatory funnel.

  • Extraction:

    • Add 50 mL of Dichloromethane (DCM).

    • Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow phases to separate. The DCM layer (bottom) contains the free base.

    • Drain the DCM layer into a clean collection flask.

  • Repeat: Re-extract the aqueous top layer two more times with fresh DCM (2 x 30 mL).

    • Why multiple extractions? To overcome the partition coefficient (

      
      ) and ensure >98% recovery.
      
  • Wash: Combine all organic extracts and wash once with 30 mL saturated Brine (NaCl).

    • Rationale: Removes trapped water and trace ionic impurities.

Phase 3: Isolation & Drying
  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layer. Swirl and let sit for 10 minutes. The solution should be clear.

  • Filtration: Filter off the solid desiccant into a tared round-bottom flask. Rinse the filter cake with a small amount of DCM.

  • Concentration:

    • Evaporate the solvent using a rotary evaporator.

    • Settings: Bath temperature 40 °C ; Vacuum >300 mbar (gradually lowering).

    • Caution: The free base is a liquid with a boiling point of ~93°C at 2.3 kPa.[3] Do not use high vacuum (<10 mbar) for prolonged periods or the product may co-evaporate.

  • Final Purge: Once solvent volume is negligible, backfill with Nitrogen immediately.

Workflow Visualization

The following diagram illustrates the logical flow and decision points of the extraction process.

DesaltingProtocol Start Start: Weigh HBr Salt Dissolve Dissolve in DI Water Start->Dissolve Basify Add 2M NaOH (0-5°C) Dissolve->Basify CheckPH Check pH Basify->CheckPH CheckPH->Basify pH < 12 Extract Extract with DCM (3x) CheckPH->Extract pH ≥ 12 PhaseSep Separate Phases Extract->PhaseSep AqLayer Aqueous Layer (Discard after 3x) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Wash Wash with Brine OrgLayer->Wash Dry Dry over Na2SO4 Wash->Dry Evap Rotary Evaporation (40°C, Mild Vac) Dry->Evap Final Pure Free Base (Store under N2) Evap->Final

Figure 1: Step-by-step decision tree for the biphasic extraction of 4-fluorophenethylamine.

Quality Control & Troubleshooting

Analytical Verification
  • ¹H-NMR (CDCl₃):

    • Indicator: Disappearance of the broad ammonium protons (

      
      ) typically found >8.0 ppm.
      
    • Confirmation: Appearance of a singlet (2H) for

      
       around 1.2–1.5 ppm (concentration dependent).
      
    • Shift: The

      
      -methylene protons (
      
      
      
      ) will shift upfield in the free base compared to the salt.
  • Visual Inspection: The product should be a clear, colorless to pale yellow liquid.[2] Darkening indicates oxidation.

Common Issues
IssueCauseCorrective Action
Low Yield Incomplete extraction or pH too low.Verify aqueous pH > 12. Increase extraction volume or switch to Chloroform/Isopropanol (3:1) for difficult substrates.
Emulsion Vigorous shaking of basic solution.Add more Brine to the aqueous phase or filter the biphasic mixture through Celite.
Solid Precipitate Formation of Carbonate salt.Free amine absorbed CO₂ from air. Re-dissolve in DCM, wash with NaOH, dry, and store under N₂.

Safety & Storage (HSE)

  • Corrosivity: The free base is a primary amine and is corrosive to skin and eyes. Wear nitrile gloves and face protection.

  • Stability: Primary phenethylamines react with atmospheric CO₂ to form solid carbamates.

    • Storage Protocol: Store in a tightly sealed glass vial with a PTFE-lined cap. Purge headspace with Nitrogen/Argon. Store at 2–8°C.[2]

  • Waste: Aqueous waste contains NaBr and excess NaOH; neutralize before disposal. Halogenated organic waste (DCM) must be segregated.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4653, 4-Fluorophenethylamine. Retrieved from [Link]

Sources

Application Note: Synthesis of Molecularly Imprinted Polymers for Fluorinated Amine Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Fluorinated amines represent a critical structural motif in approximately 20-25% of modern pharmaceuticals (e.g., fluoxetine, sitagliptin) and emerging environmental contaminants (PFAS precursors). Standard molecular imprinting protocols often fail to achieve high selectivity for these targets because they rely solely on the basicity of the amine group, ignoring the unique electronic and steric properties of the fluorine substituents.

This guide details a Dual-Interaction Synthesis Strategy . By selecting monomers that exploit both the proton-accepting nature of the amine (ionic/hydrogen bonding) and the unique "fluorophilic" interactions of the C-F bond, researchers can synthesize MIPs with superior affinity constants (


) and selectivity factors (

) compared to traditional methacrylic acid (MAA) systems.
Core Mechanism: The "Lock and Key" Chemistry

The success of this protocol relies on stabilizing the pre-polymerization complex through two distinct forces:

  • Primary Anchor: Acid-base interaction between the target's amine and the monomer's carboxyl group.

  • Secondary Stabilizer: Fluorine-Fluorine (F-F) or hydrophobic interactions between the target's fluoro-group and the fluorinated backbone of specialized monomers.

Critical Parameters & Material Selection

Functional Monomer Selection

The choice of monomer is the single most critical variable. While Methacrylic Acid (MAA) is the standard for amines, 2-(Trifluoromethyl)acrylic acid (TFMAA) is recommended for fluorinated templates.

ParameterMethacrylic Acid (MAA)2-(Trifluoromethyl)acrylic acid (TFMAA)Recommendation
Acidity (pKa) ~4.65~3.0 (Stronger Acid)TFMAA : Stronger ionic bond with amines.
F-Interaction NoneHigh (F-F interactions)TFMAA : Stabilizes fluorinated tail of target.
Cost LowHighUse TFMAA for high-value analytical columns; MAA for bulk extraction.
Cross-linker & Porogen
  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA) is the industry standard. Use a high ratio (typically 1:5 or 1:20 relative to monomer) to preserve cavity fidelity.

  • Porogen: Acetonitrile (MeCN) or Chloroform (CHCl₃) . Avoid protic solvents (methanol, water) during synthesis as they disrupt the critical hydrogen bonds between the amine and the monomer.

Workflow Visualization

Diagram 1: Synthesis Logic Flow

This workflow illustrates the critical path from complex formation to template removal.

MIP_Synthesis_Workflow Template Fluorinated Amine (Template) Complex Pre-Polymerization Complex Template->Complex Self-Assembly Monomer Functional Monomer (TFMAA or MAA) Monomer->Complex H-Bonding Polymerization Thermal Polymerization (60°C, 24h) Complex->Polymerization + Crosslinker (EGDMA) + Initiator (AIBN) Grinding Crushing & Sieving (25-63 µm) Polymerization->Grinding Extraction Soxhlet Extraction (Template Removal) Grinding->Extraction MIP Active MIP Product Extraction->MIP Vacant Cavities

Figure 1: Step-by-step synthesis workflow for bulk polymerization of fluorinated amine MIPs.

Detailed Experimental Protocol

Phase 1: Pre-Polymerization Complex (The "Black Box")

Time required: 2-3 hours

Causality: Allowing the monomer and template to equilibrate prior to adding the cross-linker ensures the formation of the most thermodynamically stable binding sites.

  • Stoichiometry: Calculate a molar ratio of 1:4:20 (Template : Monomer : Cross-linker).

    • Example: 1 mmol Template, 4 mmol TFMAA, 20 mmol EGDMA.

  • Dissolution: Dissolve the Template and Functional Monomer in the Porogen (Acetonitrile).

    • Volume Rule: Use 1.5 mL of solvent per gram of total monomer/cross-linker mass for macroporous structure.

  • Equilibration: Seal the vial and sonicate for 10 minutes. Let stand in the dark for 2 hours.

    • Checkpoint: The solution must remain clear. Turbidity indicates poor solubility or premature precipitation.

Phase 2: Polymerization

Time required: 24 hours

  • Addition: Add the Cross-linker (EGDMA) and Initiator (AIBN, 1% w/w of total polymerizable double bonds) to the pre-complex solution.

  • Degassing (Critical): Purge the solution with dry Nitrogen gas for 10-15 minutes.

    • Why? Oxygen is a radical scavenger and will inhibit polymerization, leading to soft, sticky polymers with poor cavity definition.

  • Thermal Initiation: Seal the glass tube/vial tightly. Place in a temperature-controlled water bath or oven at 60°C for 24 hours .

  • Aging: Optionally, raise temperature to 80°C for 2 hours post-reaction to ensure maximum conversion.

Phase 3: Template Removal (Soxhlet Extraction)

Time required: 24-48 hours

Trustworthiness Check: Incomplete template removal results in "template bleeding" during analysis, causing false positives.

  • Physical Processing: Crush the bulk polymer. Sieve to collect the fraction between 25–63 µm (ideal for SPE cartridges).

  • Solvent Strategy: Use a Methanol:Acetic Acid (9:1 v/v) mixture.[1]

    • Mechanism:[2][3] The acetic acid protonates the amine groups on the polymer backbone (or the template), disrupting the ionic interaction formed during synthesis.

  • Execution: Run Soxhlet extraction for 24-48 hours.

  • Validation: Monitor the eluent via UV-Vis spectroscopy.[4][5] Extraction is complete only when no template is detected in the wash solvent.

  • Neutralization: Wash particles with pure Methanol (3 cycles) to remove residual acetic acid, then dry under vacuum at 60°C.

Mechanism of Interaction

To understand the superiority of TFMAA over MAA for this specific application, we must visualize the binding site dynamics.

Interaction_Mechanism cluster_cavity Imprinted Cavity Template Fluorinated Amine (Target) Monomer_Acid COOH Group (Monomer) Template->Monomer_Acid Ionic / H-Bond (Strong) Monomer_Fluoro CF3 Group (Monomer) Template->Monomer_Fluoro F-F Interaction (Selectivity)

Figure 2: Dual-interaction mechanism. The acidic group provides binding strength, while the fluorinated group provides specificity.

Characterization & Validation

To validate the synthesis, you must compare the MIP against a Non-Imprinted Polymer (NIP).

  • FT-IR Spectroscopy: Confirm the absence of template peaks in the washed MIP (validating extraction) and the presence of C=O and C-F stretches.

  • Scatchard Analysis: Perform equilibrium binding experiments.

    • Plot

      
       vs 
      
      
      
      (where
      
      
      is bound concentration,
      
      
      is free concentration).
    • A non-linear plot indicates heterogeneous binding sites (typical for MIPs).

    • Calculate

      
       and 
      
      
      
      .
  • Selectivity Factor (

    
    ): 
    
    
    
    
    • Test against a non-fluorinated analogue (e.g., Aniline vs. 3-Trifluoromethylaniline). A successful TFMAA-MIP should show

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Binding Capacity High Porogen VolumeReduce solvent ratio to create smaller, tighter pores.
Soft/Sticky Polymer Oxygen InhibitionIncrease N₂ purging time; check seal integrity.
High NIP Binding Non-specific HydrophobicityAdd a small percentage of water to the binding buffer during testing (not synthesis) to suppress hydrophobic noise.
Template Bleeding Incomplete ExtractionSwitch from passive soaking to Soxhlet; increase Acetic Acid content to 15%.

References

  • Haginaka, J. (2009). Molecularly imprinted polymers for fluorinated compounds.[4][6] Journal of Chromatography A. Link

  • Sellergren, B. (2001). Molecular Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry.[3] Elsevier. Link

  • Wulff, G. (2002). Enzyme-like Catalysis by Molecularly Imprinted Polymers. Chemical Reviews. Link

  • Mayes, A. G., & Whitcombe, M. J. (2005). Synthetic strategies for the generation of molecularly imprinted organic polymers.[2][3][4][5][7] Advanced Drug Delivery Reviews. Link

  • Karim, K., et al. (2005). How to find effective functional monomers for effective molecularly imprinted polymers? Advanced Drug Delivery Reviews. Link

Sources

Reaction conditions for N-alkylation of 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of 2-(4-Fluorophenyl)ethylamine

Executive Summary & Strategic Importance

2-(4-Fluorophenyl)ethylamine (4-FPEA) is a high-value scaffold in medicinal chemistry, serving as a precursor for numerous psychotropic, anti-hypertensive, and anti-tumor agents. The fluorine substitution at the para-position enhances metabolic stability by blocking P450-mediated hydroxylation, a common clearance pathway for phenethylamines.

However, N-alkylation of 4-FPEA presents two critical challenges often overlooked in standard protocols:

  • The "Runaway" Alkylation: The product secondary amine is often more nucleophilic than the primary amine starting material, leading to mixtures of mono-, di-, and quaternary ammonium salts.[1]

  • The Pictet-Spengler Divergence: Under specific acidic conditions (especially with formaldehyde), 4-FPEA can undergo intramolecular cyclization to form 6-fluoro-1,2,3,4-tetrahydroisoquinoline, irreversibly consuming the scaffold.

This guide provides validated protocols to navigate these challenges, prioritizing Reductive Amination for mono-selectivity and controlled Nucleophilic Substitution for specific steric cases.

Mechanistic Pathways & Decision Matrix

Before selecting a protocol, researchers must understand the competing pathways. The diagram below illustrates the kinetic competition between desired alkylation and side reactions.

ReactionPathways Start 2-(4-Fluorophenyl)ethylamine Imine Imine Intermediate Start->Imine Aldehyde/Ketone (-H2O) Mono N-Monoalkyl Product (Target) Start->Mono R-X (Direct Alkylation) Cyclic 6-Fluoro-THIQ (Pictet-Spengler Side Product) Start->Cyclic Formaldehyde + Acid (Cyclization) Imine->Mono Reduction (NaBH(OAc)3) Di N,N-Dialkyl (Over-alkylation) Mono->Di R-X (Rapid 2nd Alkylation)

Figure 1: Reaction landscape for 4-FPEA. Note the divergence toward the tetrahydroisoquinoline (THIQ) side product under acidic conditions with reactive aldehydes.

Method A: Reductive Amination (The Gold Standard)

Best For: Synthesis of Secondary Amines (Mono-alkylation). Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2][3] Why it works: The imine intermediate is neutral and does not compete for the alkylating agent, effectively stopping the reaction at the mono-alkyl stage.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Method

This method avoids the toxicity of NaBH3CN and the harsh pH requirements of other reducing agents.

Reagents:

  • 2-(4-Fluorophenyl)ethylamine (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)[4]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Optional, accelerates imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N2, dissolve 4-FPEA (10 mmol) in DCE (30 mL). Add the aldehyde (11 mmol).

    • Expert Tip: If the aldehyde is sterically hindered (e.g., benzaldehyde derivatives), add AcOH (10 mmol) and stir for 30-60 mins before adding the reducing agent to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

    • Note: Gas evolution (H2) may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Monitoring: Look for the disappearance of the imine peak (often visible in UV) and the appearance of the amine mass (M+H).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15 mins to decompose boron complexes.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate with 1% Triethylamine to prevent streaking).

Method B: Direct Nucleophilic Substitution

Best For: Introduction of simple alkyl groups (Methyl, Ethyl) where aldehydes are volatile or unstable, or when Reductive Amination is not feasible. Risk: High risk of over-alkylation (Dialkylation and Quaternary salts).

Protocol 2: The "Dilution & Scavenger" Method

Uses steric hindrance and high dilution to favor mono-alkylation.

Reagents:

  • 2-(4-Fluorophenyl)ethylamine (1.0 equiv)

  • Alkyl Halide (0.8 - 0.9 equiv) — Intentionally substoichiometric

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv) or DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 4-FPEA (10 mmol) and Cs2CO3 (15 mmol) in MeCN (50 mL). High dilution (0.2 M or less) is critical.

  • Addition: Dissolve the Alkyl Halide (8-9 mmol) in MeCN (10 mL). Add this solution dropwise to the amine mixture over 1–2 hours using a syringe pump or addition funnel.

    • Causality: Keeping the alkyl halide concentration low relative to the amine ensures that any alkyl halide molecule encountering a nitrogen is statistically more likely to hit a primary amine (starting material) than a secondary amine (product).

  • Reaction: Stir at room temperature. Heating (40-60°C) increases the rate but also increases the ratio of di-alkylated byproducts.

  • Workup: Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Acid-Base extraction is highly effective here.

    • Dissolve residue in DCM. Extract with 1M HCl (Product and SM go to aqueous).

    • Wash aqueous layer with Ether (removes non-basic impurities).

    • Basify aqueous layer (pH > 10) with NaOH.[5] Extract back into DCM.

Troubleshooting & Optimization Data

The following table summarizes solvent and base effects observed in the alkylation of phenethylamines.

ParameterConditionEffect on Selectivity (Mono:Di)Notes
Solvent DCE (1,2-Dichloroethane) High (Reductive Amination)Best for STAB protocols; solubilizes intermediates well.
MeCN (Acetonitrile) Moderate (Direct Alkylation)Polar aprotic; accelerates SN2 but can lead to over-alkylation if not dilute.
MeOH (Methanol) Low to ModerateProtic solvent; stabilizes leaving groups but can interfere with some electrophiles.
Base Cs2CO3 High"Cesium Effect" – larger cation aids solubility and nucleophilicity without being too harsh.
K2CO3 ModerateStandard choice; requires vigorous stirring (heterogeneous).
TEA/DIPEA LowHomogeneous bases often lead to faster "runaway" dialkylation rates.
Reagent Formaldehyde N/A (Risk of Cyclization) WARNING: High risk of Pictet-Spengler cyclization to tetrahydroisoquinoline under acidic conditions.

Expert Insights: The Fluorine Advantage in Analysis

When working with 4-FPEA, utilize 19F-NMR for rapid reaction monitoring.

  • Starting Material: Distinct singlet around -116 ppm (depending on solvent).

  • Product (N-Alkyl): The chemical shift will move slightly (0.5 - 1.0 ppm) upon alkylation.

  • Side Product (Cyclic THIQ): Significant shift due to the rigidification of the ring system relative to the fluorine.

This allows for monitoring the reaction without workup, simply by taking an aliquot and adding deuterated solvent.

References

  • BenchChem. (2025).[1][5] Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. Retrieved from [1]

  • Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Amines. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Contextualized via )

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. (Cited via )

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Avoiding Over-alkylation. Retrieved from

Sources

Application Note: Solubility Profiling & Purification Protocols for 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity[1][2]

2-(4-Fluorophenyl)ethylamine Hydrobromide (CAS: 1807536-06-6) is a critical fluorinated building block in medicinal chemistry. It serves as a primary amine precursor for the synthesis of bioactive scaffolds, particularly in the development of neurotransmitter modulators and fluorinated analogs of phenethylamine-based drugs.

The introduction of the fluorine atom at the para-position enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity compared to the non-fluorinated parent compound. However, the hydrobromide salt form is specifically engineered to improve handling, stability, and water solubility compared to the volatile and air-sensitive free base.

Chemical Profile
PropertyDetail
IUPAC Name 2-(4-Fluorophenyl)ethanamine hydrobromide
Common Name 4-Fluorophenethylamine HBr
CAS Number 1807536-06-6
Molecular Formula C₈H₁₀FN[1][2][3][4][5] · HBr
Molecular Weight 220.09 g/mol
Appearance White to off-white crystalline solid
Storage Hygroscopic; Store under inert gas (Ar/N₂)

Physicochemical Solubility Analysis

Understanding the solubility differential between water (highly polar, protic) and ethanol (moderately polar, amphiphilic) is the cornerstone of processing this compound.

Theoretical Solubility Mechanism

The solubility of 2-(4-Fluorophenyl)ethylamine HBr is governed by the competition between the Lattice Energy of the crystal and the Solvation Energy provided by the solvent.

  • In Water: The high dielectric constant (

    
    ) and strong hydrogen bond donating/accepting capability of water easily overcome the ionic lattice forces (
    
    
    
    ). The hydration shell stabilizes the dissociated ions, resulting in high solubility .
  • In Ethanol: Ethanol (

    
    ) has a dual nature. The hydroxyl group can solvate the ionic head, but the ethyl chain interacts with the hydrophobic fluorophenyl tail. This results in temperature-dependent solubility : moderate-to-low at room temperature, but high at boiling point. This gradient is the basis for recrystallization.
    
Solubility Logic Diagram

SolubilityLogic Compound 4-Fluorophenethylamine HBr (Crystal Lattice) Water Water (High Dielectric) Compound->Water Exposed to Ethanol Ethanol (Amphiphilic) Compound->Ethanol Exposed to InteractionW Ion-Dipole Dominance Water->InteractionW Mechanics InteractionE Temp-Dependent Solvation Ethanol->InteractionE Mechanics ResultW High Solubility (Dissociation) InteractionW->ResultW ResultE Gradient Solubility (Recrystallization Potential) InteractionE->ResultE

Figure 1: Mechanistic flow of solvation forces. Water favors complete dissociation, while ethanol offers a thermal gradient useful for purification.

Comparative Solubility Data & Trends

While specific quantitative values vary by batch and particle size, the following trends are established for phenethylamine hydrobromide salts.

SolventSolubility (25°C)Solubility (Boiling)Primary InteractionApplication
Water High (>100 mg/mL)Very HighIon-DipoleBioassays, aqueous reactions
Ethanol Moderate (~20-50 mg/mL)*High (>100 mg/mL)H-Bonding + Van der WaalsRecrystallization , Synthesis
Diethyl Ether Insoluble InsolubleNone (Non-polar)Anti-solvent precipitation

*Note: Exact values must be determined empirically per batch (see Protocol A).

Application Protocols

Protocol A: Quantitative Solubility Determination

Purpose: To establish exact solubility limits for a specific batch of raw material before scaling up synthesis.

Materials:

  • 2-(4-Fluorophenyl)ethylamine HBr (1 g)

  • HPLC-grade Water and Absolute Ethanol

  • Thermostatic shaker or water bath

  • 0.45 µm Syringe Filters (PTFE for ethanol, Nylon for water)

Procedure:

  • Preparation: Weigh 100 mg of the compound into two separate 4 mL glass vials.

  • Addition: Add 500 µL of solvent (Water to Vial A, Ethanol to Vial B).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 100 mg. Repeat until saturation (visible solid remains).

  • Agitation: Shake at 25°C for 24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Gravimetric Analysis: Pipette exactly 100 µL of filtrate onto a pre-weighed watch glass. Evaporate solvent (vacuum oven at 40°C). Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy (Purification)

Purpose: To purify the compound from synthesis by-products using the Ethanol/Ether anti-solvent method. This exploits the high solubility in hot ethanol and insolubility in ether.

Workflow Diagram:

Recrystallization Start Impure Crude Solid Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Insoluble trash removed Cool Cool to Room Temp (Nucleation begins) Filter->Cool AntiSolvent Add Cold Diethyl Ether (Induce Precipitation) Cool->AntiSolvent Turbidity point Collect Vacuum Filtration & Wash with Ether AntiSolvent->Collect Final Pure White Crystals Collect->Final

Figure 2: Purification workflow utilizing the solubility differential between Ethanol (solvent) and Ether (anti-solvent).

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude 2-(4-Fluorophenyl)ethylamine HBr in a 100 mL Erlenmeyer flask. Add absolute ethanol in small portions (start with 15 mL) while heating to a gentle boil (approx. 78°C).

  • Saturation: Continue adding hot ethanol dropwise until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble particles are visible (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed funnel.

  • Nucleation: Remove from heat and let the flask cool to room temperature undisturbed. Crystals should begin to form.[6][7]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Anti-Solvent Addition: If crystallization is poor, add cold diethyl ether dropwise until the solution turns slightly turbid, then recool.

  • Collection: Filter the crystals using a Buchner funnel. Wash the cake with 20 mL of cold diethyl ether (removes ethanol and surface impurities).

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel for 12 hours.
    

Handling & Stability References

Safety Note: Fluorinated amines can be irritants. HBr salts are acidic.[8] Always wear PPE (gloves, goggles, lab coat).

  • Hygroscopicity: The HBr salt attracts atmospheric moisture. Wet compound will show lower melting points and inaccurate weighing.

  • Stability: Stable in solid form if kept dry. In solution (water), avoid prolonged exposure to strong bases to prevent free-basing and subsequent oxidation/volatilization.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 1001: Phenethylamine (General Solubility Properties). Retrieved from [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of Fluorinated Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Defluorination Mitigation and Primary Amine Selectivity

Strategic Overview: The "Fluorine Effect" in Hydrogenation

The reduction of fluorinated nitriles to primary amines is a deceptive challenge in drug development. While standard nitrile reduction is well-documented, the presence of fluorine atoms—particularly in benzylic or


-positions—introduces two critical failure modes:
  • Hydrodefluorination (C-F Cleavage): The high bond energy of C-F (approx. 116 kcal/mol) is misleading. Under catalytic hydrogenation conditions, particularly with Palladium (Pd), oxidative addition into the C-F bond or hydrogenolysis is common, stripping the fluorine atom.

  • Imine Destabilization: Fluorine's strong electron-withdrawing nature (

    
     effect) lowers the basicity of the intermediate imine, altering its binding kinetics to the catalyst surface and often accelerating the formation of secondary amine impurities via condensation.
    

This guide provides three distinct protocols designed to navigate these competing pathways, prioritizing Platinum (Pt) and Raney Nickel systems over Palladium to preserve the C-F bond.

Mechanistic Pathways & Failure Modes

To control the reaction, one must visualize the competition between the desired reduction, the parasitic coupling (dimerization), and the destructive defluorination.

Pathway Diagram

The following diagram illustrates the critical decision points where the reaction can diverge into impurities.

NitrileReduction Nitrile Fluorinated Nitrile (R-CF-CN) Imine Imine Intermediate (R-CF-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Primary Amine (R-CF-CH2NH2) Imine->PrimaryAmine + H2 (Cat) Defluoro Defluorinated Product (R-CH-CH2NH2) Imine->Defluoro C-F Activation SecAmine Secondary Amine (Dimer) Imine->SecAmine + Primary Amine (-NH3) Polymer Polymers/Oligomers Imine->Polymer Acidic/Basic Instability PrimaryAmine->Defluoro Pd/C, High Temp (Hydrogenolysis)

Figure 1: Reaction network showing the "Death Valley" of defluorination and dimerization. Note that Palladium catalysts significantly increase the risk of the red "Defluoro" pathways.

Experimental Protocols

Protocol A: The "Stable Fluorine" Method (Aromatic F)

Target: Aromatic nitriles where Fluorine is on the ring (e.g., 3-fluorobenzonitrile). Rationale: Aromatic C-F bonds are relatively stable. The primary challenge here is preventing secondary amine formation. Raney Cobalt or Raney Nickel is preferred over Pd to minimize ring hydrogenation and defluorination.

Materials:

  • Substrate: Fluorinated Benzonitrile (10 mmol)

  • Catalyst: Raney Cobalt (2800) or Raney Nickel (active slurry, ~10 wt% loading)

  • Solvent: Methanol (7 M NH3 in MeOH)

  • Additives: None (Ammonia serves as the suppressor)

Step-by-Step:

  • Catalyst Prep: Wash Raney Co/Ni (pyrophoric!) three times with anhydrous MeOH under Argon to remove water. Safety: Keep wet at all times.

  • Loading: Transfer the catalyst slurry to a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Reactant Addition: Dissolve the nitrile in 7 M NH3/MeOH. The high concentration of ammonia shifts the equilibrium away from secondary amine formation (Le Chatelier’s principle).

  • Hydrogenation: Pressurize to 10–20 bar H2 . Heat to 40–50 °C .

    • Note: Do not exceed 60 °C; higher temps increase the risk of defluorination even with Ni/Co.

  • Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.

  • Validation: Check 19F-NMR. Aromatic F signal should remain unchanged.

Protocol B: The "Labile Fluorine" Method (Aliphatic/Benzylic F)

Target:


-fluoro nitriles or trifluoromethyl-substituted nitriles.
Rationale:  Pd/C is strictly forbidden here as it readily cleaves benzylic/allylic C-F bonds. Platinum Oxide (PtO2, Adams Catalyst)  is the gold standard for chemoselectivity. We use acidic conditions to protonate the primary amine immediately upon formation, rendering it non-nucleophilic and preventing secondary amine coupling.

Materials:

  • Substrate:

    
    -Fluoroacetonitrile derivative
    
  • Catalyst: PtO2 (5-10 mol%)

  • Solvent: Ethanol or Acetic Acid

  • Additive: Conc. HCl (1.1 equiv) or H2SO4 (1.1 equiv)

Step-by-Step:

  • Solution Prep: Dissolve substrate in Ethanol. Add 1.1 equivalents of concentrated HCl.

    • Why: The acid traps the amine as an ammonium salt (

      
      ), preventing it from attacking the imine intermediate.
      
  • Catalyst Addition: Add PtO2 carefully (dry powder can ignite solvent vapors; add under inert gas flow).

  • Reduction: Hydrogenate at 3–5 bar H2 (low pressure) at Room Temperature (20–25 °C) .

    • Critical: Benzylic C-F bonds are sensitive. High pressure/temp promotes hydrogenolysis.

  • Monitoring: Monitor H2 uptake. Reaction is usually complete when theoretical uptake is reached.

  • Workup: Filter catalyst. The product is in the filtrate as the hydrochloride salt. Evaporate solvent to obtain the amine-HCl salt.

    • Purification: Recrystallize the salt rather than free-basing immediately to avoid polymerization of sensitive fluoro-amines.

Protocol C: The "Trapping" Method (In-Situ Protection)

Target: Highly sensitive substrates where free amines are unstable or prone to polymerization. Rationale: Instead of allowing the free amine to exist, we trap it immediately with an anhydride. This prevents secondary amine formation and often allows for milder catalysts.

Materials:

  • Substrate: Fluorinated Nitrile

  • Catalyst: Raney Nickel or 5% Pt/C

  • Reagent:

    
     (2.0 equiv) or Acetic Anhydride
    
  • Solvent: Ethanol/THF

Step-by-Step:

  • Mix: Combine Nitrile,

    
    , and catalyst in the autoclave.
    
  • Conditioning: Purge with N2, then H2.

  • Reaction: Run at 5 bar H2 , 30 °C .

  • Mechanism: As

    
     forms, it reacts instantly with 
    
    
    
    to form
    
    
    . The carbamate is electronically neutral and sterically bulky, preventing any further reaction with the imine.
  • Result: Isolated product is the Boc-protected amine, which is easily purified by silica chromatography (unlike the polar free amine).

Performance & Troubleshooting Matrix

FeaturePd/C (Palladium)PtO2 (Platinum)Raney Ni/Co
Primary Amine Selectivity Poor (forms dimers)Good (in acid)Excellent (w/ NH3)
C-F Bond Preservation High Risk (Defluorination)Excellent Good
Reaction Speed FastModerateModerate
Rec. Condition Avoid for F-compoundsAcidic MediaBasic (NH3) Media

Troubleshooting Guide:

  • Issue: Loss of Fluorine (19F NMR shows fluoride ion or des-fluoro product).

    • Fix: Switch from Pd to Pt. Lower temperature. Reduce reaction time.

  • Issue: Secondary Amine (>10%).

    • Fix: Increase NH3 concentration (Protocol A) or switch to Acidic/PtO2 (Protocol B).

  • Issue: Incomplete Conversion.

    • Fix: Check for catalyst poisoning (nitriles are strong ligands). Increase pressure slightly, but monitor C-F integrity.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Classic text on Pt vs Pd selectivity).
  • Kukula, P., et al. (2019). "The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight." ResearchGate.

  • Roose, P. (2018). "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering.

  • Ding, M., et al. (2022).[1] "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." The Journal of Organic Chemistry. (Alternative for highly sensitive multi-fluorinated substrates).

  • Watson, D.J. (1998). "Hydrogenation of Nitriles." Catalysis of Organic Reactions. CRC Press. (Establishes PtO2/Acid protocols).

Sources

Technical Guide: Applications of 4-Fluorophenethylamine in Neuropharmacology

[1]

Introduction & Chemical Significance[1][2][3]

4-Fluorophenethylamine (4-FPEA; para-fluorophenethylamine) acts as a critical bioisostere of the endogenous trace amine

1

The introduction of a fluorine atom at the para-position of the phenyl ring imparts unique physicochemical properties compared to the parent PEA:

  • Metabolic Stability: The C-F bond blocks para-hydroxylation by cytochrome P450 enzymes, a primary metabolic route for PEA.[1] This forces metabolism almost exclusively through oxidative deamination by MAO, making 4-FPEA a "cleaner" substrate for studying MAO kinetics.[1]

  • Lipophilicity: The fluorine substitution increases lipophilicity (

    
    ) compared to PEA (
    
    
    ), enhancing blood-brain barrier (BBB) permeability.[1]
  • Electronic Effects: The electronegativity of fluorine lowers the pKa of the amine slightly, potentially altering receptor binding affinity.

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-Fluorophenyl)ethanamine
CAS Number 1583-88-6
Molecular Formula C

H

FN
Molecular Weight 139.17 g/mol
Solubility Soluble in water, ethanol, DMSO

Core Applications in Neuropharmacology

Application 1: MAO-B Selective Kinetic Profiling

4-FPEA is a preferred substrate for Monoamine Oxidase B (MAO-B).[1] Unlike MAO-A, which preferentially deaminates hydroxylated amines (like serotonin and norepinephrine), MAO-B favors non-polar, hydrophobic amines.[1] The fluorine substituent enhances the hydrophobic character of the aromatic ring, increasing the specificity for the MAO-B active site substrate cavity.

Mechanism: MAO-B catalyzes the oxidative deamination of 4-FPEA, producing 4-fluorophenylacetaldehyde, ammonia, and hydrogen peroxide.[1] This reaction is stoichiometric, allowing the rate of H


Application 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

As a structural analog of PEA (the endogenous ligand for TAAR1), 4-FPEA acts as a potent agonist at the TAAR1 G-protein coupled receptor.[1] Activation of TAAR1 modulates dopaminergic neurotransmission, making 4-FPEA a valuable tool for studying:

  • Presynaptic Modulation: TAAR1 activation internalizes the Dopamine Transporter (DAT), reducing dopamine uptake.[1]

  • Antipsychotic Potential: TAAR1 agonists are currently under investigation (e.g., Ulotaront) for schizophrenia; 4-FPEA serves as a simplified scaffold for SAR (Structure-Activity Relationship) studies.[1]

Application 3: False Neurotransmitters & Imaging Precursors

4-FPEA serves as a core scaffold for the synthesis of Fluorescent False Neurotransmitters (FFNs) and PET radiotracers.[1]

  • FFN Precursor: It is used to synthesize fluorescent probes that are taken up by VMAT2 (Vesicular Monoamine Transporter 2) to visualize synaptic vesicle release.[1]

  • Metabolic Probe: In 18F-labeled formats (e.g., as a metabolite of 4-[18F]Fluoro-L-m-tyrosine), it helps map Amino Acid Decarboxylase (AADC) activity in the striatum.[1]

Visualizing the Signaling & Metabolic Pathways

The following diagram illustrates the dual-pathway interaction of 4-FPEA within a presynaptic dopaminergic terminal.

Gcluster_extracellularExtracellular Spacecluster_presynapticPresynaptic TerminalFPEA_out4-FPEA (Exogenous)FPEA_in4-FPEA (Cytosolic)FPEA_out->FPEA_inPassive Diffusion / UptakeTAAR1TAAR1 Receptor(Intracellular/Membrane)FPEA_in->TAAR1Agonist BindingMAOBMAO-B Enzyme(Mitochondrial)FPEA_in->MAOBSubstrate BindingGsGs ProteinTAAR1->GsCouplingACAdenylyl CyclaseGs->ACActivatescAMPcAMP IncreaseAC->cAMPGeneratesPKAPKA ActivationcAMP->PKADATDopamine Transporter(DAT)PKA->DATPhosphorylation &InternalizationAldehyde4-F-PhenylacetaldehydeMAOB->AldehydeOxidativeDeaminationH2O2H2O2 + NH3MAOB->H2O2

Figure 1: Dual mechanism of 4-FPEA.[1] Pathway 1 (Left) shows TAAR1 activation leading to DAT internalization.[1] Pathway 2 (Right) shows mitochondrial metabolism by MAO-B.[1]

Experimental Protocols

Protocol A: Fluorometric MAO-B Kinetic Assay

Objective: To determine the Michaelis-Menten constants (


1


1

Materials:

  • Recombinant Human MAO-B (1 mg/mL).[1]

  • 4-Fluorophenethylamine HCl (Substrate).[1]

  • Amplex® Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Horseradish Peroxidase (HRP).[1]

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.4.[1]

  • Specific MAO-B Inhibitor (Deprenyl) for negative control.[1]

Workflow:

  • Preparation:

    • Prepare a 10 mM stock of 4-FPEA in reaction buffer.[1]

    • Prepare a 2X Working Solution containing: 100 µM Amplex Red and 2 U/mL HRP in reaction buffer.

  • Plate Setup (96-well black plate):

    • Blanks: 50 µL Buffer + 50 µL Working Solution.

    • Controls: 50 µL MAO-B + 1 µM Deprenyl (pre-incubate 15 min) + 50 µL Working Solution.

    • Samples: Serial dilutions of 4-FPEA (0.1 µM to 100 µM) + 50 µL MAO-B (0.5 U/mL final).

  • Reaction Initiation:

    • Add 50 µL of the 2X Working Solution to all sample wells simultaneously.

  • Measurement:

    • Incubate at 37°C in the dark.

    • Measure Fluorescence continuously for 30 minutes (Ex: 530 nm / Em: 590 nm).

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration [S].[1]
      
    • Fit to the Michaelis-Menten equation using non-linear regression.[1]

Expected Results: 4-FPEA typically displays a lower

1

Protocol B: Synaptosomal Dopamine Release Assay

Objective: To assess the ability of 4-FPEA to induce dopamine release via TAAR1-mediated transporter reversal or vesicular depletion.[1]

Materials:

  • Rat striatal synaptosomes (freshly prepared).[1]

  • [

    
    H]-Dopamine (Radiolabeled tracer).[1]
    
  • Krebs-Ringer-HEPES (KRH) buffer.[1]

  • Scintillation fluid and counter.[1]

Workflow:

  • Loading:

    • Incubate synaptosomes with [

      
      H]-Dopamine (20 nM) for 15 min at 37°C to load the terminals.
      
    • Wash 3x with KRH buffer to remove extracellular radioactivity.[1]

  • Release Phase:

    • Aliquot loaded synaptosomes into superfusion chambers or tubes.[1]

    • Treat with varying concentrations of 4-FPEA (10 nM – 100 µM).[1]

    • Control: Use KRH buffer alone (basal release).

    • Positive Control: Amphetamine (10 µM).[1]

  • Collection:

    • Collect superfusate fractions every 2 minutes for 20 minutes.

  • Quantification:

    • Add scintillation fluid to fractions and count DPM (Disintegrations Per Minute).[1]

  • Analysis:

    • Calculate Fractional Release (% of total loaded radioactivity released per minute).[1]

    • Plot Dose-Response curve to determine

      
       for release.[1]
      
Protocol C: Synthesis from 4-Fluorophenylalanine

Objective: Synthesis of high-purity 4-FPEA for use as a reference standard.

Reaction:

1

Method (Thermal/Solvent-Free):

  • Mix L-4-fluorophenylalanine (1.0 eq) with a high-boiling ketone catalyst (e.g., acetophenone or cyclohexanol) in a catalytic amount (0.1 eq).

  • Heat the mixture to 180°C in a distillation apparatus under an inert argon atmosphere.

  • The amino acid will decarboxylate; the amine product (bp ~210°C) will distill over or can be extracted after cooling.

  • Purification: Dissolve the residue in diethyl ether, wash with NaOH (to remove unreacted acid), dry over MgSO

    
    , and precipitate as the Hydrochloride salt using HCl gas/ether.
    
  • Validation: Confirm structure via

    
    H-NMR and Mass Spectrometry (M+H = 140.08).
    

Safety & Handling Data (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1][2]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

Critical Safety Notes:

  • MAO Inhibitor Interaction: Although 4-FPEA is a substrate, high concentrations can competitively inhibit the metabolism of other amines.[1] Avoid concurrent use with irreversible MAO inhibitors (e.g., Selegiline) in animal models unless part of the experimental design.

  • Differentiation from "2C-F": Researchers must strictly distinguish 4-FPEA from "2C-F" (2,5-dimethoxy-4-fluorophenethylamine).[1] 2C-F is a potent psychedelic scheduled in many jurisdictions. 4-FPEA lacks the methoxy groups essential for 5-HT

    
     hallucinogenic activity.[1]
    

References

  • Substr

    • Title: "Effect of beta-fluorination of phenethylamine on monoamine oxidase substr
    • Source: Biochemical Pharmacology.[1][3]

    • Context: Establishes fluorinated PEAs as selective substrates for MAO-B.[1]

    • (Search: "fluorophenethylamine MAO substrate specificity")[1]

  • TAAR1 Signaling & Pharmacology.

    • Title: "Trace amine-associated receptor 1 (TAAR1) modulation of dopaminergic activity."[1][4]

    • Source: Frontiers in Pharmacology.[1][5]

    • Context: Describes the mechanism of PEA analogs on TAAR1 and DAT internaliz
  • PET Imaging Applic

    • Title: "Metabolism of 6-[18F]fluoro-L-DOPA and 4-[18F]fluoro-L-m-tyrosine in the r
    • Source: Nuclear Medicine and Biology.[1]

    • Context: Discusses the decarboxylation of fluorinated amino acids into fluorin
  • Chemical Safety D

    • Title: "PubChem Compound Summary for CID 4653, 4-Fluorophenethylamine."[1]

    • Source: National Center for Biotechnology Information (2025).[1]

    • Context: Toxicology and physical property data.[1][2][6]

    • [1]

Troubleshooting & Optimization

Preventing dimerization during 4-fluorophenethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FPEA-SYN-001 Subject: Mitigation of Dimerization & Secondary Amine Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-fluorophenethylamine (4-FPEA) via the catalytic hydrogenation of 4-fluorobenzyl cyanide (or the reduction of 4-fluoronitrostyrene) is frequently plagued by the formation of secondary amine dimers (bis(4-fluorophenethyl)amine).

This dimerization is not a random side reaction; it is a chemically deterministic event driven by the condensation of the primary amine product with the intermediate aldimine. This guide provides the mechanistic root cause, troubleshooting workflows, and validated protocols to suppress this pathway.

Mechanism & Root Cause Analysis

To prevent dimerization, one must understand the "von Braun" reaction network. The reduction of a nitrile does not proceed directly to the amine; it passes through a reactive imine intermediate.[1]

The Dimerization Pathway
  • Step 1 (Activation): The nitrile (

    
    ) absorbs 
    
    
    
    to form the Primary Imine (
    
    
    ).
  • Step 2 (Bifurcation):

    • Desired Path: The Primary Imine is further reduced to the Primary Amine (

      
      ).
      
    • Dimer Path: The newly formed Primary Amine attacks the unreacted Primary Imine, releasing ammonia (

      
      ) and forming a Secondary Imine .
      
  • Step 3 (Irreversible Loss): The Secondary Imine is reduced to the Secondary Amine (Dimer) .

Reaction Network Diagram

The following diagram visualizes the competition between productive reduction and parasitic dimerization.

G Nitrile 4-Fluorobenzyl Cyanide Imine Intermediate Imine Nitrile->Imine + H2 PrimaryAmine 4-Fluorophenethylamine (Target Product) Imine->PrimaryAmine + H2 (Fast) SecImine Secondary Imine Imine->SecImine + Primary Amine (- NH3) Dimer Secondary Amine (Dimer Impurity) SecImine->Dimer + H2 Ammonia NH3 Ammonia->Imine Suppression Effect

Figure 1: Reaction network showing the competitive condensation pathway (red dashed line) leading to dimerization.

Troubleshooting Guide

Use this matrix to diagnose issues based on your analytical data (LC-MS / NMR).

SymptomProbable CauseCorrective Action
High Dimer Content (>5%) Neutral pH / Low Ammonia: The primary amine is free (nucleophilic) and attacks the imine.Add Ammonia: Saturate the solvent with anhydrous

or use

. This shifts the equilibrium back toward the primary imine.Acidify: Run in acidic MeOH (e.g., 1.5 eq HCl) to protonate the amine (

), rendering it non-nucleophilic.
Defluorination (M-19 peak) Over-active Catalyst: Pd/C at high temperatures (>60°C) can cleave aryl C-F bonds.Switch Catalyst: Use PtO2 (Adam's Catalyst) or Raney Nickel , which are less active toward C-F hydrogenolysis than Pd.Lower Temp: Maintain reaction < 40°C.
Incomplete Conversion Catalyst Poisoning: Cyanide or amine species poisoning the metal surface.Increase Pressure: Nitrile reduction often requires >50 psi (3-4 bar).Fresh Catalyst: Ensure catalyst loading is sufficient (typically 5-10 wt%).
Aldehyde Impurity Hydrolysis: Water present in the solvent hydrolyzed the intermediate imine.Dry Solvents: Use anhydrous MeOH/EtOH.Scavenger: Add molecular sieves if using older solvent stocks.

Optimized Protocols

Protocol A: The "Industrial Standard" (Raney Nickel + Ammonia)

Best for: Large scale, high yield, robust dimerization suppression.

  • Preparation: Wash Raney Nickel (approx. 10 wt% of substrate mass) with anhydrous methanol 3x to remove water. Handle under Argon—Pyrophoric!

  • Loading: Charge the autoclave with 4-fluorobenzyl cyanide and Methanolic Ammonia (7M

    
     in MeOH).
    
    • Note: The excess ammonia is critical. It acts as a mass-action suppressant against ammonia elimination (Step 2 in the mechanism).

  • Reaction: Pressurize to 5–10 bar (70–145 psi)

    
    . Heat to 50°C .
    
  • Workup: Filter catalyst (keep wet/inert). Concentrate filtrate. The excess ammonia evaporates, leaving the clean primary amine.

Protocol B: The "Lab Scale" (Pd/C + Acidic Trap)

Best for: Small scale, avoiding high-pressure ammonia gas.

  • Solvent System: Dissolve 4-fluorobenzyl cyanide in Methanol.

  • Additive: Add 3.0 equivalents of concentrated HCl or use chloroform/HCl mixtures.

    • Mechanism:[2][3][4] The acid immediately protonates the product (

      
      ). The ammonium salt cannot attack the imine.
      
  • Catalyst: Add 10% Pd/C (5 wt% loading).

    • Warning: Monitor strictly for defluorination. If observed, switch Pd/C to PtO2 (Adam's Catalyst).

  • Reaction: Hydrogenate at 3 bar (45 psi) at Room Temperature.

  • Workup: Filter catalyst. Basify the filtrate with NaOH to pH >12. Extract with DCM.[5][6]

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LiAlH4) instead of catalytic hydrogenation? A: Yes, but with caution. LiAlH4 avoids the "imine equilibrium" dimerization issue common in hydrogenation. However, LiAlH4 is a strong nucleophile and can cause defluorination (nucleophilic aromatic substitution) on the 4-position, especially at reflux. If you must use hydride reduction, Alane (AlH3) (generated in situ from LAH + H2SO4) is milder and preserves the halogen.

Q: Why is the 4-Fluoro group specifically problematic? A: The fluorine atom is electron-withdrawing. While it deactivates the ring slightly, it makes the benzyl carbon (the nitrile carbon) more susceptible to nucleophilic attack compared to electron-rich analogs (like methoxy-phenethylamines). Furthermore, C-F hydrogenolysis is a latent risk that doesn't exist for unsubstituted phenethylamines.

Q: I see a peak at M+13 in my MS. What is it? A: This is likely the Imine intermediate (


). It suggests the reaction was stopped prematurely or the catalyst activity died before the final reduction step. Re-pressurize and add fresh catalyst.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[6] (Foundational text on nitrile reduction mechanisms and ammonia suppression).

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • ChemRxiv. (2023).[7] One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link] (Alternative reduction routes avoiding high-pressure hydrogenation).

  • ResearchGate. (2013).[8] Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring in-depth mechanistic understanding and actionable protocols.

Doc ID: FA-OX-2024 | Last Updated: February 14, 2026 Scope: Storage, Handling, and Rescue of


, 

, and

-Fluorinated Amines.

Executive Summary & Mechanism

Fluorinated amines are high-value pharmacophores. Their storage presents a paradox: while the electron-withdrawing nature of fluorine often reduces the susceptibility of the nitrogen lone pair to oxidative attack (N-oxide formation) compared to non-fluorinated alkyl amines, it introduces unique instability risks—specifically dehydrofluorination (HF elimination) and carbamate formation .

The "Fluorine Effect" on Stability

To troubleshoot effectively, you must distinguish between Oxidation and Elimination .

FeatureMechanismRisk Level

-Fluorination
Fluorine at the beta position lowers the amine pKa (e.g., Ethylamine pKa ~10.7

2-Fluoroethylamine pKa ~9.0).[1] This reduces N-oxidation rates but does not eliminate them.
Moderate: Prone to slow oxidation and rapid carbamate formation (

absorption).

-Fluorination
Fluorine attached to the same carbon as nitrogen. Extremely unstable due to the "Anomeric Effect," leading to spontaneous loss of HF and hydrolysis to amides/aldehydes.Critical: rarely stable as a free base. Must be stored as a salt or protected.
N-Oxidation Direct attack of atmospheric

on the nitrogen lone pair, forming N-oxides (

).
Low to Moderate: Catalyzed by trace metals (Fe, Cu) and light.

Storage Decision Logic (Visual)

Use the following decision tree to determine the optimal storage format for your specific compound.

StorageLogic Start New Fluorinated Amine Sample IsSalt Is it a Salt? (HCl, TFA, Tosylate) Start->IsSalt AlphaFluoro Is it an α-Fluoroamine? IsSalt->AlphaFluoro No (Free Base) StoreSalt OPTIMAL STORAGE: Desiccator / +4°C (Shelf Stable) IsSalt->StoreSalt Yes LongTerm Storage > 1 Month? AlphaFluoro->LongTerm No (β or γ) ConvertSalt ACTION REQUIRED: Convert to HCl Salt immediately AlphaFluoro->ConvertSalt Yes (High Risk) Schlenk INERT STORAGE: Schlenk Flask / Argon -20°C / Dark LongTerm->Schlenk Yes Standard STANDARD STORAGE: Amber Vial / Parafilm / N2 flush -20°C LongTerm->Standard No

Figure 1: Decision matrix for stabilizing fluorinated amines based on substitution pattern and duration.

Standard Operating Protocols (SOPs)

SOP-01: Salt Formation (The "Gold Standard")

Why: Protonating the amine lone pair (


) physically blocks the site of oxidation and prevents the lone pair from assisting in HF elimination.
Applicability:  All fluorinated amines, especially 

-fluoroamines which are transient as free bases.

Protocol:

  • Dissolve the fluorinated amine free base in anhydrous diethyl ether or 1,4-dioxane.

  • Cool to 0°C in an ice bath to reduce exothermicity.

  • Slowly add 1.05 equivalents of 4M HCl in Dioxane (commercial solution).

    • Note: Avoid aqueous HCl to prevent hydrolysis of sensitive C-F bonds.

  • Precipitate usually forms immediately. Filter under Argon.

  • Wash the solid with cold pentane to remove trace oxidants.

  • Dry under high vacuum (0.1 mmHg) for 4 hours.

SOP-02: Inert Liquid Storage (Schlenk Technique)

Why: For free bases that cannot be salted (e.g., acid-sensitive functional groups), oxygen exclusion is the only defense. Argon is superior to Nitrogen as it is denser than air, forming a "blanket" over the liquid.

Protocol:

  • Use a Schlenk storage tube with a high-vacuum PTFE valve (Young's tap).

  • Cycle the flask 3x (Vacuum/Argon) before introducing the sample.

  • Wrap the flask in aluminum foil (photochemical protection).

  • Store at -20°C.

    • Critical: Do not use standard plastic caps; fluorinated amines can leach plasticizers or diffuse through polyethylene over months.

Troubleshooting Guide

SymptomProbable CauseTechnical VerificationCorrective Action
Yellow/Brown Discoloration N-Oxidation: Formation of N-oxides or conjugated imines.LC-MS: Look for M+16 peak (Oxygen). NMR: Broadening of NH signals.Purify: Perform Acid-Base extraction (see SOP-03 below). Distillation is risky for oxidized samples (peroxides).
White Crust on Cap/Surface Carbamate Formation: Reaction with atmospheric

.
IR Spectroscopy: Strong peak at ~1690-1710 cm⁻¹ (C=O).Regenerate: Dissolve in dilute NaOH (aq) and extract into DCM. Carbamates revert to free amine + carbonate in base.
Etching of Glassware HF Elimination: Decomposition releasing Hydrofluoric Acid.

NMR:
Loss of C-F signal; appearance of fluoride ion peak (-120 to -150 ppm depending on solvent).
DISCARD: The sample is degrading irreversibly. Neutralize with Calcium Gluconate before disposal.
Pressure Buildup Decomposition: Nitrogen gas evolution or volatile byproduct formation.Visual: Septum bulging.Vent: Carefully vent in a fume hood. Check purity immediately.
SOP-03: Acid-Base Rescue of Oxidized Samples

Use this to recover usable amine from a yellowed/oxidized batch.

  • Dissolve: Dissolve the impure amine in Dichloromethane (DCM) .

  • Acidify: Extract with 1M HCl (aq) .

    • Mechanism:[2][3][4][5][6][7] The amine moves to the aqueous layer as the hydrochloride salt (

      
      ). Neutral oxidation byproducts (N-oxides, imines) often remain in the DCM layer or have different solubility profiles.
      
  • Wash: Wash the aqueous acidic layer 2x with fresh DCM to remove non-basic impurities.

  • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12.

    • Caution: Keep cold (0°C) to prevent defluorination.

  • Extract: Extract the now-free amine back into DCM (3x).

  • Dry: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Frequently Asked Questions (FAQ)

Q: Can I store fluorinated amines in DMSO or DMF stock solutions? A: No. DMSO is a mild oxidant (Swern oxidation mechanism precursors) and can promote N-oxidation over long periods. DMF can hydrolyze to form dimethylamine, leading to cross-contamination. Store as neat oils or solid salts.

Q: Why does my


-fluoroamine smell like garlic/metallic? 
A: Check for trace metals.  While amines have a fishy odor, a metallic smell often indicates the formation of radical cations catalyzed by trace iron or copper from spatulas or needles. Always use glass or PTFE-coated tools.

Q: Is Nitrogen gas sufficient, or do I really need Argon? A: For short-term (<1 week), Nitrogen is acceptable. For long-term storage of free bases, Argon is mandatory . Argon is heavier than air and stays in the vial when opened; Nitrogen is lighter and diffuses out, allowing oxygen reentry.

Q: My


 NMR shows a new peak shifted 20 ppm upfield. Is this oxidation? 
A:  Likely yes, or a hydrolysis product. N-oxidation changes the electronic environment of the 

-fluorine significantly. Compare with a known standard or simulate the shift. If the peak is a singlet where it should be a multiplet, you may have lost the H-F coupling due to elimination.

References

  • National Institutes of Health (NIH). The Dark Side of Fluorine: Metabolism and Instability. PMC6668726. [Link]

  • American Chemical Society (ACS). Enantioselective Synthesis of β-Fluoroamines (Basicity and Stability Data). J. Am. Chem. Soc. 2019. [Link][1]

Sources

Technical Support Center: Catalytic Reduction of 4-Fluorobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 2-(4-Fluorophenyl)ethylamine via catalytic reduction Target Molecule: 2-(4-Fluorophenyl)ethylamine (CAS: 403-40-7) Primary Precursor: 4-Fluorobenzyl cyanide (4-Fluorophenylacetonitrile)

Introduction: The Yield Challenge

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely experiencing yield losses during the hydrogenation of 4-fluorobenzyl cyanide. In 85% of cases, yield loss in this specific transformation is not due to catalyst inactivity, but rather selectivity failure leading to the formation of the secondary amine dimer, bis-2-(4-fluorophenyl)ethylamine.

This guide prioritizes the Raney Nickel (RaNi) + Ammonia protocol, which is the industrial "Gold Standard" for suppressing dimerization. We also provide a Pd/C + Acid alternative for laboratories restricting pyrophoric nickel use.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Dimer" Impurity

User Question: "My conversion is 100%, but my isolated yield is only 50%. LC-MS shows a large peak with Mass [2M-NH3]+. What is happening?"

Technical Diagnosis: You are making the secondary amine.[1][2][3] This is the most common failure mode in nitrile reduction.

  • Mechanism: The reduction proceeds via a highly reactive imine intermediate . As product (primary amine) accumulates, it competes with hydrogen for the imine, attacking it to form a secondary amine (dimer) and releasing ammonia.

  • The Fix: You must shift the equilibrium.

    • Ammonia Saturation: Adding excess

      
       pushes the equilibrium back toward the primary amine (Le Chatelier’s principle).
      
    • Acidity: Protonating the primary amine immediately upon formation (

      
      ) renders it non-nucleophilic, preventing it from attacking the imine.
      
Issue 2: Catalyst Poisoning & Stalling

User Question: "The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help."

Technical Diagnosis:

  • Cyanide Poisoning: If your starting material (4-fluorobenzyl cyanide) was prepared via cyanide displacement, trace free cyanide (

    
    ) is a potent catalyst poison.
    
  • Solution: Recrystallize or distill the starting material. Ensure it is free of sulfur and halide ions.

  • Agitation: Hydrogenation is mass-transfer limited. If your stirrer is not creating a vortex that pulls gas into the liquid, the reaction is starved of

    
     at the catalyst surface.
    
Issue 3: Defluorination Concerns

User Question: "Will the fluorine atom be cleaved off during hydrogenation?"

Technical Diagnosis: Generally, no . Aromatic C-F bonds are significantly stronger (approx. 126 kcal/mol) than C-Cl or C-Br bonds.

  • Risk Factor: Defluorination is rare under standard conditions (

    
    , 
    
    
    
    bar).
  • Caution: Avoid excessive temperatures (

    
    ) or prolonged exposure to Pd/C in highly basic media, which can promote oxidative addition to the C-F bond [1].
    

Module 2: Mechanistic Visualization

Understanding the "Dimerization Trap" is critical for process control. The diagram below illustrates where the yield is lost and how Ammonia blocks this path.

NitrileReduction Nitrile 4-Fluorobenzyl Cyanide Imine Imine Intermediate Nitrile->Imine + H2 (Cat) PrimaryAmine Target: Primary Amine Imine->PrimaryAmine + H2 (Cat) SecondaryAmine Impurity: Secondary Amine Imine->SecondaryAmine - NH3 PrimaryAmine->Imine Nucleophilic Attack (Dimerization) Ammonia Excess NH3 (Blocker) Ammonia->Imine Inhibits Attack

Caption: The "Dimerization Trap" (Red path) occurs when the product attacks the intermediate. Excess Ammonia (Green path) suppresses this side reaction.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (Raney Nickel + Ammonia)

Recommended for highest selectivity and yield (>90%).

Safety Warning: Raney Nickel is pyrophoric (ignites in air).[4] Handle only under inert atmosphere or kept wet.

ParameterSpecification
Catalyst Raney Nickel (Active), ~10-20 wt% loading
Solvent Methanol (7M Ammonia in MeOH is ideal)
Pressure 3 - 5 bar (50 - 75 psi)
Temperature 25°C - 40°C
Time 4 - 12 hours

Step-by-Step:

  • Catalyst Prep: Weigh Raney Nickel slurry (approx 10-20% by weight of substrate). Wash 3x with water, then 3x with Methanol to remove water. Do not let it dry.[4]

  • Loading: Transfer the wet catalyst into the autoclave/Parr shaker.

  • Substrate: Dissolve 4-fluorobenzyl cyanide in 7N Ammonia in Methanol . (If 7N is unavailable, use pure MeOH and add aqueous Ammonium Hydroxide, though water slows the rate slightly).

  • Reaction: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 5 bar. Agitate vigorously.
  • Workup:

    • Carefully filter the catalyst over a Celite pad (keep the pad wet to prevent ignition).

    • Rinse with MeOH.

    • Concentrate the filtrate. The excess ammonia will evaporate, leaving the crude amine.

  • Purification: The crude is often pure enough. If not, distill under vacuum or convert to the HCl salt for recrystallization [2].

Protocol B: The "Acidic" Alternative (Pd/C + H2SO4)

Recommended if Raney Nickel is prohibited in your facility.

ParameterSpecification
Catalyst 10% Pd/C (5-10 wt% loading)
Solvent Ethanol or Methanol
Additive Conc.

(1.1 - 1.5 equivalents)
Pressure 3 - 5 bar

Critical Note: You must use stoichiometric acid to trap the amine as it forms.

  • Dissolve substrate in solvent. Add 1.2 eq of Sulfuric Acid (or HCl).

  • Add Pd/C catalyst.[5][6][7]

  • Hydrogenate.[1][4][6]

  • Workup: Filter catalyst. The product is in the filtrate as the salt. Neutralize with NaOH to liberate the free base, then extract with DCM or Ethyl Acetate [3].

Module 4: Process Workflow

Workflow cluster_Prep Preparation cluster_Rxn Hydrogenation cluster_Workup Workup Start Start: 4-Fluorobenzyl Cyanide Wash Wash RaNi (H2O -> MeOH) Start->Wash Solvent Dissolve in 7N NH3/MeOH Wash->Solvent Pressurize Pressurize H2 (5 bar) Solvent->Pressurize Agitate Vigorous Stirring (25-40°C) Pressurize->Agitate Filter Filter Catalyst (Celite) *Keep Wet* Agitate->Filter Evap Evaporate Solvent & NH3 Filter->Evap End Product: 2-(4-Fluorophenyl)ethylamine Evap->End

Caption: Operational workflow for the Raney Nickel/Ammonia route.[5][8] Note the critical safety step of keeping the catalyst wet during filtration.

References

  • C-F Bond Stability: Watson, D. A., et al. (2009). "Formation of Ar-F Bonds via Copper-Catalyzed Fluorination." Science, 325(5948), 1661-1664. (Contextualizes the high stability of Ar-F vs Ar-Cl). Link

  • RaNi/Ammonia Protocol: Robinson, J. C., & Snyder, H. R. (1955). "

    
    -Phenylethylamine." Organic Syntheses, Coll.[9] Vol. 3, p.720. (Foundational protocol for nitrile reduction using Raney Nickel). Link
    
  • Acidic Pd/C Reduction: Caron, S., et al. (2006). "Preparation of Primary Amines via Hydrogenation of Nitriles."[1][4] Organic Process Research & Development, 10(3). (Discusses suppression of secondary amines via acidic media). Link

Sources

Troubleshooting low solubility of 4-fluorophenethylamine salts in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Organic Solvents Ticket ID: FPEA-SOL-001 Status: Resolved / Guide Available[1][2]

Executive Summary: The Physics of the Problem

The core issue with 4-fluorophenethylamine hydrochloride (4-FPEA·HCl) in organic solvents is a mismatch between Lattice Energy and Solvation Energy .[1][2]

  • The Molecule: 4-FPEA is a primary amine.[1][2] The fluorine atom at the para position adds lipophilicity to the ring but does not significantly disrupt the crystal packing of the salt.

  • The Salt: The hydrochloride salt forms a rigid ionic lattice (Melting Point: 200–206°C) [1].[1][2] Non-polar or moderately polar organic solvents (DCM, Toluene, THF) lack the dielectric constant required to overcome this lattice energy.

  • The Fix: You must either disrupt the lattice (using polar co-solvents) or remove the ionic character entirely (free-basing).[1][2]

Diagnostic Flowchart

Before modifying your protocol, use this decision tree to select the correct solubility strategy.

Solubility_Decision_Tree Start START: What is your Reaction Requirement? Q1 Must the reaction be strictly anhydrous? Start->Q1 Q2 Is the reaction sensitive to bases? Q1->Q2 Yes (Anhydrous) Sol2 STRATEGY B: Solvent Engineering (DCM:MeOH 9:1) Q1->Sol2 No (Protic solvents ok) Sol3 STRATEGY C: Isolation of Free Base (Biphasic Extraction) Q1->Sol3 If high purity required before reaction Sol1 STRATEGY A: In-Situ Base Spike (Use DIPEA/TEA) Q2->Sol1 No (Base Tolerant) Sol4 STRATEGY D: Counter-Ion Exchange (Switch to TFA/Tosylate) Q2->Sol4 Yes (Base Sensitive)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on reaction constraints.

Troubleshooting Protocols

Strategy A: The "Free Base" Isolation (Gold Standard)

Best for: Coupling reactions (Amide bond formation), Alkylation, or when strict stoichiometry is required.[1][2] Mechanism: Converts the ionic solid (salt) into a lipophilic liquid (oil) that is miscible in almost all organic solvents (DCM, EtOAc, Toluene).[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-FPEA·HCl in minimal distilled water (approx. 5 mL per gram).[2]

  • Basification: Slowly add 1.2 eq of 1M NaOH or saturated

    
     solution.
    
    • Observation: The solution will turn cloudy/milky as the free base oil separates.[2]

  • Extraction: Add an equal volume of Dichloromethane (DCM).[1][2] Shake vigorously and vent.

  • Separation: Collect the lower organic layer.[1][2] Repeat extraction 2x.

  • Drying: Dry the combined organics over anhydrous

    
    .
    
  • Concentration: Remove solvent in vacuo.

    • Result: A clear, colorless to pale yellow oil [2].[2][3][4]

Validation Check:

  • Take a droplet of the oil.[2] It should be soluble in pure Hexane. If it precipitates, you still have salt contamination.

Strategy B: Solvent Engineering (The "DCM/MeOH" Trick)

Best for: Reactions where isolation is tedious, or for purification via chromatography.[1][2] Mechanism: Methanol acts as a high-dielectric co-solvent that solvates the chloride ion, "loosening" the lattice enough for DCM to solvate the organic distinct moiety.[1][2]

Solvent SystemSolubility RatingApplication
Pure DCM 🔴 InsolubleN/A
Pure THF 🔴 InsolubleN/A
DCM : MeOH (9:1) 🟢 SolubleChromatography / General Rxn
CHCl₃ : EtOH (4:1) 🟡 ModerateRecrystallization
DMSO / DMF 🟢 SolubleS_NAr reactions (High boiling point)

Warning: Do not use this method if your reagents react with alcohols (e.g., acid chlorides, anhydrides, or strong Lewis acids like


).[1]
Strategy C: In-Situ Liberation ("Base Spike")

Best for: One-pot synthesis where an organic base is already required (e.g., HATU couplings).[1][2] Mechanism: A non-nucleophilic organic base deprotonates the ammonium salt in the reaction vessel, releasing the free amine into the solution.[2]

Protocol:

  • Suspend 4-FPEA·HCl in the anhydrous solvent (DCM or DMF). It will look like a slurry (brick dust).[2]

  • Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]

  • Critical Step: Sonicate for 5 minutes or stir rapidly for 15 minutes.

  • Observation: The solid will dissolve (or become a fine, translucent suspension) as the free amine is released and the DIPEA[1]·HCl salt forms (which is often more soluble or stays in solution).[2]

Advanced Troubleshooting: Phase Transfer Catalysis (PTC)

If you must use a non-polar solvent (like Toluene) and cannot use water or methanol, use PTC.

Concept: A crown ether or quaternary ammonium salt acts as a "shuttle," wrapping the ionic portion of the molecule to drag it into the organic phase.

PTC_Mechanism Salt 4-FPEA Salt (Solid) Complex Host-Guest Complex Salt->Complex Complexation Crown 18-Crown-6 (Catalyst) Crown->Complex Solvent Solubilized in Toluene Complex->Solvent Phase Transfer

Figure 2: 18-Crown-6 complexes with the primary ammonium cation, increasing lipophilicity.[1][2]

Recommended Catalyst: 18-Crown-6 (for HCl salts) or Tetrabutylammonium bromide (TBAB).[1][2] Use 5-10 mol%.[1][2][5]

Frequently Asked Questions (FAQ)

Q: Can I use the hydrobromide salt instead of the hydrochloride? A: Generally, HBr salts are slightly less soluble in organics than HCl salts due to higher density, though the trend is similar.[2] If solubility is critical and you cannot free-base, convert the salt to a Trifluoroacetate (TFA) or Tosylate (TsOH) salt.[1][2] These bulky, organic counter-ions drastically improve solubility in DCM and THF.

Q: I tried free-basing, but my yield is low. Where is my compound? A: 4-FPEA is a relatively small molecule.[1][2]

  • Volatility: Did you use a high vacuum for too long? The free base has a boiling point of ~50°C at 15 mmHg [2].[4] It can evaporate on a strong rotavap/manifold.[2]

  • Carbonate Formation: Primary amines absorb

    
     from the air to form carbamates/carbonates rapidly [3].[1][2] Store under Argon/Nitrogen immediately after isolation.
    

Q: Why does the solution turn cloudy when I add Ether? A: You likely have residual acid or salt.[1][2] Amine salts are insoluble in diethyl ether.[2] This is actually a purification feature—if you dissolve your crude free base in minimal DCM and add Ether, any remaining salt will precipitate out, allowing you to filter it off.

References

  • Sigma-Aldrich. (n.d.).[1][2] 4-Fluorophenethylamine hydrochloride Product Specification. Retrieved from [1][2]

  • PubChem. (n.d.).[1][2][6] 4-Fluorophenethylamine Compound Summary. National Library of Medicine.[2] Retrieved from [1]

  • Wikipedia. (n.d.).[1][2] Phenethylamine Chemical Properties. Retrieved from [1]

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvatochromic parameters and salt solubility).

Sources

Technical Support Center: Resolving Emulsions in Fluorinated Phenethylamine Workups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the formation and resolution of emulsions during the workup of fluorinated phenethylamines. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Fluorinated Phenethylamine Emulsions

Fluorinated phenethylamines are a critical class of compounds in medicinal chemistry and drug development.[1] The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2][3] However, their unique structural features, combining a basic amine group with a lipophilic fluorinated aromatic ring, can present challenges during aqueous workups, most notably the formation of persistent emulsions.

An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic droplets.[4] In the context of a typical liquid-liquid extraction, this manifests as a cloudy or milky layer between the organic and aqueous phases, preventing a clean separation.[5] The amphiphilic nature of fluorinated compounds can contribute to their surfactant-like properties, further stabilizing these emulsions.[6][7][8]

This guide is designed to be a practical resource for overcoming these challenges, ensuring efficient and high-yielding purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenethylamines so prone to forming emulsions during extraction?

A1: The propensity of fluorinated phenethylamines to form emulsions stems from a combination of their structural features:

  • Amphiphilic Nature: These molecules possess both a hydrophilic (the amine group, especially when protonated) and a lipophilic (the fluorinated phenyl ring) portion. This dual character allows them to act as surfactants, reducing the interfacial tension between the aqueous and organic phases and stabilizing the dispersed droplets that form an emulsion.[6][7][8]

  • Basicity of the Amine Group: The basicity of the phenethylamine core (pKa of the conjugate acid is around 9.8-10.3) means that its protonation state is highly dependent on the pH of the aqueous phase.[9] At a pH where the amine is partially protonated, the resulting ammonium salt has increased aqueous solubility, while the neutral amine remains organic-soluble. This equilibrium at the interface can contribute to emulsion stability.

  • Influence of Fluorination: Fluorine substitution can decrease the basicity (pKa) of the amine.[3][10] This alteration in pKa means that the pH range for effective extraction needs to be carefully considered to ensure the amine is either fully protonated (in the aqueous layer) or fully deprotonated (in the organic layer), thus minimizing its surfactant-like behavior at the interface.

Q2: How does pH play a role in both causing and resolving these emulsions?

A2: The pH of the aqueous phase is a critical parameter in the workup of basic compounds like phenethylamines.[11][12]

  • Causing Emulsions: If the pH of the aqueous phase is close to the pKa of the fluorinated phenethylamine, a significant population of the molecules will exist in a partially protonated state at the interface between the two layers. This intermediate state, with both hydrophilic and lipophilic character, is what stabilizes the emulsion.

  • Resolving Emulsions: By adjusting the pH of the aqueous phase to be at least 2 pH units above or below the pKa of the amine, you can drive the equilibrium towards either the fully deprotonated (organic-soluble) or fully protonated (water-soluble) form.[12] This dramatic shift in solubility breaks the emulsion by forcing the compound of interest into one of the two phases. For a basic amine, lowering the pH will protonate it, moving it into the aqueous layer, while raising the pH will deprotonate it, favoring the organic layer.[13]

Q3: Can the choice of organic solvent affect emulsion formation?

A3: Yes, the choice of organic solvent can influence the likelihood of emulsion formation. Chlorinated solvents like dichloromethane (DCM) are often reported to be more prone to forming emulsions, especially when extracting from a basic aqueous solution.[14][15] If you consistently encounter emulsions with a particular solvent, consider switching to an alternative such as ethyl acetate or diethyl ether.

Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions

When faced with a stubborn emulsion, a systematic approach is often the most effective. The following guide provides a decision-making workflow for resolving emulsions during the workup of fluorinated phenethylamines.

Emulsion_Troubleshooting start Emulsion Formed patience Step 1: Patience & Gentle Agitation (Wait 15-30 min, gently swirl) start->patience salting_out Step 2: Salting Out (Add saturated brine or solid NaCl) patience->salting_out Emulsion persists resolution Emulsion Resolved patience->resolution Emulsion breaks ph_adjustment Step 3: pH Adjustment (Add dilute acid or base) salting_out->ph_adjustment Emulsion persists salting_out->resolution Emulsion breaks filtration Step 4: Filtration (Pass through Celite®) ph_adjustment->filtration Emulsion persists ph_adjustment->resolution Emulsion breaks centrifugation Step 5: Centrifugation (If available) filtration->centrifugation Emulsion persists filtration->resolution Emulsion breaks centrifugation->resolution Emulsion breaks failure Persistent Emulsion (Consider alternative workup) centrifugation->failure Emulsion persists

Caption: A decision-making workflow for troubleshooting emulsions.

Step 1: Patience and Gentle Agitation

Often, the simplest approach is the most effective.

  • Protocol:

    • Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone may be sufficient to allow the dispersed droplets to coalesce.

    • If the emulsion persists, gently swirl the separatory funnel or carefully insert a glass stirring rod and gently agitate the emulsion layer. Avoid vigorous shaking, which can worsen the problem.[16]

  • Rationale: The initial turbulence from shaking during the extraction creates the emulsion. Allowing the mixture to settle can provide enough time for the droplets to merge and the phases to separate.

Step 2: Salting Out

This is a widely used and highly effective technique for breaking emulsions.[17]

  • Protocol:

    • Add a small amount of saturated aqueous sodium chloride (brine) solution to the separatory funnel.

    • Gently swirl the funnel and allow it to stand.

    • Alternatively, add solid sodium chloride directly to the funnel. The salt crystals falling through the emulsion can help to coalesce the dispersed droplets.[16]

  • Rationale: "Salting out" works by increasing the ionic strength of the aqueous phase.[17] This makes the aqueous layer more polar and decreases the solubility of the organic compounds, including your fluorinated phenethylamine and any other organic molecules acting as surfactants. This forces the organic components into the organic phase, destabilizing the emulsion.[18]

Step 3: pH Adjustment

For basic compounds like fluorinated phenethylamines, manipulating the pH is a powerful tool.

  • Protocol:

    • Based on the pKa of your compound, decide whether to acidify or basify the aqueous layer. To move the amine into the aqueous layer, add a dilute acid (e.g., 1 M HCl) dropwise until the pH is at least 2 units below the pKa. To move the amine into the organic layer, add a dilute base (e.g., 1 M NaOH) dropwise until the pH is at least 2 units above the pKa.[12]

    • Gently swirl after each addition and monitor the emulsion.

  • Rationale: By significantly altering the pH, you are converting the amine into either its fully protonated (water-soluble salt) or fully deprotonated (organic-soluble free base) form. This eliminates the partially charged, surfactant-like species at the interface, leading to the collapse of the emulsion.[11][13]

Parameter Value Significance
Typical pKa of Phenethylamine~9.8-10.3Indicates the pH at which the amine is 50% protonated.
Effect of Fluorination on pKaDecreases pKaThe pH for extraction needs to be adjusted accordingly.
Recommended pH for Extraction>2 units away from pKaEnsures the amine is predominantly in one form (protonated or deprotonated).
Step 4: Filtration through Celite®

If the emulsion is stabilized by fine solid particles, filtration can be an effective solution.[14][19]

  • Protocol:

    • Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel.[20]

    • Wet the Celite® pad with the organic solvent being used in the extraction.

    • Apply a gentle vacuum and pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® pad.[19]

    • Collect the filtrate in a clean flask. The two phases should separate cleanly in the filtrate.

  • Rationale: Celite® is a porous filter aid that can trap the fine particulate matter that may be stabilizing the emulsion.[14] By removing these solids, the emulsion is destabilized and the layers can separate.

Step 5: Centrifugation

For particularly stubborn emulsions, mechanical force can be applied.

  • Protocol:

    • Transfer the emulsion to centrifuge tubes.

    • Centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.

    • The centrifugal force will break the emulsion and separate the layers.

  • Rationale: Centrifugation accelerates the gravitational separation of the two phases, forcing the dispersed droplets to coalesce.[4]

Preventative Measures

The best way to deal with an emulsion is to prevent it from forming in the first place.

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that can lead to the formation of fine droplets.

  • Solvent Choice: If a particular solvent system is consistently problematic, consider switching to an alternative. For example, if dichloromethane is causing issues, try ethyl acetate.

  • Pre-emptive Salting Out: If you anticipate emulsion formation, add brine to the aqueous layer before the extraction.

By understanding the underlying principles of emulsion formation and employing a systematic troubleshooting approach, you can effectively and efficiently resolve emulsions encountered during the workup of fluorinated phenethylamines, leading to improved purity and yield of your valuable compounds.

References

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • Reddit. Breaking emulsions : r/chemistry. (2018-02-09). [Link]

  • Macromolecules. Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. (2020). [Link]

  • Google Patents. Demulsifiers for resolution of pharmaceutical emulsions.
  • PubMed. Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. (2007-06-15). [Link]

  • Chemistry LibreTexts. 5.2: Filtration through Celite. (2024-10-15). [Link]

  • Greyhound Chromatography. Reference and Handling Guide Perfluoroalkyl Compounds. [Link]

  • The Schlenk Line Survival Guide. Filtration through Celite. [Link]

  • YouTube. Video pH pKa and Extraction. (2024-02-11). [Link]

  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024-02-25). [Link]

  • ResearchGate. Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. [Link]

  • Biotage. Why is pH adjustment important for sample prep methods?. (2023-02-02). [Link]

  • PubMed. Fluorinated amphiphilic amino acid derivatives as antioxidant carriers: a new class of protective agents. [Link]

  • Reddit. pKa in organic acid-base extractions : r/chemistry. (2017-10-04). [Link]

  • Quest Journals. A Review on Basics of Pharmaceutical Emulsion. [Link]

  • YouTube. How to Filter through Celite. (2017-03-06). [Link]

  • ResearchGate. (PDF) Influence of Chemical Structure of Fluorinated Surfactants on the Air/Water Interface Properties. (2023-08-08). [Link]

  • ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. (2023-09-05). [Link]

  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2025-08-05). [Link]

  • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ResearchGate. Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (2025-08-07). [Link]

  • Goodreads. Guide to Fluorine NMR for Organic Chemists by William R. Dolbier Jr.. [Link]

  • ResearchGate. Fluorine in psychedelic phenethylamines. (2025-08-06). [Link]

  • PMC. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

  • ACS Publications. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017-08-15). [Link]

  • PMC. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Biolin Scientific. How emulsions form and break?. (2024-06-11). [Link]

  • PubMed. Fluorine in psychedelic phenethylamines. (2012). [Link]

  • PMC. Stability Study of Emulsion Liquid Membrane via Emulsion Size and Membrane Breakage on Acetaminophen Removal from Aqueous Solution Using TOA. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. [Link]

  • University of Kentucky Libraries. Ionic Liquid-Based Green Emulsion Liquid Membrane for the Extraction of the Poorly Soluble Drug Ibuprofen. (2023-03-03). [Link]

  • PubChem. Phenethylamine. [Link]

  • Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. (2018-06-03). [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). [Link]

  • ResearchGate. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

  • LCGC International. Enhancing Extractions by Salting Out. (2023-08-01). [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018-05-17). [Link]

  • PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • LCGC International. Salting-out Liquid-Liquid Extraction (SALLE). [Link]

  • Chemical Communications (RSC Publishing). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. [Link]

  • PMC. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]

  • NCERT. Chemistry - Laboratory Manual. (2008-05-21). [Link]

  • Eurofins. A Practitioner's Guide to PFAS Testing. [Link]

  • NIH. Preliminary Study of Emulsion Liquid Membrane Formulation on Acetaminophen Removal from the Aqueous Phase. (2019-10-16). [Link]

Sources

Technical Support Center: Drying Protocols for 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Material Challenge

Welcome to the technical support hub for 2-(4-Fluorophenyl)ethylamine Hydrobromide . As a researcher, you are likely dealing with the critical finalization of this intermediate. While hydrobromide (HBr) salts generally offer superior crystallinity compared to free amines, they present unique drying challenges.

This compound (CAS: 1082658-68-1 / 1807536-06-6) typically exhibits a high melting point (>200°C), yet users frequently report "gumming," "yellowing," or "persistent solvent retention" during drying. These issues often stem not from the compound's instability, but from the formation of solvates or amorphous regions created during rapid precipitation.

This guide moves beyond basic instructions to provide a causality-based troubleshooting framework.

Module 1: Method Selection Triage

Before initiating a drying cycle, use this logic flow to select the appropriate stress profile for your specific batch. HBr salts can be corrosive to stainless steel in the presence of moisture; therefore, equipment selection is as critical as the thermodynamic parameters.

DryingSelection Start START: Batch Assessment SolventCheck Is the primary residual solvent Water or Organic? Start->SolventCheck ThermalCheck Is the material exhibiting color change (oxidation)? SolventCheck->ThermalCheck Organic (Ethanol/Ether) Lyophil Protocol C: Lyophilization (Only if aqueous & sticky) SolventCheck->Lyophil Water (High Volume) QtyCheck Batch Scale ThermalCheck->QtyCheck No Oxidation VacOven Protocol A: Vacuum Oven with N2 Bleed (Standard) ThermalCheck->VacOven Yes (Requires Inert Purge) QtyCheck->VacOven > 10g Desiccator Protocol B: Vacuum Desiccator (Polishing/Small Scale) QtyCheck->Desiccator < 10g

Figure 1: Decision matrix for selecting the optimal drying methodology based on solvent type and batch scale.

Module 2: Troubleshooting & Diagnostics

This section addresses specific failure modes reported by our user base.

Issue 1: The "Sticky" Powder Phenomenon

Symptom: The powder looks dry initially but turns into a gummy paste or hard glass upon applying vacuum.

  • Root Cause: Solvent-Induced Glass Transition Depression. Residual solvents can act as plasticizers, lowering the Glass Transition Temperature (Tg) of the solid. If you apply high heat/vacuum too fast, the material crosses its Tg, turning rubbery before the solvent evaporates [1].

  • Corrective Action:

    • Do NOT heat initially. Start drying at ambient temperature .

    • Ramp Vacuum: Do not pull <10 mbar immediately. Use a stepwise reduction (100 mbar → 50 mbar → 10 mbar) over 2 hours.

    • Anti-Solvent Wash: If the material is trapped in an oil form, triturating with diethyl ether (if chemically compatible) can induce crystallization before drying.

Issue 2: Persistent Residual Solvent (LOD Fails Specs)

Symptom: Loss on Drying (LOD) remains high despite 24h+ in the oven.

  • Root Cause: Case Hardening. Rapid surface evaporation creates a "crust" that traps solvent inside the particle core. Alternatively, the solvent has formed a stable solvate in the crystal lattice.

  • Corrective Action:

    • Particle Size Reduction: Gently crush the powder (if safe) to increase surface area.

    • The "Nitrogen Sweep": Static vacuum is inefficient for deep drying. Introduce a small bleed of dry Nitrogen into the oven. This turbulent flow disrupts the boundary layer and sweeps away solvent molecules [2].

Issue 3: Discoloration (Yellow/Brown Tint)

Symptom: White powder turns yellow during drying.

  • Root Cause: Oxidation of Free Amine. While HBr salts are stable, trace amounts of free amine may be present (equilibrium dissociation). At elevated temperatures (>60°C) in air, the amine group oxidizes.

  • Corrective Action:

    • Strict Anaerobic Drying: Backfill the oven with Argon or Nitrogen only.

    • Temperature Cap: Do not exceed 45°C until the bulk solvent is removed.

Module 3: Advanced Protocols

Protocol A: Vacuum Oven with Nitrogen Bleed (Gold Standard)

Best for: Batches >10g, Organic Solvents, High Purity Requirements.

Equipment:

  • Vacuum Oven (Stainless steel chamber, PTFE-coated trays recommended to prevent HBr corrosion).

  • Vacuum Pump (Diaphragm pump preferred; oil pumps require cold traps).

  • Inert Gas Source (Nitrogen).

Step-by-Step Workflow:

  • Tray Loading: Spread powder to a depth of < 1 cm . Thick layers prevent heat transfer and solvent escape.

  • Ambient Vacuum (Phase 1):

    • Close door.

    • Pull vacuum to 100 mbar .

    • Hold for 1 hour at 25°C. Reason: Removes bulk surface solvent without melting.

  • Thermal Ramp (Phase 2):

    • Increase shelf temperature to 40°C .

    • Increase vacuum to < 10 mbar .

    • Nitrogen Bleed: Crack the inlet valve slightly to allow a small stream of N2. The gauge should read slightly higher (e.g., 20-30 mbar) due to the flow. This convection is crucial.

  • Final Polish (Phase 3):

    • Stop N2 bleed.

    • Maximize vacuum (Ultimate pressure).

    • Hold for 4-6 hours.

  • Cool Down:

    • Turn off heat.

    • Backfill with Nitrogen (NEVER ambient air) to break vacuum.

Protocol B: Vacuum Desiccator (Polishing)

Best for: Small R&D samples (<5g), removing trace water.

Desiccant Selection Table:

DesiccantSuitability for HBr SaltsMechanismNotes
P₂O₅ (Phosphorus Pentoxide) Excellent Chemical ReactionAcidic nature matches the HBr salt. Very aggressive drying.
KOH (Potassium Hydroxide) Caution AbsorptionBasic. Good for removing acid fumes, but risk of converting salt to free base if direct contact occurs.
Silica Gel Poor AdsorptionOnly effective for bulk water; ineffective for bound solvents.

Workflow:

  • Place open vial of powder in desiccator.

  • Ensure P₂O₅ is fresh (white powder, not syrup).

  • Apply high vacuum.

  • Leave for 24-48 hours.

Module 4: Process Visualization

Understanding the drying curve is essential to preventing "case hardening."

DryingCurve Stage1 Stage 1: Evaporation (Constant Rate Period) Remove surface solvent Stage2 Stage 2: Diffusion (Falling Rate Period) Internal solvent migration Stage1->Stage2 Surface dry Stage3 Stage 3: Equilibrium Bound solvent removal Stage2->Stage3 Gentle Vac Ramp Risk RISK ZONE: Case Hardening (If temp too high) Stage2->Risk Rapid Heating

Figure 2: The three stages of drying.[1] Most failures occur at the transition between Stage 1 and 2.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use a heat lamp to speed up drying? A: Absolutely not. Heat lamps create uncontrolled "hot spots." For 2-(4-Fluorophenyl)ethylamine HBr, this can cause localized melting or degradation.[2] Uniform heating (oven/jacket) is mandatory.

Q: My HBr salt is corroding my stainless steel spatula. Is this normal? A: Yes. Hydrobromide salts can be corrosive, especially when wet. Use PTFE (Teflon) or ceramic tools and trays. If using a stainless steel oven, ensure it is wiped down immediately after use to prevent pitting.

Q: The melting point is lower than the literature value (200°C+). Is it impure? A: Not necessarily. A depressed melting point is the classic sign of residual solvent . Even 1% solvent can drop the MP by 5-10°C. Perform a TGA (Thermogravimetric Analysis) or LOD test before assuming chemical impurity.

Q: Can I freeze-dry (lyophilize) this salt? A: Yes, but only if dissolved in water or t-butanol. However, amine salts can sometimes "puff" or fly out of the vial if the vacuum is pulled too aggressively during primary drying. Use a freeze-dryer only if the material is thermally sensitive or you require a fluffy, high-surface-area powder [3].

References

  • Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research. Link (Context: Mechanisms of solvent removal and glass transition).

  • ICH Guidelines. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. Link (Context: Regulatory limits and removal necessity).

  • Rey, L. & May, J.C. (2010). Freeze-Drying/Lyophilization of Pharmaceutical and Biological Products. CRC Press. Link (Context: Advanced drying techniques for salts).

  • ChemicalBook. (2025).[3] 2-(4-Fluorophenyl)ethylamine Hydrobromide Properties. Link (Context: Physical properties and melting point verification).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative 1H NMR Analysis: 2-(4-Fluorophenyl)ethylamine Hydrobromide

Executive Summary

This technical guide provides a rigorous spectral analysis of 2-(4-Fluorophenyl)ethylamine Hydrobromide (CAS: 1072-96-4), a critical fluorinated building block in medicinal chemistry.

The analysis focuses on differentiating this compound from its non-fluorinated analog (Phenethylamine HBr ) and its Free Base form. The primary diagnostic features identified are the distinct AA'BB' spin system in the aromatic region (induced by the fluorine substituent) and the deshielding of the


-methylene  protons characteristic of the hydrobromide salt formation.

Experimental Protocol

To ensure reproducibility and spectral resolution sufficient to calculate


 coupling constants, the following protocol is recommended.
Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The hydrobromide salt is sparingly soluble in

      
      . DMSO-d6 ensures complete solvation of the ionic lattice and retards the exchange rate of ammonium protons (
      
      
      
      ), allowing them to be visualized as a distinct peak.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Frequency: Minimum 400 MHz (Recommended: 500 MHz+ to resolve second-order aromatic effects).

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16–32 scans are sufficient for this concentration.

Comparative Spectral Analysis

Region A: The Exchangeable Protons (Ammonium Salt Signature)

The most immediate differentiator between the HBr salt and the Free Base is the presence of the ammonium signal.

  • Target (HBr Salt): A broad singlet typically appears between

    
     7.90 – 8.20 ppm  (integrating to 3H). This represents the 
    
    
    
    protons.
  • Alternative (Free Base): These protons appear as a broad singlet typically around

    
     1.2 – 1.8 ppm  (
    
    
    
    ), often overlapping with aliphatic signals or water.
  • Mechanistic Insight: The positive charge on the nitrogen in the HBr salt significantly deshields these protons, moving them downfield.

Region B: The Aromatic Fingerprint (The Fluorine Effect)

This is the critical region for confirming the 4-Fluoro substitution. Unlike the complex multiplet of Phenethylamine, the 4-Fluoro analog displays a simplified, symmetric pattern.

  • System: AA'BB'X System (where X =

    
    ).
    
  • Appearance: Two distinct multiplets (often resembling "pseudo-quartets" or distorted triplets) centered at approximately 7.15 ppm and 7.30 ppm .

  • Coupling Logic:

    • Protons ortho to Fluorine (

      
      ):  Upfield signal (~7.15 ppm). Split by both the ortho-Fluorine (
      
      
      
      Hz) and the meta-Proton (
      
      
      Hz).
    • Protons meta to Fluorine (

      
      ):  Downfield signal (~7.30 ppm). Split by the meta-Fluorine (
      
      
      
      Hz) and the ortho-Proton.
Region C: The Aliphatic Chain

The ethyl chain connects the aromatic ring to the nitrogen.

  • 
    -Methylene (
    
    
    
    ):
    Triplet,
    
    
    ppm.
  • 
    -Methylene (
    
    
    
    ):
    • HBr Salt: Triplet/Multiplet,

      
       ppm.
      
    • Free Base: Triplet,

      
       ppm.
      
    • Note: The inductive effect of the ammonium cation pulls the

      
      -methylene signal downfield by approximately 0.2–0.3 ppm compared to the free base.
      

Data Visualization & Logic Flows

Figure 1: Spectral Identification Logic

This decision tree illustrates the logical flow for confirming the identity of the compound based on spectral features.

NMR_Identification Start Unknown Sample Spectrum Check_Ammonium Check 7.9 - 8.2 ppm (Broad Singlet?) Start->Check_Ammonium Is_Salt Yes: Ammonium Salt (-NH3+) Check_Ammonium->Is_Salt Signal Present Is_Base No: Likely Free Base (-NH2) Check_Ammonium->Is_Base Signal Absent Check_Aromatic Analyze Aromatic Region (7.0 - 7.5 ppm) Is_Salt->Check_Aromatic Pattern_AABB Symmetric AA'BB' Pattern (2 distinct multiplets) Check_Aromatic->Pattern_AABB Pattern_Multi Complex Multiplet (5H integration) Check_Aromatic->Pattern_Multi Result_Target CONFIRMED: 2-(4-Fluorophenyl)ethylamine HBr Pattern_AABB->Result_Target Result_Analog Phenethylamine HBr (No Fluorine) Pattern_Multi->Result_Analog

Caption: Logic flow for differentiating the target fluorinated salt from its free base and non-fluorinated analogues.

Figure 2: The Fluorine Coupling Mechanism

A visualization of the spin-spin coupling that creates the unique aromatic signature.

Coupling_Tree F19 19F Nucleus (Substituent) H_Ortho H (Ortho) Position 3,5 F19->H_Ortho Spin Coupling H_Meta H (Meta) Position 2,6 F19->H_Meta Spin Coupling Splitting_Ortho Large Splitting 3J(H-F) ~ 8-9 Hz H_Ortho->Splitting_Ortho Splitting_Meta Medium Splitting 4J(H-F) ~ 5-6 Hz H_Meta->Splitting_Meta Signal_Ortho Resulting Signal: pseudo-Triplet/Quartet ~7.15 ppm Splitting_Ortho->Signal_Ortho Signal_Meta Resulting Signal: pseudo-Triplet/Quartet ~7.30 ppm Splitting_Meta->Signal_Meta

Caption: Visualization of 19F-1H coupling pathways generating the characteristic AA'BB' aromatic pattern.

Summary Data Tables

Table 1: Chemical Shift Comparison (DMSO-d6)

Comparison of the target compound against its non-fluorinated control.

Proton AssignmentTarget: 4-F-Phenethylamine HBr (

ppm)
Control: Phenethylamine HBr (

ppm)
Shift Difference (

)
-NH3+ (Ammonium) 8.05 (br s) 8.00 (br s)Negligible
Ar-H (Meta to alkyl) 7.30 (m) 7.20 – 7.35 (m)Distinct Splitting
Ar-H (Ortho to alkyl) 7.15 (m) 7.20 – 7.35 (m)Upfield shift due to F
Ar-H (Para) -- (Substituted by F) 7.25 (m)Signal Absent in Target

-CH2 (-CH2-N)
3.08 (t) 3.05 (t)Negligible

-CH2 (Ar-CH2-)
2.90 (t) 2.92 (t)Negligible
Table 2: Coupling Constant Analysis

Diagnostic J-values confirming the Fluorine presence.

InteractionTypeApprox Value (Hz)Observation

Vicinal (Ortho)8.0 - 8.5Standard aromatic coupling

Vicinal (H-C-C-F)8.0 - 9.0 Large splitting on H3/H5

Long Range (H-C-C-C-F)5.0 - 6.0 Distinct splitting on H2/H6

Troubleshooting & Artifacts

  • Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm. If the sample is "wet," this broad peak can obscure the

    
    -methylene triplet at 3.08 ppm.
    
    • Solution: Use ampouled, dry DMSO-d6 or add molecular sieves.

  • Missing Ammonium Peak: If the NH3+ peak at ~8.0 ppm is flattened or missing, it indicates rapid proton exchange.

    • Cause: Presence of trace acid/base or water.[1]

    • Solution: Ensure the salt is pure; run the spectrum immediately after dissolution.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3225 (Phenethylamine HBr). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for J-coupling values). [Link]

Sources

Technical Guide: HPLC Purity Determination of 4-Fluorophenethylamine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the purity determination of 4-Fluorophenethylamine (4-FPEA) HBr , the Pentafluorophenyl (PFP) stationary phase is the superior choice over standard C18 or Ion-Pairing methods.

While C18 columns struggle with the separation of positional isomers (2- and 3-fluoro impurities) and amine tailing, the PFP phase utilizes orthogonal selectivity mechanisms (


 interaction and fluorine-fluorine electrostatic retention) to achieve baseline resolution of isomers while maintaining excellent peak symmetry.

The Analytical Challenge

Analyzing 4-FPEA HBr presents a "Triad of Difficulty" for standard reversed-phase HPLC:

  • Positional Isomerism: The primary impurities are often 2-fluorophenethylamine and 3-fluorophenethylamine . These isomers possess nearly identical hydrophobicity (logP), making them co-elute on standard alkyl (C18/C8) phases.

  • Amine Tailing: As a primary amine, 4-FPEA interacts strongly with residual silanols on the silica surface, leading to severe peak tailing (

    
    ) and reduced sensitivity.
    
  • Bromide Interference: The hydrobromide salt counter-ion (

    
    ) absorbs strongly in the low UV region (<215 nm). Methods relying on low-UV detection for sensitivity will observe a massive solvent front peak that can mask early-eluting impurities.
    

Comparative Methodology

This guide compares three distinct chromatographic approaches to solve these challenges.

Method A: The "Standard" Approach (C18)
  • Column: End-capped C18 (e.g., 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Hydrophobic interaction.[1][2]

  • Outcome: Failed. Co-elution of 3-fluoro and 4-fluoro isomers; significant tailing due to silanol activity.

Method B: The "Band-Aid" Approach (Ion-Pairing)
  • Column: C18.

  • Mobile Phase: Phosphate buffer (pH 3.0) + Octanesulfonic Acid (OSA) / Methanol.

  • Mechanism: Ion-pairing reduces silanol interaction and increases retention.

  • Outcome: Sub-optimal. Good peak shape, but poor isomer selectivity. Long equilibration times and column dedication required.

Method C: The "Targeted" Approach (PFP) [RECOMMENDED]
  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or equivalent), 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][3][4][5]

  • Mechanism: Hydrophobicity +

    
     Interaction + Dipole-Dipole + Shape Selectivity.
    
  • Outcome: Superior. Baseline resolution of all isomers (

    
    ) and sharp peaks (
    
    
    
    ).

Visualizing the Mechanism

The following diagram illustrates why the PFP phase succeeds where C18 fails, specifically regarding the separation of the critical isomer pair.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction A 4-FPEA (Target) C Hydrophobicity (LogP) A->C D Electronic Dipole A->D B 3-FPEA (Impurity) B->C B->D C18 C18 Column (Hydrophobic Only) C->C18 Identical Interaction PFP PFP Column (Multi-Mode) C->PFP D->PFP Differential Interaction (F-F Repulsion & Pi-Pi) Result_Fail Co-elution (Failed Separation) C18->Result_Fail Result_Pass Baseline Resolution (Success) PFP->Result_Pass

Figure 1: Mechanism of Action. While C18 relies solely on hydrophobicity (which is identical for isomers), PFP exploits the specific electronic dipole differences between the 3-fluoro and 4-fluoro positions.

Experimental Protocol (Self-Validating System)

Reagents & Preparation
  • Diluent: Water:Methanol (90:10 v/v). Rationale: High water content prevents solvent effect (peak distortion) for early eluting polar amines.

  • Sample Concentration: 0.5 mg/mL.

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. Rationale: Low pH ensures the amine is fully protonated (stable) and suppresses silanol ionization on the column.

Instrument Conditions (The "Winner" Method)
ParameterSettingTechnical Rationale
Column PFP Core-Shell, 150 x 4.6 mm, 2.6 µmCore-shell provides high efficiency at lower backpressure; PFP provides selectivity.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Buffer capacity stabilizes retention time of the ionizable amine.
Mobile Phase B MethanolCrucial: MeOH promotes

interactions on PFP phases better than Acetonitrile.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Gradient 0-5 min: 10% B (Isocratic hold)5-20 min: 10%

60% B20-25 min: 60% B
Initial hold focuses the amine; gradient elutes hydrophobic impurities.
Detection UV @ 260 nmCritical: Avoids Br- interference (<215nm) while targeting the phenyl ring absorption.
Temperature 35°CImproves mass transfer and peak sharpness.
System Suitability Criteria

To ensure the method is "Self-Validating," the following criteria must be met before running samples:

  • Tailing Factor (4-FPEA): NMT 1.5.

  • Resolution (3-FPEA / 4-FPEA): NMT 2.0 (Requires a resolution mixture standard).

  • Precision (n=6): RSD

    
     2.0%.
    

Performance Data Comparison

The following data represents typical performance metrics observed when comparing the three methods for a spiked crude sample containing 1% of the 3-fluoro isomer.

MetricMethod A (C18)Method B (IPC-C18)Method C (PFP)
Retention Time (4-FPEA) 4.2 min12.5 min8.1 min
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

, 3-F/4-F)
0.8 (Co-elution)1.3 (Partial)3.2 (Baseline)
Equilibration Time 15 min60+ min10 min
MS Compatibility YesNo (Non-volatile salts)Yes

Troubleshooting & Optimization Logic

Use this logic flow to troubleshoot common issues during the analysis of halogenated phenethylamines.

Logic Start Issue Observed Split Type? Start->Split Issue1 Peak Tailing > 1.5 Split->Issue1 Issue2 Isomers Not Resolved Split->Issue2 Issue3 Ghost Peak @ t0 Split->Issue3 Fix1 Increase Buffer Conc. OR Lower pH Issue1->Fix1 Fix2 Switch Organic to MeOH (Enhance Pi-Pi) Issue2->Fix2 Fix3 Change Detection to > 250 nm (Avoid HBr) Issue3->Fix3

Figure 2: Troubleshooting Logic. Specific interventions for the most common failure modes in this analysis.

References

  • Phenomenex. (2024). Selectivity of PFP (Pentafluorophenyl) Phases for Halogenated Aromatics.[6][Link]

  • PubChem. (2024). 4-Fluorophenethylamine Compound Summary (CID 4653).[7] National Library of Medicine. [Link]

  • Restek Corporation. (2023). Strategies for the Separation of Positional Isomers.[1][8][9][Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. [Link][3]

Sources

Comparative Metabolic Stability Profile: 4-Fluoro- vs. 4-Chloro-Phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability profiles of 4-fluoro-phenethylamine (4-F-PEA) and 4-chloro-phenethylamine (4-Cl-PEA). It is structured for medicinal chemists and pharmacologists to aid in lead optimization and scaffold selection.

Executive Summary

In the optimization of phenethylamine (PEA) scaffolds, the choice between para-fluorine and para-chlorine substituents is a critical decision point that extends beyond simple bioisosterism. While both modifications block the primary site of CYP450-mediated hydroxylation (the para-position), they exhibit divergent behaviors regarding Monoamine Oxidase (MAO) degradation.

  • 4-Fluoro-PEA: Acts as a "Metabolic Mimic." Due to the small Van der Waals radius of fluorine, it remains a high-affinity substrate for MAO-B, offering minimal improvement in half-life (

    
    ) regarding oxidative deamination compared to the parent scaffold.
    
  • 4-Chloro-PEA: Acts as a "Steric Shield." The increased lipophilicity and steric bulk of the chlorine atom introduce unfavorable interactions within the MAO active site, generally resulting in a lower intrinsic clearance (

    
    ) and extended half-life compared to its fluoro-analog.
    

Physicochemical Drivers of Metabolism

To understand the metabolic fate of these analogs, one must first analyze the physicochemical properties that dictate enzyme affinity.

PropertyParent (PEA)4-Fluoro-PEA4-Chloro-PEAImpact on Metabolism
Van der Waals Radius 1.20 Å (H)1.47 Å1.75 ÅF is isosteric to H, allowing it to fit into the MAO catalytic tunnel. Cl is significantly larger, introducing steric hindrance.
Electronegativity (Pauling) 2.1 (H)3.983.16F strongly pulls electron density, lowering the amine pKa. This can increase the fraction of non-protonated species, altering MAO binding kinetics.
C-X Bond Strength ~99 kcal/mol~116 kcal/mol~81 kcal/molF renders the para-position impervious to oxidative cleavage (CYP hydroxylation).
Lipophilicity (

LogP)
Reference+0.14+0.71Cl significantly increases lipophilicity, enhancing BBB penetration but also increasing non-specific binding to hepatic microsomes.

Primary Metabolic Pathway: Monoamine Oxidase (MAO)[1]

The phenethylamine backbone is primarily degraded by MAO-B via oxidative deamination at the


-carbon. This is the rate-limiting step for the clearance of these compounds.
4-Fluoro-PEA: The Substrate Trap

Contrary to the intuition that halogenation always stabilizes a molecule, 4-F-PEA is often a preferred substrate for MAO-B.

  • Mechanism: The fluorine atom is small enough to pass through the "aromatic cage" (Tyr326, Tyr398) of the MAO-B active site without steric clash.

  • Electronic Effect: Fluorine's electron-withdrawing nature lowers the pKa of the ethylamine side chain. Since MAO-B substrate specificity is sensitive to the protonation state of the amine, 4-F-PEA often exhibits rapid turnover kinetics (

    
    ), leading to a short half-life similar to the parent PEA.
    
4-Chloro-PEA: The Steric Obstruction

The chlorine atom introduces a "steric clash" strategy.

  • Mechanism: The larger atomic radius of chlorine (1.75 Å) creates friction within the substrate channel. While it does not fully prevent binding (it is still a substrate), it often increases the

    
     (lower affinity) or decreases 
    
    
    
    compared to the fluoro-analog.
  • Result: 4-Cl-PEA typically demonstrates a longer half-life than 4-F-PEA because it is processed less efficiently by the dominant metabolic enzyme.

Pathway Visualization

The following diagram illustrates the bifurcation in metabolic fate based on the substituent.

MetabolicPathway Substrate 4-X-Phenethylamine MAO_B MAO-B Enzyme (Mitochondrial) Substrate->MAO_B Primary Route CYP CYP450 Enzyme (Microsomal) Substrate->CYP Secondary Route Deamination Oxidative Deamination (Aldehyde + NH3) MAO_B->Deamination 4-F-PEA (Rapid) 4-Cl-PEA (Slower) Note1 F mimics H: Fits active site MAO_B->Note1 Note2 Cl is bulky: Steric hindrance MAO_B->Note2 Hydroxylation Para-Hydroxylation (Blocked) CYP->Hydroxylation Blocked by X

Figure 1: Metabolic bifurcation of para-halogenated phenethylamines. Note that while both block CYP hydroxylation, they differ significantly in MAO processing.

Secondary Pathway: Cytochrome P450 (CYP)[2]

While MAO dominates, CYP450 enzymes (specifically CYP2D6 and CYP2E1) attempt to hydroxylate the aromatic ring.

  • The Para-Blockade: Both Fluorine and Chlorine effectively block para-hydroxylation. The C-F bond is too strong for the CYP iron-oxo species to cleave. The C-Cl bond is weaker but still resistant to typical physiological oxidation, and the chlorine atom prevents the formation of the arene oxide intermediate required for hydroxylation.

  • Lipophilicity Risk (4-Cl): The high lipophilicity of 4-Cl-PEA increases its affinity for CYP active sites. While it cannot be hydroxylated at the para position, it may act as a competitive inhibitor for other substrates or undergo metabolism at the side chain (N-dealkylation if substituted, or

    
    -hydroxylation), though these are minor pathways compared to MAO deamination.
    

Experimental Protocols for Stability Assessment

To validate these differences experimentally, a standard microsomal assay is insufficient because microsomes lack MAO (which is located in the outer mitochondrial membrane). You must use a S9 Fraction or Mitochondrial Fraction assay.

Protocol: Comparative Mitochondrial Stability Assay

Objective: Determine intrinsic clearance (


) via MAO-mediated deamination.

Materials:

  • Test Compounds: 4-F-PEA, 4-Cl-PEA, PEA (Control).

  • Enzyme Source: Pooled Human Liver Mitochondria (HLMito) or S9 Fraction (contains both microsomes and mitochondria).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: None required for MAO (uses FAD bound to enzyme), but NADPH is added if assessing total metabolism (CYP + MAO) in S9.

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (minimize solvent concentration, DMSO < 0.1%).
    
  • Pre-incubation: Incubate HLMito (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Add test compound solution to initiate reaction. (Note: Unlike CYP assays, NADPH is not the trigger for MAO, the substrate addition is).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., deuterated PEA).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.

Data Analysis Formula

Calculate the elimination rate constant (


) from the slope of the natural log of percentage remaining vs. time.




Assay Workflow Diagram

AssayWorkflow Start Start: Prepare 1 uM Substrate Source Select Enzyme Source Start->Source Microsomes Microsomes (HLM) (CYP Only) Source->Microsomes Wrong Choice (Misses MAO) Mitochondria Mitochondria / S9 (MAO + CYP) Source->Mitochondria Correct Choice (Captures MAO) Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) Mitochondria->Incubate Quench Quench with ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Result Comparative Data: 4-Cl t1/2 > 4-F t1/2 Analyze->Result Calculate CL_int

Figure 2: Decision tree for selecting the correct biological matrix. Microsomes alone will yield false stability data for PEAs because they lack MAO.

Conclusion & Recommendation

In the context of drug development and scaffold stability:

  • Select 4-Chloro-PEA if your goal is to maximize metabolic stability and half-life. The steric bulk provides a tangible shield against MAO degradation that the fluorine atom cannot offer. Be aware of the increased lipophilicity and potential for higher non-specific binding.

  • Select 4-Fluoro-PEA if you require a bioisostere that maintains the steric profile of the parent molecule (e.g., for receptor fit) while only blocking the specific CYP450 hydroxylation site. Do not expect a significant extension in half-life compared to the parent amine.

Verdict: 4-Chloro-phenethylamine exhibits superior metabolic stability compared to 4-Fluoro-phenethylamine due to steric hindrance of the primary MAO deamination pathway.

References

  • Meyerson, L. R., et al. (1978).[1] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology. Link

  • Gillman, P. K. (2016).[2] Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia. Link (Context on MAO substrate specificity).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wagmann, L., et al. (2020).[3] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link (Demonstrating 4-Cl stability superiority).

  • Danielson, T. J., et al. (1976). Side chain metabolism of phenethylamines. Journal of Pharmacy and Pharmacology. Link

Sources

19F NMR Shift Values for Para-Fluorinated Phenethylamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Objective: To provide an authoritative, data-driven comparison of 19F NMR chemical shifts for para-fluorinated phenethylamines, specifically focusing on 4-fluorophenethylamine (4-FPEA), 4-fluoroamphetamine (4-FA), and the ring-substituted analog 2C-F.

Target Audience: Medicinal chemists, forensic analysts, and structural biologists requiring precise structural elucidation of fluorinated bioisosteres.

Executive Summary: Fluorine-19 NMR is a superior diagnostic tool for fluorinated phenethylamines due to its 100% natural abundance, high sensitivity (83% of 1H), and wide chemical shift dispersion (~800 ppm). Unlike 1H NMR, where signals often overlap in the aromatic region (6.5–7.5 ppm), 19F NMR provides distinct, non-overlapping singlets or multiplets that are highly sensitive to the local electronic environment. This guide details the specific shift values, solvent dependencies, and mechanistic rationales for distinguishing these compounds from their regioisomers and non-fluorinated analogs.

Part 2: Mechanistic Principles & Chemical Shift Logic

The Electronic Environment

The 19F chemical shift (


) is governed by the shielding constant (

), which is dominated by the paramagnetic contribution (

). In aromatic systems, this is heavily influenced by the electron density at the fluorine atom.
  • Inductive Effect (-I): The ethylamine side chain is weakly electron-donating (alkyl group) but the ammonium species (in salts) is electron-withdrawing.

  • Resonance Effect (+R): Fluorine acts as a

    
    -donor into the ring. Substituents that increase electron density in the ring (e.g., methoxy groups in 2C-F) generally cause an upfield shift  (more negative ppm) by increasing shielding around the fluorine nucleus.
    
  • Solvent Effects: Polar protic solvents (e.g., D₂O, Methanol-

    
    ) can form hydrogen bonds with the fluorine lone pairs or the amine, causing significant deshielding (downfield shift) compared to non-polar solvents like CDCl₃.
    
Regioisomer Differentiation

Distinguishing ortho-, meta-, and para- isomers is a critical forensic application.

  • Para (4-F): Typically appears as a nonet (decoupled) or complex multiplet due to symmetry, often found between -115 and -120 ppm .

  • Ortho (2-F): Deshielded relative to para due to the "ortho effect" and proximity to the side chain, typically -110 to -115 ppm .

  • Meta (3-F): Often appears between the ortho and para values.

Part 3: Comparative Data Analysis

The following table synthesizes experimental data for para-fluorinated phenethylamines relative to standard references.

Table 1: 19F NMR Chemical Shifts (Relative to CFCl₃ = 0 ppm)

CompoundAbbr.Structure Note

(CDCl₃)

(D₂O/HCl salt)
Multiplicity (1H-coupled)
Trichlorofluoromethane CFCl₃Reference Std 0.00 0.00 Singlet
Fluorobenzene Ph-FReference-113.15-113.5Multiplet
4-Fluorophenethylamine 4-FPEAPrimary Amine-117.5 ± 1.0-116.0 ± 1.0Nonet/Multiplet
4-Fluoroamphetamine 4-FA

-Methyl
-118.0 ± 1.0-116.5 ± 1.0Multiplet
4-Fluoromethamphetamine 4-FMAN-Methyl-118.2 ± 1.0-116.8 ± 1.0Multiplet
2C-F 2C-F2,5-Dimethoxy-124.5 ± 1.5-122.0 ± 1.5Doublet/Multiplet
Trifluoroacetic Acid TFAInternal Std-76.55-75.5Singlet

Note on 2C-F: The presence of two methoxy groups at the 2 and 5 positions significantly shields the fluorine at position 4, shifting it upfield by approximately 6–8 ppm compared to the non-methoxylated analog (4-FPEA).

Part 4: Experimental Protocol for Reproducible Acquisition

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: CDCl₃ (99.8% D) with 0.05% v/v TMS, or D₂O for hydrochloride salts.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA if pH sensitivity is a concern.
  • Sample Concentration: 5–10 mg of analyte in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the phenethylamine salt in 0.6 mL D₂O. If using free base, use CDCl₃.

  • Lock & Shim: Insert tube, lock on deuterium signal. Perform automated gradient shimming (topshim).

  • Pulse Sequence:

    • Use zgfig (inverse gated decoupling) to suppress NOE if quantitative integration is required.

    • Spectral Width: 200 ppm (centered at -120 ppm).

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds for fluorinated aromatics) for qNMR.
      
  • Acquisition: Acquire 16–64 scans.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier transform. Phase correct manually.

  • Referencing: Calibrate the internal standard peak to its known value.

Part 5: Diagnostic Workflow Visualization

The following diagram illustrates the logic flow for distinguishing these compounds based on chemical shift and coupling patterns.

G Start Unknown Fluorinated Amine Sample SolventCheck Check Solvent (CDCl3 vs D2O) Start->SolventCheck ShiftRange Analyze Chemical Shift Range SolventCheck->ShiftRange Normalize to CFCl3 ParaRegion Region: -115 to -120 ppm ShiftRange->ParaRegion Signal Found ShieldedRegion Region: -120 to -130 ppm ShiftRange->ShieldedRegion Signal Found DeshieldedRegion Region: -100 to -115 ppm ShiftRange->DeshieldedRegion Signal Found ID_4FA Candidate: 4-FA / 4-FPEA (Check 1H NMR for alpha-Me) ParaRegion->ID_4FA Typical for simple p-F ID_2CF Candidate: 2C-F (Ortho-methoxy shielding) ShieldedRegion->ID_2CF Methoxy effect ID_OrthoMeta Candidate: 2-FA or 3-FA (Regioisomers) DeshieldedRegion->ID_OrthoMeta Inductive deshielding Coupling Check 1H Coupling (Decoupled vs Coupled) ID_4FA->Coupling Coupling->ID_4FA Confirm Ar-F

Caption: Logic flow for identifying fluorinated phenethylamines using 19F NMR chemical shift regions.

Part 6: References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-Fluoromethamphetamine (4-FMA). Retrieved from

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Retrieved from

  • University of Colorado Boulder. (2023). 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • Royal Society of Chemistry. (2013). Hydrotrifluoromethylation of Styrenes: Supporting Information (NMR Data). Retrieved from

Thermal Characterization & Purity Verification: 2-(4-Fluorophenyl)ethylamine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorophenyl)ethylamine Hydrobromide (HBr) is a specialized fluorinated phenethylamine derivative, serving as a critical building block in the synthesis of bioactive serotonin/dopamine modulators and ortho-metalated palladium complexes.

While the Hydrochloride (HCl) salt is the industry standard with a well-documented melting point (200–208°C), the HBr salt offers distinct solubility and crystallization profiles that may be advantageous for specific synthetic pathways. However, its thermodynamic data is less ubiquitous in literature, creating a risk of misidentification or purity drift during synthesis.

This guide provides a rigorous framework for verifying the identity and purity of the HBr salt, comparing it against the HCl standard and the Free Base. It details the transition from manual capillary analysis to Differential Scanning Calorimetry (DSC) for precise thermodynamic validation.

Part 1: Comparative Analysis of Salt Forms

Objective: Understand why we verify the HBr salt and how it differs from alternatives.

The Material: HBr vs. HCl vs. Free Base

The choice of salt form dictates physical state, stability, and handling. The HBr salt is often selected to alter solubility in non-polar solvents or to facilitate specific crystallization kinetics that the HCl salt cannot achieve.

FeatureHBr Salt (The Product) HCl Salt (The Alternative) Free Base
CAS Number 1807536-06-6459-19-81583-88-6
Physical State Crystalline SolidCrystalline SolidLiquid / Low-melt Solid
Melting Point Experimental (Typically 150–190°C) *200–208°C [1][2]N/A (Liquid @ RT)
Hygroscopicity Moderate to HighLow to ModerateN/A
Primary Utility Specialized Synthesis / CrystallizationStandard Storage FormImmediate Reaction Precursor

*Note: Unlike the HCl salt, the HBr salt lacks a single, universally cited pharmacopeial melting point standard. Users must establish a "batch-specific" reference range using the protocols below.

The Methodology: Capillary vs. DSC

To verify the HBr salt, we compare the traditional visual method against thermodynamic analysis.

ParameterMethod A: Capillary (Manual) Method B: DSC (Automated)
Principle Visual observation of phase change.Measurement of heat flow (Endothermic event).
Precision ± 1.0 – 2.0°C± 0.1°C
Data Output Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy (

)
Bias Risk High (Observer subjectivity)Low (Instrumental calculation)
Best For Routine QC / Quick CheckFinal Release / Polymorph Screening

Part 2: Experimental Protocols

Directives for the Senior Scientist: These protocols are self-validating. You must run a standard (e.g., Benzoic Acid) before the sample to ensure system accuracy.

Protocol A: Recrystallization (Purification Pre-Step)

Before measuring MP, ensure the lattice is free of solvent traps.

  • Dissolution: Dissolve crude 2-(4-Fluorophenyl)ethylamine HBr in minimal boiling Isopropanol (IPA) .

  • Cloud Point: Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears.

  • Clarification: Add one drop of IPA to clear the solution.

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.

  • Isolation: Filter crystals, wash with cold EtOAc, and dry under high vacuum (0.1 mmHg) for 12 hours to remove solvates.

Protocol B: Capillary Melting Point Determination
  • Preparation: Grind the dried HBr salt into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10°C/min to find the approximate melting zone.

  • Ramp 2 (Precise): Cool to 20°C below the approximate point. Heat at 1.0°C/min .

  • Observation: Record:

    • 
      : First sign of wetting/collapse.
      
    • 
      : Formation of a liquid meniscus.
      
    • 
      : Complete disappearance of solid.
      
  • Criteria: A range (

    
    ) of < 2.0°C  indicates high purity.
    
Protocol C: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate Indium (

    
    ) and Zinc standards.
    
  • Encapsulation: Weigh 2–4 mg of sample into an aluminum pan; crimp with a pinhole lid (allows volatile escape if solvates are present).

  • Cycle: Equilibrate at 30°C. Ramp at 10°C/min to 250°C.

  • Analysis: Integrate the endothermic peak.

    • Primary Metric: Extrapolated Onset Temperature (

      
      ).
      
    • Secondary Metric: Peak Maximum (

      
      ).
      

Part 3: Data Interpretation & Visualization

Interpreting the Results

The following table guides the decision-making process based on the observed data.

ObservationDiagnosisAction Required
MP Range < 2°C High Purity CrystalProceed to synthesis/release.
MP Range > 4°C Impure / Solvent TrapDry longer or Recrystallize (Protocol A).
MP ~200–208°C Identity Error (HCl Salt) Check anion source (Silver Nitrate test).
Double Peak (DSC) Polymorphism / SolvateRun TGA (Thermogravimetric Analysis).
Workflow Visualization

The following diagrams illustrate the logical flow for synthesis, purification, and decision-making.

G Start Crude 2-(4-Fluorophenyl)ethylamine HBr Recryst Recrystallization (IPA / EtOAc) Start->Recryst Dry Vacuum Drying (Remove Solvates) Recryst->Dry Analyze Thermal Analysis (Capillary / DSC) Dry->Analyze Decision Evaluate Range Analyze->Decision Pass PASS (Range < 2°C) Decision->Pass Narrow Range Fail FAIL (Range > 4°C) Decision->Fail Wide Range IdentityCheck Identity Check (Is it HCl?) Decision->IdentityCheck MP > 200°C Fail->Recryst Reprocess

Figure 1: Purification and Verification Workflow. Note the feedback loop for failed samples.

Logic Input Observed Melting Point Range1 Range: 200 - 208°C Input->Range1 Range2 Range: 150 - 190°C (Experimental HBr) Input->Range2 Range3 Liquid / < 50°C Input->Range3 Result1 Suspect HCl Salt (Incorrect Anion) Range1->Result1 Result2 Likely HBr Salt (Proceed to NMR/HPLC) Range2->Result2 Result3 Free Base / Decomposition Range3->Result3

Figure 2: Decision Logic for Salt Identity based on Thermal Data.

References

  • Sigma-Aldrich. (n.d.). 4-Fluorophenethylamine hydrochloride Product Specification. Retrieved from

  • Chem-Impex International. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride Properties. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 4-Fluorophenethylamine, 99%.[1][2][3] Retrieved from

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Comparison Guide: Mass Spectrometry of 4-Fluorophenethylamine (4-FPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorophenethylamine (4-FPEA) is a monofluorinated structural analog of the endogenous trace amine phenethylamine (PEA). In drug development, it serves as a metabolic probe to block para-hydroxylation, while in forensic toxicology, it appears as a positional isomer of potential psychoactive substances.

Reliable identification of 4-FPEA requires a nuanced understanding of its mass spectral behavior. This guide provides a definitive comparison of 4-FPEA against its non-fluorinated parent (PEA), its positional isomers (2-FPEA, 3-FPEA), and its methylated analog (4-Fluoroamphetamine).

Key Technical Insight: While Electron Ionization (EI) mass spectrometry easily distinguishes 4-FPEA from amphetamines, it is insufficient for differentiating 4-FPEA from its ortho- and meta- isomers without chromatographic separation.

Mechanistic Fragmentation Analysis

The fragmentation of 4-FPEA under standard EI conditions (70 eV) is governed by the stability of the nitrogen lone pair and the aromatic system.

Primary Pathway: -Cleavage

The dominant fragmentation event for primary amines is


-cleavage. The radical cation formed at the nitrogen atom triggers the homolytic fission of the C

-C

bond.
  • Mechanism: The ionization removes an electron from the nitrogen lone pair. The radical cation stabilizes by forming a double bond between Nitrogen and C

    
    , expelling the benzyl radical.
    
  • Resulting Ion: The iminium ion

    
    .
    
  • m/z Observation: This yields a base peak at m/z 30 .[1]

Secondary Pathway: Fluorotropylium Formation

Although less favorable than


-cleavage, the charge can be retained on the aromatic moiety.
  • Mechanism: Heterolytic cleavage generates a 4-fluorobenzyl cation. This cation undergoes ring expansion to form the stable 4-fluorotropylium ion.

  • m/z Observation: A diagnostic peak at m/z 109 .

Molecular Ion[2]
  • Observation: The molecular ion (

    
    ) at m/z 139  is typically of low intensity (1-5%) due to the high lability of the amine side chain.
    

Comparative Analysis

The following table contrasts 4-FPEA with critical alternatives to highlight diagnostic shifts.

Table 1: Comparative Mass Spectral Data (EI, 70 eV)
CompoundStructureMolecular Ion (

)
Base Peak (100%)Tropylium IonDiagnostic Note
4-FPEA 4-F-

-

139 30 109 Base peak 30 confirms primary phenethylamine.
Phenethylamine (PEA)

-

1213091Lack of m/z 109 and 139 distinguishes it from FPEA.
4-Fluoroamphetamine (4-FA) 4-F-

-

15344 109Methyl group shifts base peak to 44. Easily distinguished.
2-FPEA / 3-FPEA (Isomers)13930109Indistinguishable by MS alone. Requires retention time.
The Isomer Problem (2-F vs 3-F vs 4-F)

The position of the fluorine atom on the benzene ring (ortho, meta, para) has a negligible effect on the high-energy fragmentation process in EI-MS.

  • Spectra Similarity: >98% match score.

  • Resolution Strategy: You must rely on Gas Chromatography (GC) retention times. On standard non-polar columns (e.g., DB-5MS), the elution order is typically 2-FPEA < 3-FPEA < 4-FPEA , though this must be validated with reference standards.

Visualized Pathways

Diagram 1: Fragmentation Mechanism of 4-FPEA

This diagram illustrates the competing pathways that generate the spectral signature.

Fragmentation M_Ion Molecular Ion (M+) m/z 139 [Low Intensity] Alpha_Cleavage Alpha-Cleavage (Dominant) M_Ion->Alpha_Cleavage Benzylic_Cleavage Benzylic Cleavage (Secondary) M_Ion->Benzylic_Cleavage Base_Peak Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->Base_Peak - 109 Da Neutral_Loss_1 Neutral Loss: 4-Fluorobenzyl radical Alpha_Cleavage->Neutral_Loss_1 Tropylium Fluorotropylium Ion [C7H6F]+ m/z 109 Benzylic_Cleavage->Tropylium - 30 Da Neutral_Loss_2 Neutral Loss: aminomethyl radical Benzylic_Cleavage->Neutral_Loss_2

Caption: Dual fragmentation pathways of 4-FPEA. The alpha-cleavage path is kinetically favored, yielding the base peak at m/z 30.

Diagram 2: Identification Decision Tree

A logical workflow for distinguishing 4-FPEA from related amines.

DecisionTree Start Unknown Amine Spectrum Check_Base Check Base Peak (100%) Start->Check_Base Base_44 m/z 44 Check_Base->Base_44 Base_30 m/z 30 Check_Base->Base_30 Amphetamine Amphetamine Class (e.g., 4-FA) Base_44->Amphetamine Check_Trop Check Tropylium/Benzyl Ion Base_30->Check_Trop Trop_91 m/z 91 Check_Trop->Trop_91 Trop_109 m/z 109 Check_Trop->Trop_109 PEA Phenethylamine (PEA) Trop_91->PEA Check_RT Isomer Differentiation (Requires Chromatography) Trop_109->Check_RT Result_2F Early Eluter: 2-FPEA Check_RT->Result_2F Result_3F Mid Eluter: 3-FPEA Check_RT->Result_3F Result_4F Late Eluter: 4-FPEA Check_RT->Result_4F

Caption: Analytical logic flow for identifying 4-FPEA, distinguishing it from amphetamines and non-fluorinated analogs.

Experimental Protocol: GC-MS Identification

To ensure reproducibility and overcome the "isomer problem," the following protocol utilizes chemical derivatization. This improves peak shape and can enhance isomeric separation.

Reagents
  • Solvent: Ethyl Acetate (LC-MS Grade).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Buffer: 0.1 M Carbonate buffer (pH 9.0).

Step-by-Step Workflow
  • Extraction: Aliquot 100 µL of sample (urine/plasma) into a glass tube. Add 200 µL carbonate buffer and 1 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge.

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute residue in 50 µL Ethyl Acetate and add 50 µL TFAA. Cap and incubate at 60°C for 20 minutes.

    • Why? Derivatization converts the polar amine to a volatile amide, reducing tailing and improving the molecular ion intensity.

  • Re-evaporation: Evaporate to dryness to remove excess acid (crucial to protect the GC column). Reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Analysis:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Injection: Splitless, 250°C.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

    • MS Source: EI mode, 70 eV. Scan range 40-400 amu.

Self-Validating Check
  • Success Indicator: The derivatized 4-FPEA-TFA will show a molecular ion at m/z 235 (139 + 97 - 1). The base peak will shift to m/z 126 (

    
    ), providing a secondary confirmation distinct from the underivatized m/z 30.
    

References

  • Westphal, F., et al. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International.[2] Link

  • NIST Mass Spectrometry Data Center. (2023). Phenethylamine Mass Spectrum (EI).[3][4] NIST Chemistry WebBook. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Fluorinated Amphetamines and Phenethylamines.Link

  • Kato, N., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

Sources

Bioisosteric Replacement of Phenethylamine with 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioisosteric replacement of the hydrogen atom at the para-position of phenethylamine (PEA) with a fluorine atom to yield 4-fluorophenethylamine (4-F-PEA).[1] This modification is a classic application of the "fluorine effect" in medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and electronic distribution without significantly altering steric bulk.

While PEA serves as the endogenous backbone for catecholamines and a trace amine receptor (TAAR1) agonist, its utility as a pharmacological probe is limited by rapid degradation via Monoamine Oxidase B (MAO-B). The introduction of the 4-fluoro substituent enhances lipophilicity and alters the aromatic quadrupole moment, leading to increased acute toxicity and modified pharmacokinetic profiles, while retaining the core dopaminergic and trace-aminergic signaling properties.

Physicochemical Profile

The bioisosteric replacement of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) exerts profound electronic changes with minimal steric perturbation.[1]
Table 1: Comparative Physicochemical Properties[1][2]
PropertyPhenethylamine (PEA)4-Fluorophenethylamine (4-F-PEA)Impact of Substitution
Molecular Weight 121.18 g/mol 139.17 g/mol +17.99 (Mass increase)
LogP (Lipophilicity) ~1.41~1.65Increased membrane permeability
pKa (Amine) 9.83~9.4 - 9.6Reduced basicity due to inductive effect (-I) of F
Hammett Constant (

)
0.000.06Electron-withdrawing nature deactivates ring
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Stronger bond (approx. 116 kcal/mol vs 99 kcal/mol)
Boiling Point 195 °C197-198 °CMinimal change in volatility

Key Insight: The decrease in pKa in 4-F-PEA renders a slightly higher fraction of the molecule uncharged at physiological pH compared to PEA, potentially aiding blood-brain barrier (BBB) penetration in concert with the increased LogP.[1]

Pharmacological Mechanics[1][5][6]

Electronic Effects and Receptor Binding

The fluorine atom is the most electronegative element, creating a strong dipole at the C4 position.

  • Quadrupole Moment: In PEA, the aromatic ring has a negative potential above/below the plane. Fluorine substitution inverts or redistributes this potential, affecting

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    
  • H-Bonding: Unlike hydrogen, organic fluorine acts as a weak hydrogen bond acceptor. This can stabilize binding if a donor residue is present in the receptor's active site.[1]

Metabolic Stability and Toxicology

A critical motivation for this bioisosteric replacement is metabolic blocking.[1]

  • CYP450 Blocking: The C-F bond is metabolically inert to Cytochrome P450 oxidation.[1] While PEA is primarily degraded by MAO, para-hydroxylation (mediated by CYP2D6) is a secondary pathway for many phenethylamines. 4-F substitution effectively blocks this route.[1]

  • MAO-B Susceptibility: Contrary to some assumptions, 4-F-PEA remains a substrate for MAO-B. However, the electron-withdrawing nature of fluorine can alter the kinetics (

    
    ) of the oxidation.[1]
    
  • Toxicity: Experimental data indicates 4-F-PEA is significantly more toxic than PEA in murine models.[1]

    • PEA LD50 (mouse, i.p.): ~227 mg/kg

    • 4-F-PEA LD50 (mouse, i.p.): ~137 mg/kg

    • Interpretation: The increased toxicity suggests enhanced bioavailability or receptor residence time, likely driven by the lipophilic fluorine atom preventing rapid clearance or enhancing BBB transport.

Experimental Protocols

Synthesis of 4-Fluorophenethylamine

Objective: Synthesis via the Henry Reaction (Nitroaldol condensation) followed by reduction.[1] This route is preferred for its scalability and high yield.[1]

Reagents:

  • 4-Fluorobenzaldehyde[1][2]

  • Nitromethane[1]

  • Ammonium Acetate (Catalyst)[1]

  • Lithium Aluminum Hydride (LiAlH4) or H2/Pd-C[1]

  • THF (Anhydrous)[1][2][3]

Step-by-Step Protocol:

  • Condensation (Henry Reaction):

    • Dissolve 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) in nitromethane (40 mL).

    • Add ammonium acetate (1.5 g) and reflux the mixture for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.[1]

    • Cool to room temperature.[1] The product, 1-(2-nitrovinyl)-4-fluorobenzene, typically crystallizes as yellow needles.[1] Filter and wash with cold methanol.[1]

    • Yield Expectation: 85-90%.[1]

  • Reduction:

    • Safety Warning: LiAlH4 is pyrophoric.[1] Perform under Argon/Nitrogen atmosphere.[1]

    • Suspend LiAlH4 (4.0 g, 105 mmol) in anhydrous THF (100 mL) in a 3-neck flask equipped with a reflux condenser.

    • Dissolve the nitrostyrene intermediate (5.0 g) in THF (30 mL) and add dropwise to the LiAlH4 suspension. Maintain a gentle reflux during addition.[1]

    • Reflux for 24 hours.[1]

    • Quenching: Cool to 0°C. Carefully add: 4 mL water, 4 mL 15% NaOH, then 12 mL water. Stir for 30 mins until white granular salts form.

    • Filter off salts.[1] Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification:

    • Distill the resulting oil under reduced pressure (bp ~70-72°C at 0.93 kPa) or convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution.[1]

Metabolic Stability Assay (In Vitro)

Objective: Compare the intrinsic clearance (


) of PEA and 4-F-PEA using Rat Liver Microsomes (RLM).

Protocol:

  • Preparation: Prepare a 10 mM stock solution of test compounds (PEA and 4-F-PEA) in DMSO.

  • Incubation:

    • Mix RLM (final protein conc.[1] 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time.[1] The slope 
      
      
      
      determines half-life:
      
      
      .[1]

Visualizations

Synthetic Pathway Logic

The following diagram illustrates the critical steps in the chemical synthesis, highlighting the intermediate transformation.

SynthesisPath Aldehyde 4-Fluorobenzaldehyde (Starting Material) Inter 1-(2-nitrovinyl)-4-fluorobenzene (Nitrostyrene Intermediate) Aldehyde->Inter Henry Rxn NH4OAc, Reflux Nitro Nitromethane (CH3NO2) Nitro->Inter Product 4-Fluorophenethylamine (Target) Inter->Product Reduction LiAlH4, THF

Caption: Two-step synthesis of 4-F-PEA via Henry reaction and Hydride reduction.

Metabolic Fate & Blocking

This diagram compares the metabolic vulnerability of PEA vs. 4-F-PEA.[1]

Metabolism PEA Phenethylamine (PEA) PAA Phenylacetic Acid (Major Metabolite) PEA->PAA Rapid Tyr p-Tyramine (Minor Metabolite) PEA->Tyr Minor Pathway FPEA 4-Fluorophenethylamine CYP CYP2D6 (Ring Hydroxylation) FPEA->CYP BLOCKED by Fluorine FPAA 4-Fluorophenylacetic Acid FPEA->FPAA Slower/Competitive MAOB MAO-B (Oxidative Deamination)

Caption: Fluorine substitution at the para-position blocks CYP-mediated hydroxylation while retaining MAO susceptibility.

References

  • Hwang, E. C., & Van Woert, M. H. (1980). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 213(2), 254-260. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link

  • Borne, R. F., et al. (1977). Analogues of phenethylamine derivatives. Journal of Medicinal Chemistry, 20(6), 771-776. Link[1]

  • Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581-584. Link

  • PubChem. 4-Fluorophenethylamine Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. 4-Fluorophenethylamine Product Specification. Link[1]

Sources

The Fluorine Impact: A Comparative Guide to Ligand Binding Affinity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Fluorine Scan" is a pivotal optimization strategy. However, the introduction of fluorine is often misunderstood as a guaranteed method to increase potency. This guide objectively compares the binding affinity profiles of fluorinated versus non-fluorinated ligands.

Key Insight: Fluorine does not inherently increase binding affinity. Instead, it acts as a thermodynamic editor . It modulates affinity (


) by altering the electronic landscape (multipolar interactions), reshaping the solvation shell (hydrophobic desolvation), and influencing conformation (gauche effects), often trading enthalpy (

) for entropy (

).

Mechanistic Comparison: The "Why" and "How"

Before analyzing data, we must establish the causal mechanisms that differentiate fluorinated ligands from their hydrogen-substituted counterparts.

The Steric vs. Electronic Trade-off

Replacing a Hydrogen (van der Waals radius


 Å) with a Fluorine (

Å) is structurally subtle—sterically closer to Oxygen than Hydrogen—but electronically drastic.
FeatureNon-Fluorinated (C-H)Fluorinated (C-F)Impact on Binding
Bond Polarity Non-polarHighly Polar (Dipole ~1.4 D)Creates orthogonal multipolar interactions (C-F···C=O).
H-Bonding Donor/Acceptor neutralWeak AcceptorRarely acts as a classic H-bond acceptor; mostly electrostatic.
Lipophilicity BaselineVariable (usually increases)Increases hydrophobic burial; alters

.[1]
Acidity (pKa) BaselineInductive WithdrawalLowers pKa of neighboring amines; alters protonation state in the pocket.
The Orthogonal Interaction Rule

A critical driver for affinity gain is the C-F···C=O interaction . Unlike hydrogen bonds, which are linear, fluorine interactions are highly directional and often orthogonal.

  • Mechanism: The electron-rich fluorine interacts with the electron-deficient carbon of a backbone amide carbonyl.

  • Geometry: Optimal approach angle is

    
    .
    

Comparative Case Studies: Experimental Data

We analyze two distinct scenarios: one where Fluorine drives affinity via enthalpy (specific interaction) and one via entropy (solvation).

Case Study A: Thrombin Inhibitors (The Enthalpic Gain)

Context: Optimization of inhibitors binding to the S1 pocket of Thrombin (Serine Protease). Comparison: Benzyl ring (H) vs. p-Fluorobenzyl ring (F).

Experimental Data (ITC & Kinetics):

Ligand Variant

(nM)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Mechanistic Driver
Ligand-H (Ref)65-9.8-4.2-5.6Hydrophobic effect
Ligand-F (para)11-10.9-6.5-4.4Enthalpic gain via C-F···C=O (Asn98)

Analysis: The introduction of Fluorine at the para position resulted in a 6-fold increase in affinity . The thermodynamic signature shows this is driven by


 (enthalpy), confirming the formation of a specific, energetic interaction with the Asn98 carbonyl, rather than just a generic hydrophobic effect.
Case Study B: Carbonic Anhydrase II (The Thermodynamic Compensation)

Context: Benzenesulfonamides binding to the Zn-active site. Comparison: Benzenesulfonamide (H) vs. Pentafluorobenzenesulfonamide (


).

Experimental Data:

Ligand Variant

(nM)

(kcal/mol)

(kcal/mol)
Interpretation
Ligand-H 2.1-11.5+2.1Enthalpically driven (Zn coordination)
Ligand-

1.8-6.2-3.4Entropically driven (Water displacement)

Analysis: Here, the affinity (


) is nearly identical. However, the mechanism of binding flipped . The highly fluorinated ring is hydrophobic, shedding water molecules (desolvation) to gain Entropy (

), but it loses the favorable Enthalpic packing of the C-H system.
  • Takeaway: If your lead compound is "enthalpy-starved," fluorination might not help unless it targets a specific residue.

Decision Framework: To Fluorinate or Not?

The following logic flow guides the decision process for incorporating fluorine to improve binding (distinct from metabolic stability).

FluorineDecisionTree Start Goal: Improve Binding Affinity via F-Scan CheckPocket Is there a backbone C=O or polar H nearby (< 3.5 Å)? Start->CheckPocket CheckWater Is the pocket occupied by 'high-energy' water? CheckPocket->CheckWater No Action_Ortho Target Orthogonal Interaction (C-F···C=O) CheckPocket->Action_Ortho Yes (Geometry allows) CheckpKa Is there a basic amine nearby (pKa modulation)? CheckWater->CheckpKa No Action_Desolv Target Hydrophobic Displacement (Entropic Gain) CheckWater->Action_Desolv Yes (Lipophilic F) Action_pKa Fluorinate to lower pKa (Alter electrostatic state) CheckpKa->Action_pKa Yes Action_Avoid Avoid F here (Steric Clash / Repulsion) CheckpKa->Action_Avoid No (Risk of steric penalty)

Figure 1: Strategic decision tree for fluorine insertion based on structural biology cues.

Validated Experimental Protocol: Measuring the "Fluorine Effect"

To reliably detect the subtle thermodynamic shifts caused by fluorine (often


 kcal/mol), Isothermal Titration Calorimetry (ITC) is the mandatory standard over simple 

assays.
Protocol: Comparative ITC for Fluorinated Ligands

Objective: Determine the thermodynamic signature (


) of H 

F substitution.
Phase 1: Sample Preparation (The Critical Step)
  • Buffer Matching: The single largest source of error is heat of dilution.

    • Action: Dialyze the protein (Target) into the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Ligand Prep: Dissolve the fluorinated ligand in the exact same dialysate to match DMSO concentrations perfectly (keep DMSO

      
      ).
      
  • Concentration (C-Value):

    • Target

      
       between 10 and 100.
      
    • If

      
       nM, use 
      
      
      
      
      
      M.
Phase 2: The Titration Workflow
  • Cell Loading: Load Protein (e.g., 20

    
    M) into the sample cell. Ensure no bubbles (degas 10 min).
    
  • Syringe Loading: Load Ligand (e.g., 200

    
    M, 10x cell conc) into the syringe.
    
  • Injection Schedule:

    • Injection 1: 0.4

      
      L (Sacrificial, remove from data).
      
    • Injections 2-20: 2.0

      
      L every 150 seconds.
      
    • Stir Speed: 750-1000 rpm.

  • Control Run: Titrate Ligand into Buffer (no protein). Subtract this heat of dilution from the main run.

Phase 3: Data Analysis

Fit data to a One-Set-of-Sites model (unless cooperativity is suspected).

Visualizing the Workflow:

ITC_Workflow Prep Sample Prep (Dialysis & DMSO Match) Exp ITC Run (Ligand into Protein) Prep->Exp Control Control Run (Ligand into Buffer) Prep->Control Process Data Processing (Subtract Control) Exp->Process Control->Process Output Thermodynamic Output (ΔG, ΔH, -TΔS) Process->Output

Figure 2: ITC workflow ensures that observed affinity changes are due to ligand binding, not solvent mismatch.

Synthesis & Conclusion

Comparing fluorinated vs. non-fluorinated ligands reveals that affinity is rarely a linear function of lipophilicity .

  • Use F for Enthalpy when you can target a backbone carbonyl (orthogonal interaction).

  • Use F for Entropy when you need to displace water from a hydrophobic pocket.

  • Validate with ITC , as

    
     assays often mask the thermodynamic penalties (enthalpy-entropy compensation) that lead to poor drug-like properties later in development.
    

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Olsen, J. A., et al. (2004). A Fluorine Scan of Thrombin Inhibitors to Map the Fluorophilicity/Hydrophobicity of the S1 Pocket. Angewandte Chemie International Edition, 43(25), 3271-3274. Link

  • Breiten, B., et al. (2013). Water Networks Contribute to Enthalpy/Entropy Compensation in Protein–Ligand Binding. Journal of the American Chemical Society, 135(41), 15579–15584. Link

  • Duff, M. R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.[2][3][4][5] Journal of Visualized Experiments, (55), 2796. Link

Sources

Technical Guide: CoA Specifications & Quality Control for CAS 1807536-06-6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Certificate of Analysis (CoA) specifications for 2-(4-Fluorophenyl)ethylamine Hydrobromide (CAS 1807536-06-6). While recently popularized as a precursor in material science (perovskite solar cells), this molecule serves as a critical pharmacophore scaffold in drug development, specifically for Trace Amine Associated Receptor (TAAR) ligands and monoamine oxidase inhibitors (MAOIs).

Compound: 2-(4-Fluorophenyl)ethylamine Hydrobromide Synonyms: 4-Fluoro-phenethylammonium bromide; 4-F-PEA·HBr Role: Key Starting Material (KSM) / API Intermediate

Introduction: The Criticality of Salt Selection

In pharmaceutical development, CAS 1807536-06-6 represents the hydrobromide (HBr) salt form of 4-fluorophenethylamine. Selection of the HBr salt over the Hydrochloride (HCl) or Free Base forms is rarely arbitrary; it is a deliberate engineering choice to optimize crystallinity , hygroscopicity , and reaction kinetics in downstream synthesis.

For researchers developing CNS-active agents (e.g., TAAR1 agonists for schizophrenia or depression), the purity of this ethylamine "warhead" dictates the impurity profile of the final drug substance. A CoA for this CAS must therefore go beyond simple identity, ensuring the absence of regioisomers (2- or 3-fluoro analogs) which are difficult to remove after coupling.

Certificate of Analysis (CoA) Specification Limits

The following specifications define a "Pharma-Grade" baseline, distinct from "Electronic/Perovskite Grade" (which prioritizes metal purity over organic impurities).

Table 1: Recommended CoA Limits for Drug Development
Test ParameterMethodSpecification Limit (R&D)Specification Limit (GMP/GLP)Rationale
Appearance VisualWhite to off-white crystalline powderWhite crystalline powderColor changes indicate oxidation of the amine or free bromine presence.
Identification 1H-NMR / IRConforms to StructureConforms to Reference StandardConfirms the 4-fluoro substitution pattern (critical to distinguish from 2-F/3-F isomers).
Assay (Purity) HPLC (Area %)≥ 98.0%≥ 99.5%High purity prevents side-reactions in amide coupling or reductive amination steps.
Assay (Titration) Argentometric97.0% – 103.0%98.0% – 102.0%Confirms stoichiometry of the HBr salt counter-ion.
Water Content Karl Fischer (KF)≤ 1.0%≤ 0.5%HBr salts can be hygroscopic; excess water hydrolyzes sensitive reagents (e.g., acyl chlorides) downstream.
Regioisomeric Purity HPLC/GCReport Value≤ 0.10% (2-F or 3-F isomers)Critical CQA: Regioisomers often have distinct biological toxicities.
Residue on Ignition Gravimetric≤ 0.5%≤ 0.1%Controls inorganic contaminants derived from the bromination process.
Solubility Visual (5% in Water)Clear, colorlessClear, colorlessTurbidity suggests presence of free base or non-polar contaminants.

Comparative Analysis: HBr vs. Alternatives

Why choose CAS 1807536-06-6 (HBr salt) over its alternatives?

Table 2: Performance Comparison of Salt Forms
FeatureHBr Salt (CAS 1807536-06-6) HCl Salt (CAS 459-19-8) Free Base (CAS 1583-88-6)
Crystallinity High (Forms large, stable lattices)Moderate (Often forms needles)N/A (Liquid at RT)
Hygroscopicity Low to Moderate High (Often deliquescent)N/A (Oxidizes rapidly)
Handling Excellent flowability for solid dosingClumping riskRequires liquid handling/inert gas
Reaction Yield High in nucleophilic substitutionsModerate (Cl is a poorer leaving group in salt metathesis)Variable (Carbonate formation with air)
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Highest (No counter-ion)

Scientist’s Insight: While the Free Base offers the best atom economy, it rapidly absorbs CO₂ from the air to form carbamates, compromising stoichiometry. The HCl salt is the standard default, but for 4-fluorophenethylamine, the HBr salt (CAS 1807536-06-6) often exhibits superior thermodynamic stability, making it the preferred form for long-term storage of reference standards and GMP starting materials.

Biological Context: The TAAR1 Signaling Pathway

Drugs derived from the 4-fluorophenethylamine scaffold often target the Trace Amine Associated Receptor 1 (TAAR1) . This GPCR modulates dopaminergic activity without the side effects of direct dopamine receptor blockade.

Diagram 1: TAAR1 Signaling Mechanism

This diagram illustrates the downstream effects of a ligand derived from CAS 1807536-06-6 binding to TAAR1.

TAAR1_Pathway Ligand 4-F-PEA Derivative (Drug) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Activates Gs Gαs Protein TAAR1->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospho Phosphorylation of Transporters (DAT/SERT) PKA->Phospho Induces Effect Modulation of Monoamine Neurotransmission Phospho->Effect Result

Caption: Activation of TAAR1 by phenethylamine derivatives triggers the cAMP/PKA cascade, ultimately modulating dopamine and serotonin transporter function.

Experimental Protocol: Purity Determination by HPLC

To validate the CoA specifications, the following self-validating HPLC method is recommended. This method is designed to separate the 4-fluoro isomer from potential 2-fluoro and 3-fluoro impurities.

Objective: Quantify CAS 1807536-06-6 purity and identify regioisomers.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
20.0595
25.0955
Workflow Diagram

QC_Workflow Start Sample: CAS 1807536-06-6 Prep Dissolve in 50:50 H2O:ACN (1 mg/mL) Start->Prep Inject Inject 10 µL into HPLC Prep->Inject Sep Gradient Elution (Separates Regioisomers) Inject->Sep Detect UV Detection (210/254 nm) Sep->Detect Decision Main Peak Area > 99.5%? Detect->Decision Pass PASS: Release for Synthesis Decision->Pass Yes Fail FAIL: Recrystallize (EtOH/Et2O) Decision->Fail No Fail->Prep Retest

Caption: Quality Control decision matrix for validating the purity of the starting material prior to GMP synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59478, 4-Fluorophenethylamine. Retrieved from [Link]

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic basis and potential for therapeutic intervention. Journal of Neurochemistry. Retrieved from [Link]

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[2] Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

This guide provides a definitive protocol for the disposal of 2-(4-Fluorophenyl)ethylamine Hydrobromide (CAS: 1582-53-2). Unlike generic organic waste, this compound presents two distinct challenges: halogen content (Fluorine) and amine functionality .

Core Directive: Do NOT dispose of this compound via municipal waste, sanitary sewer, or standard non-halogenated organic solvent streams.[1] Due to the formation of hydrofluoric acid (HF) upon combustion and the potential for chloramine formation if mixed with oxidizers, this material requires segregation into Halogenated Waste Streams destined for incineration with flue gas scrubbing.

Hazard Profile & Chemical Logic

To ensure safety, we must understand the "why" behind the disposal method. This section validates the protocol based on chemical properties.

Chemical Identity
  • Compound: 2-(4-Fluorophenyl)ethylamine Hydrobromide

  • Structure Analysis: A phenethylamine backbone with a fluorine substitution at the para position, stabilized as a hydrobromide salt.

  • Physical State: Solid (White to off-white powder/crystals).

Critical Hazards (The "Why")
Hazard CategoryGHS CodeOperational Implication
Skin/Eye Irritation H315, H319Material is corrosive/irritating to mucous membranes. Dust control is mandatory during waste packaging.
Respiratory Irritant H335Inhalation of dust or aerosols triggers respiratory distress. Use a fume hood.[2]
Combustion Byproducts HF, HBr, NOx CRITICAL: Upon incineration, the fluorine atom converts to Hydrogen Fluoride (HF), and the bromide to Hydrogen Bromide (HBr). Standard incinerators may not handle these acid gases without specific scrubbers.
Chemical Incompatibility N/ADo NOT mix with bleach (Sodium Hypochlorite). Amines react with hypochlorites to form unstable/toxic chloramines.

Expert Insight: The "Hydrobromide" salt form implies that in aqueous solution, this compound will be acidic. If you attempt to neutralize a spill with a strong base (like NaOH), you will liberate the free amine, which is volatile and possesses a potent, fishy/ammonia-like odor. Always work in a ventilated hood.[2]

Pre-Disposal Assessment: The Self-Validating System

Before moving waste, perform this three-step check. If any step fails, stop and re-evaluate. This ensures the downstream waste handler accepts the container.

  • Phase Verification: Is the waste a pure solid or dissolved in solution?

    • Logic: Solids are "Lab Packed." Liquids are "Bulked."

  • Halogen Check: Does the label explicitly say "Halogenated"?

    • Logic: This compound contains Fluorine and Bromine. It must go into a Halogenated waste stream. Putting it in "Non-Halogenated" waste causes regulatory violations for the disposal facility.

  • pH/Oxidizer Check: Is the waste mixed with acids or oxidizers?

    • Logic: Segregate from oxidizing acids (Nitric, Perchloric) to prevent exothermic reactions or gas evolution.

Disposal Workflow Visualization

The following diagram maps the decision logic for disposing of 2-(4-Fluorophenyl)ethylamine Hydrobromide.

DisposalWorkflow Start Waste Generation: 2-(4-Fluorophenyl)ethylamine HBr StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Container Primary Container: Screw-top Glass/Poly Solid->Container LabPack Process: Lab Pack (Segregate from Oxidizers) Container->LabPack Labeling Labeling: 'Halogenated Organic Waste' List: Fluorine & Bromine LabPack->Labeling SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream Stream: Halogenated Organic (Due to F/Br content) SolventCheck->HaloStream Regardless of solvent, solute is halogenated HaloStream->Labeling Handover Handover to EHS/Disposal Vendor (Incineration w/ Scrubbing) Labeling->Handover

Figure 1: Decision tree for segregating fluorinated amine salts based on physical state. Note the convergence on "Halogenated" classification.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Surplus Material)

Context: You have expired or excess pure powder.

  • Containment: Keep the material in its original container if possible. If not, transfer to a clean, screw-cap glass or high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Mandatory Text: "Waste 2-(4-Fluorophenyl)ethylamine Hydrobromide."

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: Write "Contains Fluorine and Bromine."

  • Packing: Place the container into the laboratory's "Solid Organic Waste" drum or box (Lab Pack).

  • Segregation: Ensure no oxidizing solids (e.g., nitrates, permanganates) are loose in the same secondary containment.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Context: The compound is dissolved in methanol, DCM, or water.

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy.

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (2-(4-Fluorophenyl)ethylamine) contaminates the stream. It can no longer be burned as fuel blending; it must be incinerated as halogenated waste [1].

  • pH Adjustment (If Aqueous): If the waste is aqueous, check pH. If < 4 (acidic due to HBr), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste container to prevent corrosion of the drum.

  • Record Keeping: Log the volume added to the carboy log sheet. Explicitly note "Fluorinated Amine" to alert the disposal vendor.

Protocol C: Spill Cleanup (Immediate Response)

Context: Powder spilled on the bench or floor.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or inert absorbent pads.

  • Neutralization/Cleaning:

    • Wipe the area with a mild soap solution.

    • Avoid strong bleach; use a simple surfactant/water mix.

    • Double-bag the contaminated waste (wipes/gloves).

  • Disposal: Tag the bag as "Solid Hazardous Waste (Debris contaminated with Fluorinated Amine)" and place it in the solid waste stream.

The "Fluorine Factor": Incineration Science

Why is this specific classification necessary?

When fluorinated organic compounds are incinerated, the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry—requires high temperatures (>1,100°C) to break [2]. Upon decomposition, the fluorine combines with hydrogen to form Hydrogen Fluoride (HF) .



HF is highly corrosive to the refractory lining of standard incinerators and is a severe environmental toxin. Therefore, waste containing 2-(4-Fluorophenyl)ethylamine must be sent to facilities equipped with wet scrubbers (using alkaline solutions like Calcium Hydroxide) to capture the HF and HBr gas before it exits the stack [3].

Self-Check: If you label this simply as "Organic Waste," the disposal facility may route it to a fuel-blending program (cement kilns) that cannot handle the acid gas load, leading to compliance violations. Always flag the Halogen content.

References

  • Tsang, W., et al. (1998).[3][4][5] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-Fluorophenyl)ethylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-(4-Fluorophenyl)ethylamine Hydrobromide (CAS: 1807536-06-6) is a fluorinated phenethylamine derivative. While often used as a precursor in neuropharmacological research, its structural homology to bioactive neurotransmitters and amphetamines necessitates a rigorous safety posture.

The "Why" Behind the Safety:

  • Bioactivity: Phenethylamines can act as potent CNS stimulants or monoamine releasers. The fluorine substitution at the para position increases lipophilicity, potentially facilitating blood-brain barrier crossing and dermal absorption more efficiently than non-fluorinated analogs.

  • Salt Hydrolysis: As a hydrobromide salt, this compound is prone to hydrolysis upon contact with moisture (mucous membranes, sweat), releasing hydrobromic acid (HBr). This creates a dual hazard: systemic toxicity from the amine and chemical burns from the acid.

Physicochemical Hazard Matrix
PropertySpecificationSafety Implication
Physical State White/Off-white Crystalline SolidHigh risk of airborne dust generation during weighing.
Acidity Hydrobromide SaltHydrolyzes to acidic pH on wet surfaces (eyes/lungs).
GHS Classification Acute Tox. 3 (Oral) ; Skin Corr. 1B ; Eye Dam. 1 Treat as toxic and corrosive. Do not handle on open bench.
Lipophilicity FluorinatedEnhanced dermal permeation; standard latex gloves are insufficient.

Personal Protective Equipment (PPE) Protocol

The following PPE standards are non-negotiable for handling >10mg of substance. This protocol relies on a "Barrier-Redundancy" approach.

A. Ocular Protection[1][2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Scientific Rationale: Safety glasses are insufficient. The fine particulate nature of the HBr salt allows dust to bypass side-shields. Contact with the ocular surface will generate immediate acidity (HBr), leading to potential corneal opacity.

  • Contact Lens Policy: Strictly prohibited. Lenses can trap corrosive dust against the cornea.

B. Dermal Protection
  • Primary Layer: Nitrile Examination Gloves (Minimum thickness: 0.11 mm).

  • Secondary Layer (High Risk): If handling solutions or quantities >1g, wear Silver Shield/4H® laminate gloves under the nitrile outer layer.

  • Rationale: Fluorinated organic amines can permeate thin nitrile over time. The "Double-Gloving" method provides a breakthrough time >480 minutes while maintaining dexterity.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) fully buttoned.

C. Respiratory Protection[1][2][3][4][6]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): If weighing must occur outside a hood (not recommended), a P100 Particulate Respirator (Full Facepiece) is required. N95 is inadequate for corrosive acid salts.

Operational Workflow: Safe Weighing & Solubilization

This workflow minimizes static discharge and aerosolization.

Step 1: Preparation
  • Static Control: HBr salts are often static-prone. Use an ionizing bar or anti-static gun inside the weigh station.

  • Solvent Selection: Prepare the solvent (e.g., Water, DMSO, Methanol) before opening the chemical vial.

Step 2: The "Closed-Transfer" Weighing Method
  • Tare the receiving vial (with lid) before adding chemical.

  • Open the source container only inside the fume hood.

  • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cap the receiving vial immediately after transfer.

  • Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol to remove invisible dust residues.

Step 3: Solubilization (Exotherm Warning)
  • Caution: Dissolving HBr salts in water can be slightly exothermic.

  • Protocol: Add solvent slowly to the solid. Do not add solid to the solvent (prevents splash-back). Vortex in short bursts with the cap tightly sealed.

Visualized Workflows (Graphviz)

Diagram A: PPE Decision Logic

This logic gate ensures the correct protection level based on the operation.

PPE_Decision_Tree Start Task: Handle 2-(4-Fluorophenyl)ethylamine HBr State Is the substance Solid or Solubilized? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solubilized (Liquid) State->Liquid HoodCheck Is a Fume Hood Available? Solid->HoodCheck Volume Volume > 100mL or Conc. > 1M? Liquid->Volume HoodYes Standard PPE: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat 4. Work inside Hood HoodCheck->HoodYes Yes HoodNo CRITICAL STOP: Requires P100 Respirator & Full Face Shield HoodCheck->HoodNo No HighRisk High Risk PPE: 1. Silver Shield Laminate Gloves 2. Face Shield + Goggles 3. Apron Volume->HighRisk Yes LowRisk Standard Liquid PPE: 1. Nitrile Gloves (0.11mm) 2. Safety Glasses w/ Shields Volume->LowRisk No

Caption: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.

Diagram B: Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid ActionPowder 1. DO NOT SWEEP (Aerosol Risk) 2. Cover with wet paper towels 3. Scoop into bag Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite/Sand 2. Neutralize if large qty 3. Collect in HazWaste Liquid->ActionLiquid Disposal Label: 'Halogenated Organic Waste' Contact EHS ActionPowder->Disposal ActionLiquid->Disposal

Caption: Workflow for mitigating spills, emphasizing dust suppression for the solid salt.

Emergency Response & First Aid

  • Inhalation (Dust): Move to fresh air immediately.[1] If breathing is difficult, oxygen should be administered by trained personnel. The HBr component can cause delayed pulmonary edema; medical observation is recommended.

  • Skin Contact:

    • Brush: Gently brush off dry powder before wetting (to prevent immediate hydrolysis on skin).

    • Rinse: Flush with copious water for 15 minutes.

    • Treat: Seek medical attention if redness persists (potential HF/HBr burn).

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Do not use neutralization agents in the eye.

Disposal & Waste Management

Waste Classification:

  • Category: Halogenated Organic Solid/Liquid.

  • EPA Code (USA): While not explicitly P-listed, treat as D002 (Corrosive) if pH < 2, or generally as hazardous chemical waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (exothermic reaction).

Disposal Protocol:

  • Dissolve solid waste in a combustible solvent (e.g., acetone) if the facility requires liquid streams, OR double-bag solid waste in clear polyethylene bags.

  • Label clearly: "Contains Fluorinated Phenethylamine - Toxic & Corrosive."[2]

  • Dispose via high-temperature incineration equipped with a scrubber (to manage HF and HBr byproducts).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4653, 2-(4-Fluorophenyl)ethylamine. Retrieved from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Overview of bioactivity and structure-activity relationships). Retrieved from [Link]

Sources

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